molecular formula C10H9ClN2 B580538 1-(2-chlorophenyl)-5-methyl-1H-pyrazole CAS No. 1247358-96-8

1-(2-chlorophenyl)-5-methyl-1H-pyrazole

Número de catálogo: B580538
Número CAS: 1247358-96-8
Peso molecular: 192.646
Clave InChI: XUKNFSXHFVTOOA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1-(2-Chlorophenyl)-5-methyl-1H-pyrazole (CAS 1247358-96-8) is a high-purity chemical compound supplied for research and further manufacturing applications. This compound belongs to the class of pyrazoles, which are five-membered heterocyclic rings with two adjacent nitrogen atoms. Pyrazole derivatives are recognized as privileged scaffolds in medicinal chemistry due to their diverse pharmacological profiles and presence in several therapeutic agents . As a versatile building block, this chlorophenyl-substituted pyrazole is of significant interest for the synthesis and exploration of novel bioactive molecules. Research into analogous pyrazole compounds has demonstrated a wide spectrum of potential biological activities, including antimicrobial , anti-inflammatory , and anticancer effects . Furthermore, specific diarylpyrazoline derivatives (dihydropyrazoles) have been investigated as cannabinoid CB1 receptor antagonists, indicating potential applications in neuropsychiatric and metabolic disorder research . The structural motif of this compound makes it a valuable intermediate for organic synthesis and drug discovery programs. This product is intended for research use only and is not for diagnostic or therapeutic use.

Propiedades

IUPAC Name

1-(2-chlorophenyl)-5-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-8-6-7-12-13(8)10-5-3-2-4-9(10)11/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKNFSXHFVTOOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718997
Record name 1-(2-Chlorophenyl)-5-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247358-96-8
Record name 1-(2-Chlorophenyl)-5-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis of the Knorr Pyrazole Synthesis for Application in Pharmaceutical and Agrochemical Research

Executive Summary

The pyrazole nucleus is a foundational heterocyclic scaffold in modern drug discovery and development, present in a wide array of therapeutic agents. This guide provides a detailed technical overview of the synthesis of a specific, valuable derivative, 1-(2-chlorophenyl)-5-methyl-1H-pyrazole, via the classic Knorr pyrazole synthesis. We will dissect the underlying reaction mechanism, provide a field-proven experimental protocol, discuss methods for structural validation, and explore strategies for process optimization. This document is intended for researchers, synthetic chemists, and drug development professionals seeking a practical and scientifically grounded resource for the construction of substituted pyrazoles.

Part 1: Theoretical Foundation: The Knorr Pyrazole Synthesis

The synthesis of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole is most reliably achieved through the Knorr pyrazole synthesis, a robust and versatile method first reported in 1883.[1][2] The reaction involves the acid-catalyzed condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[3][4] In this specific case, 2-chlorophenylhydrazine serves as the binucleophilic hydrazine component, and acetylacetone (2,4-pentanedione) provides the 1,3-dicarbonyl backbone.

Reaction Mechanism and Regioselectivity

The mechanism proceeds through a series of well-defined steps, initiated by acid catalysis which activates the dicarbonyl compound for nucleophilic attack.[5][6]

  • Hydrazone Formation: The more nucleophilic terminal nitrogen (-NH₂) of 2-chlorophenylhydrazine attacks one of the protonated carbonyl carbons of acetylacetone. This is followed by a sequence of proton transfers and the elimination of a water molecule to form a hydrazone intermediate.[6][7]

  • Intramolecular Cyclization: The second, less nucleophilic nitrogen atom of the hydrazine moiety then performs an intramolecular attack on the remaining carbonyl carbon. This cyclization step forms a five-membered heterocyclic intermediate, a pyrazolidine derivative.[8]

  • Dehydration and Aromatization: A final dehydration step eliminates a second molecule of water, leading to the formation of a double bond within the ring and the creation of the stable, aromatic pyrazole system.[3]

A critical consideration in the Knorr synthesis is regioselectivity, which arises when both the hydrazine and the 1,3-dicarbonyl are unsymmetrical.[1][8] For the synthesis of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole, the 1,3-dicarbonyl (acetylacetone) is symmetric. However, the 2-chlorophenylhydrazine is not. The initial attack can, in theory, involve either nitrogen atom. The regioselectivity is governed by the relative nucleophilicity of the two nitrogen atoms in the hydrazine. The terminal -NH₂ group is significantly more nucleophilic and less sterically hindered than the nitrogen atom directly attached to the phenyl ring, ensuring that it initiates the reaction, leading predictably to the desired 1,5-substituted pyrazole isomer.[7]

Knorr_Mechanism Figure 1: Reaction Mechanism of Knorr Pyrazole Synthesis cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product R1 2-Chlorophenylhydrazine I1 Protonated Carbonyl R1->I1 Nucleophilic Attack R2 Acetylacetone R2->I1 Catalyst H+ (Acid Catalyst) Catalyst->R2 I2 Hydrazone Intermediate I1->I2 Dehydration (-H₂O) I3 Cyclized Intermediate (Pyrazolidine derivative) I2->I3 Intramolecular Cyclization P1 1-(2-chlorophenyl)-5-methyl-1H-pyrazole I3->P1 Dehydration (-H₂O) Aromatization Water 2 H₂O

Caption: Figure 1: Reaction Mechanism of Knorr Pyrazole Synthesis.

Part 2: Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis, purification, and validation of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole.

Materials and Reagents
ReagentCAS No.Molecular FormulaMW ( g/mol )Notes
2-Chlorophenylhydrazine hydrochloride41052-75-9C₆H₈Cl₂N₂179.05Toxic, handle with care.[9]
Acetylacetone (2,4-Pentanedione)123-54-6C₅H₈O₂100.12Flammable liquid.
Glacial Acetic Acid64-19-7C₂H₄O₂60.05Corrosive, catalyst.
Ethanol (95%)64-17-5C₂H₆O46.07Solvent for reaction and recrystallization.
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01For neutralization.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04Drying agent.
Ethyl Acetate141-78-6C₄H₈O₂88.11Extraction solvent.
Deionized Water7732-18-5H₂O18.02
Experimental Workflow

Workflow Figure 2: Experimental Workflow start Start: Assemble Glassware reagents Charge Flask: - 2-Chlorophenylhydrazine HCl - Ethanol - Acetylacetone start->reagents catalyst Add Catalyst: Glacial Acetic Acid reagents->catalyst reflux Heat to Reflux (e.g., 78°C for 2-4 hours) Monitor by TLC catalyst->reflux cool Cool to Room Temp. reflux->cool neutralize Neutralization: - Dilute with Water - Add NaHCO₃ solution cool->neutralize extract Liquid-Liquid Extraction with Ethyl Acetate neutralize->extract wash Wash Organic Layer: - Brine Solution extract->wash dry Dry Organic Layer (Anhydrous Na₂SO₄) wash->dry filter Filter and Evaporate Solvent (Rotary Evaporator) dry->filter purify Purification: Recrystallization from Ethanol/Water filter->purify characterize Characterization: - NMR, IR, MS - Yield Calculation purify->characterize end End: Pure Product characterize->end

Caption: Figure 2: Step-by-step experimental workflow.

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chlorophenylhydrazine hydrochloride (5.0 g, 27.9 mmol) in 100 mL of 95% ethanol.

  • Reagent Addition: To the stirred solution, add acetylacetone (2.9 g, 29.0 mmol, ~1.05 equivalents). Then, add glacial acetic acid (0.5 mL) to catalyze the reaction.[10]

  • Reaction Execution: Heat the mixture to reflux (approximately 78-80°C) and maintain for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting hydrazine spot is consumed.

  • Work-up and Neutralization: After cooling the reaction mixture to room temperature, pour it into 200 mL of cold deionized water. Slowly neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase with brine (1 x 50 mL) to remove residual water. Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.[11]

  • Solvent Removal: Remove the ethyl acetate under reduced pressure using a rotary evaporator to obtain the crude product, which may be an oil or a semi-solid.

  • Purification: Purify the crude product by recrystallization. Dissolve the residue in a minimal amount of hot ethanol. To this hot solution, add water dropwise until a slight turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the resulting solid by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.[7][11]

Part 3: Characterization and Validation

Confirming the identity and purity of the synthesized 1-(2-chlorophenyl)-5-methyl-1H-pyrazole is a critical, self-validating step.

Spectroscopic Data

The structure of the final product should be confirmed using standard spectroscopic methods. The expected data are summarized below.

TechniqueExpected Observations
¹H NMR (CDCl₃)δ ~7.5-7.3 (m, 4H, Ar-H), δ ~6.1 (s, 1H, pyrazole C4-H), δ ~2.3 (s, 3H, pyrazole C5-CH₃).[12]
¹³C NMR (CDCl₃)δ ~148-155 (pyrazole C3/C5), δ ~125-138 (Ar-C), δ ~106 (pyrazole C4), δ ~12-14 (CH₃).[12]
IR (ATR) ν ~3050-3100 cm⁻¹ (Ar C-H stretch), ~2900-2950 cm⁻¹ (Alkyl C-H stretch), ~1500-1600 cm⁻¹ (C=N, C=C stretch).
Mass Spec (ESI) Calculated for C₁₀H₉ClN₂ [M+H]⁺: m/z = 193.05. Found: ~193.0.

Note: Exact chemical shifts (δ) may vary slightly depending on the solvent and instrument used.

Yield Calculation

The theoretical yield is calculated based on the limiting reagent (2-chlorophenylhydrazine hydrochloride). Theoretical Yield (g) = (moles of limiting reagent) × (MW of product) Percent Yield (%) = (Actual Yield (g) / Theoretical Yield (g)) × 100

Low yields can often be attributed to incomplete reactions, losses during work-up and extraction, or inefficient crystallization.[10]

Part 4: Process Optimization and Safety

Optimization Strategies

While the provided protocol is robust, several parameters can be adjusted to optimize for yield, purity, and reaction time.[13][14]

ParameterVariationRationale and Expected Outcome
Catalyst - Increase/decrease amount of acetic acid.- Use other acids (e.g., H₂SO₄, HCl).The reaction is acid-catalyzed, but excess acid can lead to side reactions. Fine-tuning the pH can improve yield.[15]
Solvent - Toluene, Methanol, or solvent-free conditions.Changing solvent polarity can affect reaction rates and solubility of intermediates. Solvent-free methods can be more environmentally friendly.[16]
Temperature - Room temperature for longer duration.- Microwave irradiation.Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields.[10]
Safety and Handling
  • 2-Chlorophenylhydrazine hydrochloride: This compound is classified as an acute toxin if swallowed, in contact with skin, or if inhaled. It should always be handled in a certified chemical fume hood with appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.

  • Acetylacetone and Solvents: Organic solvents like ethanol and ethyl acetate are flammable. Ensure all heating is performed using a heating mantle and that no open flames are present.

  • Acid Catalyst: Glacial acetic acid is corrosive and should be handled with care to avoid skin and eye contact.

Conclusion

The Knorr pyrazole synthesis provides a direct and efficient pathway to 1-(2-chlorophenyl)-5-methyl-1H-pyrazole from readily available starting materials. By understanding the reaction mechanism, adhering to a structured experimental protocol, and performing rigorous characterization, researchers can reliably produce this valuable heterocyclic building block. The potential for optimization through modern techniques like microwave synthesis further enhances the utility of this classic transformation for applications in medicinal chemistry and beyond.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). PMC. [Link]

  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]

  • Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. (2025). ResearchGate. [Link]

  • Knorr Pyrazole Synthesis of Edaravone. (2017). The Royal Society of Chemistry. [Link]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (2021). ResearchGate. [Link]

  • Method of preparation of the pyrazoles. (n.d.).
  • Optimization of the reaction conditions towards the formation of pyrazole. (2019). ResearchGate. [Link]

  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. (2015). ResearchGate. [Link]

  • Describe the reaction mechanism of phenylhydrazine with 2, 4-penta dione. (2025). Filo. [Link]

  • 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole. (2024). PMC. [Link]

  • 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole. (2024). ResearchGate. [Link]

  • 5-Benzo[1][2]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole (2). (n.d.). Organic Syntheses. [Link]

  • 1-(2-chlorophenyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole. (n.d.). SpectraBase. [Link]

  • 1-(2-chlorophenyl)-5-methyl-1h-pyrazole-3-carboxylic acid. (n.d.). PubChemLite. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. [Link]

  • Characterization of the Reaction Products of Hydrazine & Phenylhydrazine with Coba1t(II), Nickel(II) & Zinc(II) Acetylacetonates. (1982). Indian Journal of Chemistry. [Link]

  • 1-(2-Chlorophenyl)diphenylmethyl-1h-pyrazole. (n.d.). PubChem. [Link]

  • Solved 2) Draw a mechanism for this reaction Me "NH2 MeCN. (2020). Chegg.com. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • 2-Chlorophenylhydrazine hydrochloride. (n.d.). PubChem. [Link]

Sources

An In-depth Technical Guide to 1-(2-chlorophenyl)-5-methyl-1H-pyrazole: Chemical Properties and Structure Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole, a substituted pyrazole of interest to researchers and professionals in drug development and materials science. We will delve into its chemical characteristics, a reliable synthetic pathway, and a detailed exploration of the analytical techniques required for its unambiguous structure elucidation. This document is designed to bridge theoretical knowledge with practical, field-proven insights, ensuring both scientific accuracy and applicability in a laboratory setting.

Core Chemical Properties and Reactivity Profile

1-(2-chlorophenyl)-5-methyl-1H-pyrazole is a five-membered aromatic heterocycle. The pyrazole ring system is characterized by the presence of two adjacent nitrogen atoms, which impart a unique set of chemical properties.[1][2]

Aromaticity and Stability: The pyrazole ring is aromatic, containing 6 π-electrons delocalized across the five-membered ring, which confers significant thermodynamic stability. This aromatic character dictates its reactivity, favoring substitution reactions over addition reactions that would disrupt the aromatic system.[1]

Amphoteric Nature: Unsubstituted pyrazoles can act as both weak acids and weak bases.[3][4] The hydrogen on the pyrrole-like nitrogen can be deprotonated by a strong base, while the lone pair of electrons on the pyridine-like nitrogen can be protonated by an acid. However, in 1-(2-chlorophenyl)-5-methyl-1H-pyrazole, the N1 position is substituted with a 2-chlorophenyl group, which removes the acidic proton and primarily leaves the basic character of the N2 nitrogen. The electron-withdrawing nature of the 2-chlorophenyl group is expected to reduce the basicity of the pyrazole ring compared to an unsubstituted N-phenylpyrazole.

Reactivity:

  • Electrophilic Substitution: The pyrazole ring is generally susceptible to electrophilic attack, primarily at the C4 position, as the N1 and N2 atoms tend to direct incoming electrophiles to this position.[2][4] The presence of the methyl group at C5 may slightly activate the ring towards electrophilic substitution.

  • Nucleophilic Attack: The C3 and C5 positions of the pyrazole ring are more electron-deficient and can be susceptible to nucleophilic attack under certain conditions.[3][4]

  • Influence of Substituents: The 2-chlorophenyl group at the N1 position will influence the overall electronic properties and steric hindrance of the molecule. The methyl group at the C5 position is an electron-donating group, which can affect the reactivity of the pyrazole ring.

Physicochemical Properties (Predicted):

PropertyPredicted ValueNotes
Molecular FormulaC10H9ClN2
Molecular Weight192.65 g/mol
AppearanceLikely a white to off-white solidBased on similar substituted pyrazoles.
SolubilityExpected to be soluble in common organic solvents like methanol, ethanol, acetone, and DMSO.
Melting PointExpected to be in the range of 50-100 °CHighly dependent on crystal packing.

Synthesis of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole

The most common and efficient method for the synthesis of pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1]

Synthetic Scheme: Knorr Pyrazole Synthesis

Knorr Pyrazole Synthesis acetylacetone Acetylacetone (1,3-Dicarbonyl) arrow hydrazine 2-Chlorophenylhydrazine product 1-(2-chlorophenyl)-5-methyl-1H-pyrazole reagents + arrow->product Acid Catalyst (e.g., Acetic Acid) Heat

Caption: Synthetic workflow for 1-(2-chlorophenyl)-5-methyl-1H-pyrazole.

Detailed Experimental Protocol

Materials:

  • Acetylacetone (2,4-pentanedione)

  • 2-Chlorophenylhydrazine hydrochloride

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexane

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chlorophenylhydrazine hydrochloride (1.79 g, 10 mmol) in ethanol (50 mL).

  • Addition of Reactant: To the stirred solution, add acetylacetone (1.00 g, 10 mmol) dropwise at room temperature.

  • Acid Catalysis: Add glacial acetic acid (1 mL) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 1-(2-chlorophenyl)-5-methyl-1H-pyrazole.

Structure Elucidation

The definitive confirmation of the structure of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole relies on a combination of spectroscopic techniques. The following sections detail the expected data from each analysis.

Structure Elucidation cluster_techniques Spectroscopic Techniques cluster_data Data Interpretation target 1-(2-chlorophenyl)-5-methyl-1H-pyrazole nmr_h 1H NMR target->nmr_h Proton Environment nmr_c 13C NMR target->nmr_c Carbon Skeleton ir IR Spectroscopy target->ir Functional Groups ms Mass Spectrometry target->ms Molecular Weight & Fragmentation h_data Chemical Shifts Splitting Patterns Integration nmr_h->h_data c_data Chemical Shifts nmr_c->c_data ir_data Vibrational Frequencies ir->ir_data ms_data Molecular Ion Peak Fragment Ions ms->ms_data confirmed_structure Confirmed Structure h_data->confirmed_structure c_data->confirmed_structure ir_data->confirmed_structure ms_data->confirmed_structure

Caption: The logical workflow for the structure elucidation of the target molecule.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum will provide crucial information about the number of different types of protons and their neighboring environments.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.5 - 7.3Multiplet4HAr-H (chlorophenyl)Aromatic protons of the 2-chlorophenyl group will appear as a complex multiplet due to their different chemical environments and coupling.
~ 6.1Doublet1HH4 (pyrazole)The proton at the C4 position of the pyrazole ring, coupled to the H3 proton.
~ 7.6Doublet1HH3 (pyrazole)The proton at the C3 position of the pyrazole ring, coupled to the H4 proton.
~ 2.3Singlet3H-CH₃The methyl protons at the C5 position will appear as a singlet as there are no adjacent protons to couple with.
¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)AssignmentRationale
~ 148C5 (pyrazole)Carbon bearing the methyl group, deshielded by the adjacent nitrogen.
~ 140C3 (pyrazole)Deshielded carbon adjacent to two nitrogen atoms.
~ 135C1' (chlorophenyl)Aromatic carbon attached to the pyrazole nitrogen.
~ 133C2' (chlorophenyl)Aromatic carbon bearing the chlorine atom.
~ 130 - 127C3', C4', C5', C6'Other aromatic carbons of the chlorophenyl ring.
~ 107C4 (pyrazole)Shielded carbon at the C4 position of the pyrazole ring.
~ 14-CH₃Aliphatic carbon of the methyl group.
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will identify the presence of key functional groups and the aromatic nature of the compound.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3100 - 3000C-H stretchAromatic C-H
2950 - 2850C-H stretchAliphatic C-H (methyl)
~ 1600, 1580, 1500C=C stretchAromatic rings (pyrazole and chlorophenyl)
~ 1470C=N stretchPyrazole ring
~ 800 - 750C-H bendOut-of-plane bending for substituted benzene
~ 750C-Cl stretchCarbon-chlorine bond
Mass Spectrometry (MS) (Predicted)

Mass spectrometry will determine the molecular weight and provide information about the fragmentation pattern, which can further confirm the structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): A prominent peak is expected at m/z = 192, corresponding to the molecular weight of the compound. The isotopic peak at m/z = 194 (approximately one-third the intensity of the M⁺ peak) will be characteristic of the presence of one chlorine atom.

  • Key Fragmentation Pathways:

    • Loss of a methyl radical (-CH₃) to give a fragment at m/z = 177.

    • Loss of the chlorophenyl group to give a fragment corresponding to the methyl-pyrazole cation at m/z = 81.

    • Cleavage of the pyrazole ring can lead to various smaller fragments.

Conclusion

The synthesis and structural elucidation of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole can be reliably achieved through the established Knorr pyrazole synthesis and a combination of modern spectroscopic techniques. The predicted chemical properties and spectral data provided in this guide offer a solid framework for researchers to undertake the synthesis and characterization of this and similar pyrazole derivatives. The unique electronic and steric properties imparted by the 2-chlorophenyl and methyl substituents make this compound a valuable scaffold for further investigation in various fields of chemical science.

References

  • National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative. Retrieved from [Link]

  • Ferreira, I. C. F. R., et al. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Heteroaromatic reactivity. Part VII. The kinetics, products, and mechanism of nitration of some 1-arylpyrazoles and 1-phenylimidazole. RSC Publishing. Retrieved from [Link]

  • Wang, et al. (n.d.). Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides: synthesis of pyrazole. Organic Chemistry Frontiers. Retrieved from [Link]

  • MDPI. (2023, June 15). Photoinduced Ring Opening of Methyl 1-Aryl-5-oxo-6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazole-2-carboxylates in the Presence of Diaryl Disulfides. Retrieved from [Link]

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

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  • ResearchGate. (2022, December 5). C−H Functionalization Reactions of 1‐Aryl‐5‐pyrazolones. Retrieved from [Link]

  • ResearchGate. (2023, June 12). Photoinduced Ring Opening of Methyl 1-Aryl-5-oxo-6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazole-2-carboxylates in the Presence of Diaryl Disulfides. Retrieved from [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

  • PMC. (n.d.). 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole. Retrieved from [Link]

  • MDPI. (2008, September 1). Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(2-chlorophenyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole. Retrieved from [Link]

  • PubMed. (2008, November 15). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts for compounds 1-15 in DMSO-d 6. Retrieved from [Link]

  • YouTube. (2023, February 3). predicting likely fragments in a mass spectrum. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]

  • IOSR Journal of Applied Chemistry. (2013, November 15). Simulation of IR Spectra of Some Organic Compounds-A Review. Retrieved from [Link]

  • Wiley Online Library. (2016, January 22). The 1H NMR spectrum of pyrazole in a nematic phase. Retrieved from [Link]

  • Uni Halle. (2025, March 11). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Retrieved from [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

Sources

Structural Elucidation and Spectroscopic Characterization of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 1-(2-chlorophenyl)-5-methyl-1H-pyrazole Molecular Formula: C₁₀H₉ClN₂ Molecular Weight: 192.64 g/mol Key Application: Pharmacophore intermediate (Edaravone analogs, kinase inhibitors), agrochemical scaffold (fungicides).

This technical guide provides a comprehensive analysis of the spectroscopic signature of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole . Unlike simple aliphatic pyrazoles, the introduction of the ortho-chlorophenyl group at the N1 position introduces steric strain and electronic shielding effects that distinctly alter the NMR and Mass Spectrometric profiles. This guide focuses on the critical differentiation between the 5-methyl and 3-methyl regioisomers—a common synthetic challenge.

Synthesis & Regiochemical Context

To interpret the spectra accurately, one must understand the sample's origin. The synthesis typically involves the condensation of (2-chlorophenyl)hydrazine with a C3-electrophile (e.g., acetylacetaldehyde dimethyl acetal or 4-methoxy-3-buten-2-one).

The Isomer Challenge:

  • Kinetic Product: 1-(2-chlorophenyl)-5-methyl-1H-pyrazole (Target).

  • Thermodynamic Product: 1-(2-chlorophenyl)-3-methyl-1H-pyrazole (Impurity).

The regioselectivity is highly dependent on pH and solvent polarity. As noted in recent methodologies, using free hydrazine often favors the 1,5-isomer, while hydrazine hydrochloride salts tend to favor the 1,3-isomer [1, 2].[1]

SynthesisPath cluster_inputs Reagents Hydrazine (2-Chlorophenyl) hydrazine Reaction Cyclocondensation (pH Dependent) Hydrazine->Reaction Electrophile Acetylacetaldehyde dimethyl acetal Electrophile->Reaction Target 1,5-Isomer (Target) 1-(2-chlorophenyl)-5-methyl Reaction->Target Free Base Conditions Impurity 1,3-Isomer (Byproduct) 1-(2-chlorophenyl)-3-methyl Reaction->Impurity Acidic/Salt Conditions

Figure 1: Regiodivergent synthesis pathways dictating the formation of the 1,5-isomer versus the 1,3-isomer.

Mass Spectrometry (EI/ESI)

The mass spectrum provides the primary validation of the halogenated motif.

Fragmentation Logic

The presence of Chlorine (³⁵Cl and ³⁷Cl) creates a diagnostic isotope pattern.

  • Molecular Ion (M⁺): m/z 192 (100%) and 194 (32%).

  • Base Peak: Often [M-H]⁺ or [M-Cl]⁺ depending on ionization energy.

  • Key Fragments:

    • [M - Cl]⁺ (m/z 157): Homolytic cleavage of the aryl C-Cl bond.

    • [M - N₂ - H]⁺: Pyrazole ring collapse.

    • [M - CH₃CN]⁺: Characteristic retro-cycloaddition of the pyrazole ring.

Ion Fragmentm/z (approx)OriginDiagnostic Value
M⁺ 192 / 194 Molecular IonDefinitive: 3:1 ratio confirms mono-chlorination.
[M - Cl]⁺157Aryl C-Cl cleavageConfirms halogen presence on the ring.
[Ph-N]⁺125C-N cleavageConfirms N1-Aryl connectivity.
[C₄H₅N₂]⁺81Loss of Aryl groupPyrazole core integrity.

Infrared Spectroscopy (FT-IR)

IR is less specific for isomer differentiation but crucial for functional group validation.

  • C=C / C=N Stretches (Pyrazole): 1590–1500 cm⁻¹.

  • C-H Stretch (Aromatic): 3000–3100 cm⁻¹.

  • C-H Stretch (Aliphatic Methyl): 2920–2980 cm⁻¹ (Weak).

  • C-Cl Stretch: 740–760 cm⁻¹ (Strong, characteristic of ortho-substitution).

NMR Spectroscopy (The Definitive Characterization)

This section details the specific shifts expected in CDCl₃. The ortho-chloro substituent exerts a "roofing" effect and specific shielding on the pyrazole 5-Methyl group due to the twisted dihedral angle between the phenyl and pyrazole rings [3].

¹H NMR Data (400 MHz, CDCl₃)

Note: Chemical shifts are estimates based on high-fidelity analog data [1, 3].

PositionProton TypeShift (δ ppm)MultiplicityCoupling (J Hz)Structural Insight
H-3 Pyrazole CH7.55 - 7.65 Doublet (d)~1.8 HzDeshielded by N2 lone pair.
Ar-H Aryl (3,4,5,[2]6)7.30 - 7.55 Multiplet (m)-Complex ABCD system due to 2-Cl.
H-4 Pyrazole CH6.15 - 6.25 Doublet (d)~1.8 HzCharacteristic alkene-like shift.
5-CH₃ Methyl2.10 - 2.25 Singlet (s)-Diagnostic: 5-Me is often shielded relative to 3-Me (which appears ~2.3-2.4 ppm) due to the orthogonal aryl ring current.
¹³C NMR Data (100 MHz, CDCl₃)
Carbon TypeShift (δ ppm)Assignment Logic
C-3 139.0 - 141.0Alpha to Nitrogen (C=N).
C-5 138.0 - 139.5Quaternary, substituted with Methyl.
Ar-C (ipso) 136.0 - 137.5N-linked quaternary carbon.
Ar-C (C-Cl) 132.0 - 133.0Chlorine-bearing carbon.
Ar-CH 127.0 - 130.5Aromatic signals (4 peaks).
C-4 106.0 - 107.5Beta to Nitrogen; electron-rich.
5-CH₃ 11.0 - 13.0 Key Indicator: 5-Me is typically <13 ppm; 3-Me is often >13 ppm [4].
Experimental Workflow: Distinguishing Isomers

To conclusively prove you have the 5-methyl isomer and not the 3-methyl isomer, you must run a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

AnalyticalWorkflow Sample Purified Sample (CDCl3) H1NMR 1H NMR Experiment Sample->H1NMR Decision Check Methyl Shift H1NMR->Decision NOESY Run 1D NOE / 2D NOESY Irradiate Methyl Peak Decision->NOESY ~2.1-2.3 ppm Result5 NOE Observed at Aryl-H (Spatial Proximity) NOESY->Result5 CONFIRMED 1-(2-Cl-Ph)-5-Me Result3 NOE Observed at Pyrazole H-4 only (No Aryl Interaction) NOESY->Result3 CONFIRMED 1-(2-Cl-Ph)-3-Me

Figure 2: Analytical decision tree for validating regiochemistry using NOE interactions.

Mechanism: In the 5-methyl isomer , the methyl group is spatially close to the ortho-protons of the phenyl ring (despite the twist). In the 3-methyl isomer , the methyl group is distal to the phenyl ring and will only show NOE with the pyrazole H-4 proton.

Experimental Protocols

Protocol A: NMR Sample Preparation

Objective: Obtain high-resolution spectra without concentration broadening.

  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Add 0.6 mL of CDCl₃ (Chloroform-d, 99.8% D) containing 0.03% TMS as an internal standard.

    • Why CDCl₃? It prevents H-bonding interactions that might broaden the N-heterocycle signals seen in DMSO-d₆.

  • Filtration: If the solution is cloudy (salt impurities), filter through a small plug of glass wool into the NMR tube.

  • Acquisition:

    • ¹H: 16 scans, 1 sec relaxation delay.

    • ¹³C: 512 scans minimum (quaternary carbons are slow to relax).

Protocol B: GC-MS Verification

Objective: Confirm purity and isotopic distribution.

  • Column: HP-5MS or equivalent non-polar column (30m x 0.25mm).

  • Temperature Program:

    • Hold 60°C for 2 min.

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • Injection: Split mode (50:1) to prevent detector saturation.

  • Analysis: Check the m/z 192/194 region. A ratio deviation from 3:1 indicates contamination with non-chlorinated analogs or dichloro-impurities.

References

  • Pereira, G. S., et al. (2023). "Regiocontrol in the synthesis of 1,5‐ or 1,4‐substituted pyrazoles." ResearchGate.[3] Available at: [Link]

  • Organic Chemistry Portal. "Synthesis of Pyrazoles." Available at: [Link]

  • RSC Advances. (2014). "Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole and spectral data." Royal Society of Chemistry. Available at: [Link]

  • NIST Chemistry WebBook. "1-(2'-Chloro-5'-sulfophenyl)-3-methyl-5-pyrazolone Spectral Data." Available at: [Link]

Sources

Technical Guide: 1-(2-Chlorophenyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, properties, and applications of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole .

Chemical Identity & Core Data

1-(2-chlorophenyl)-5-methyl-1H-pyrazole is a regioselective heterocyclic scaffold used primarily as an intermediate in the synthesis of agrochemicals (SDHI fungicides) and pharmaceutical agents (p38 MAP kinase inhibitors).[1][2][3] Its structural uniqueness lies in the steric "twist" induced by the ortho-chloro substituent on the N-phenyl ring, which influences the binding affinity and metabolic stability of its derivatives.

Property Data Specification
CAS Registry Number 1247358-96-8
IUPAC Name 1-(2-chlorophenyl)-5-methyl-1H-pyrazole
Molecular Formula C₁₀H₉ClN₂
Molecular Weight 192.65 g/mol
SMILES CC1=CC=NN1C2=CC=CC=C2Cl
InChI Key FHGWSKBENMLOTK-UHFFFAOYSA-N (Analogous base)
Physical State Low-melting solid or viscous oil (Ambient)
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate

Synthesis & Manufacturing Protocols

The synthesis of 1-aryl-5-methylpyrazoles requires strict regiocontrol. A standard condensation of aryl hydrazines with unsymmetrical 1,3-diketones often yields a mixture of 1,3- and 1,5-isomers. To exclusively target the 5-methyl isomer , the use of a masked aldehyde equivalent (acetal) is the industry standard.

Primary Route: Cyclocondensation with Acetylacetaldehyde Dimethyl Acetal

This protocol leverages the differential reactivity between the ketone and the acetal (masked aldehyde) to direct the hydrazine attack, favoring the 5-methyl product.

Reagents:
  • Precursor A: 2-Chlorophenylhydrazine hydrochloride (CAS 41052-75-9)

  • Precursor B: 4,4-Dimethoxy-2-butanone (Acetylacetaldehyde dimethyl acetal)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Concentrated Hydrochloric Acid (HCl)

Step-by-Step Protocol:
  • Preparation: Dissolve 2-chlorophenylhydrazine HCl (1.0 eq) in Ethanol (10 mL/g).

  • Addition: Add 4,4-dimethoxy-2-butanone (1.1 eq) dropwise at room temperature.

  • Cyclization: Add catalytic conc. HCl (0.1 eq) and heat the mixture to reflux (78°C) for 4–6 hours.

    • Mechanism Note: The hydrazine initially attacks the free ketone to form a hydrazone. Acid-catalyzed hydrolysis of the acetal releases the aldehyde, which is then rapidly attacked by the hydrazone nitrogen (N2) to close the ring.

  • Work-up: Evaporate the solvent under reduced pressure. Neutralize the residue with sat. NaHCO₃ solution.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: If necessary, purify via flash column chromatography (Hexane:EtOAc gradient) to remove trace 3-methyl regioisomer.

Reaction Mechanism Visualization

The following diagram illustrates the regioselective pathway favoring the 5-methyl isomer over the 3-methyl isomer.

SynthesisPath Start 2-Chlorophenylhydrazine + 4,4-Dimethoxy-2-butanone Hydrazone Intermediate Hydrazone (Attack at Ketone) Start->Hydrazone Condensation (-H2O) Cyclization Acid-Catalyzed Ring Closure Hydrazone->Cyclization Acetal Hydrolysis & N-Attack Product 1-(2-chlorophenyl)-5-methyl-1H-pyrazole (CAS 1247358-96-8) Cyclization->Product Major Product (Kinetic Control) SideProduct 1-(2-chlorophenyl)-3-methyl isomer (Minor/Trace) Cyclization->SideProduct Minor Path

Caption: Regioselective synthesis pathway. The initial formation of the hydrazone at the ketone position directs the methyl group to the C5 position upon cyclization.

Applications & Research Potential

Agrochemical Intermediates (Fungicides)

The 1-aryl-pyrazole core is a privileged scaffold in modern agrochemistry.

  • Mechanism: Acts as a precursor for Succinate Dehydrogenase Inhibitors (SDHIs). The 2-chlorophenyl group provides steric bulk that fits into the hydrophobic pocket of the SDH enzyme complex II.

  • Utility: Further functionalization at the C4 position (e.g., halogenation or formylation) allows for the attachment of amide linkers common in commercial fungicides like Fluxapyroxad analogs.

Pharmaceutical Scaffold (Kinase Inhibition)

In drug discovery, this specific isomer is utilized to construct libraries of p38 MAP kinase inhibitors.

  • Structure-Activity Relationship (SAR): The ortho-chloro group forces the phenyl ring out of planarity with the pyrazole core. This "twisted" conformation is critical for selectivity, preventing the molecule from binding to flat, intercalating DNA sites while optimizing fit in kinase ATP-binding pockets.

Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard Class H-Code Statement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.[4][5]
Eye Irritation H319Causes serious eye irritation.[4]
STOT - SE H335May cause respiratory irritation.[5]

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use within a chemical fume hood to avoid inhalation of vapors/dust.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation or moisture absorption.

References

  • Sigma-Aldrich. 1-(2-Chlorophenyl)-5-methyl-1H-pyrazole Product Data. Retrieved from .

  • PubChem. Compound Summary: 1-(2-chlorophenyl)-5-methylpyrazole. National Library of Medicine. Retrieved from .

  • BLD Pharm. Product Specifications: CAS 1247358-96-8. Retrieved from .

  • Journal of Heterocyclic Chemistry.Regioselective Synthesis of 1-Aryl-5-methylpyrazoles via Acetylacetaldehyde Dimethyl Acetal. (General Protocol Reference).

Sources

An In-depth Technical Guide to the Synthesis of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic routes for preparing 1-(2-chlorophenyl)-5-methyl-1H-pyrazole, a valuable heterocyclic compound in medicinal chemistry and drug development. We will delve into the selection of starting materials, detailed reaction mechanisms, and step-by-step experimental protocols.

Introduction

Substituted pyrazoles are a cornerstone in modern medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3] The target molecule, 1-(2-chlorophenyl)-5-methyl-1H-pyrazole, is of particular interest due to its structural motifs that are often found in pharmacologically active compounds. This guide will focus on the most common and efficient laboratory-scale synthesis of this compound, which is achieved through the well-established Knorr pyrazole synthesis.[1]

The primary synthetic strategy involves the cyclocondensation of a substituted hydrazine with a 1,3-dicarbonyl compound.[1][2] In this case, the key starting materials are (2-chlorophenyl)hydrazine and 2,4-pentanedione (acetylacetone).

PART 1: Synthesis of the Key Precursor: (2-chlorophenyl)hydrazine

A reliable supply of the hydrazine starting material is crucial. (2-chlorophenyl)hydrazine is typically prepared from the readily available 2-chloroaniline via a two-step process involving diazotization followed by reduction.

Workflow for the Synthesis of (2-chlorophenyl)hydrazine

cluster_0 Step 1: Diazotization of 2-Chloroaniline cluster_1 Step 2: Reduction of the Diazonium Salt cluster_2 Step 3: (Optional) Neutralization 2-Chloroaniline 2-Chloroaniline HCl_NaNO2 HCl, NaNO2 0-5 °C 2-Chloroaniline->HCl_NaNO2 Diazonium_Salt 2-Chlorobenzenediazonium Chloride HCl_NaNO2->Diazonium_Salt Reducing_Agent Sodium Pyrosulfite or Sodium Bisulfite Diazonium_Salt->Reducing_Agent 2-Chlorophenylhydrazine_HCl (2-chlorophenyl)hydrazine hydrochloride Reducing_Agent->2-Chlorophenylhydrazine_HCl Base Base (e.g., NaOH) 2-Chlorophenylhydrazine_HCl->Base Final_Product (2-chlorophenyl)hydrazine (free base) Base->Final_Product

Caption: Workflow for the synthesis of (2-chlorophenyl)hydrazine.

Experimental Protocol: Synthesis of (2-chlorophenyl)hydrazine hydrochloride

This protocol is adapted from established procedures for the synthesis of substituted phenylhydrazines.[4][5][6]

Materials:

  • 2-Chloroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Pyrosulfite (Na₂S₂O₅) or Sodium Bisulfite (NaHSO₃)

  • Urea (optional, to quench excess nitrous acid)

  • Deionized Water

  • Ice

Procedure:

  • Diazotization:

    • In a beaker, dissolve 2-chloroaniline (e.g., 25.4 g) in a mixture of concentrated hydrochloric acid (e.g., 57.5 mL of 10N HCl) and water (e.g., 100 mL).[5]

    • Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (e.g., 15 g in 30 mL of water) dropwise, maintaining the temperature below 5 °C.[5]

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is complete when a drop of the reaction mixture gives a positive test with starch-iodide paper (turns blue-black). A small amount of urea can be added to destroy any excess nitrous acid.

  • Reduction:

    • In a separate larger beaker, prepare a solution of sodium pyrosulfite (e.g., 64 g) in water (e.g., 250 mL).[5] Cool this solution to around 15 °C.

    • Slowly add the cold diazonium salt solution to the sodium pyrosulfite solution with continuous stirring. The temperature should be maintained between 10-35 °C and the pH between 7-9.[5]

    • After the addition, continue stirring for approximately 30 minutes.

  • Hydrolysis and Isolation:

    • Acidify the reaction mixture by adding concentrated hydrochloric acid (e.g., 115 mL of 10N HCl).[5]

    • Heat the solution to 90-100 °C for about 30 minutes to hydrolyze the intermediate.[5]

    • Cool the solution in an ice bath to crystallize the (2-chlorophenyl)hydrazine hydrochloride.

    • Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum. The product is typically a reddish or light yellow solid.[6]

PART 2: Synthesis of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole

The core of this synthesis is the Knorr pyrazole synthesis, a classic and reliable method for constructing the pyrazole ring.[1]

Reaction Mechanism: Knorr Pyrazole Synthesis

The reaction proceeds through the initial formation of a hydrazone intermediate from the reaction of (2-chlorophenyl)hydrazine with one of the carbonyl groups of 2,4-pentanedione. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.

cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration Hydrazine (2-chlorophenyl)hydrazine Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone Diketone 2,4-Pentanedione Diketone->Hydrazone Cyclic_Intermediate Cyclic Hemiaminal Hydrazone->Cyclic_Intermediate Attack of second N on second C=O Dehydration - H2O Cyclic_Intermediate->Dehydration Final_Product 1-(2-chlorophenyl)-5-methyl-1H-pyrazole Dehydration->Final_Product

Sources

Physicochemical characteristics of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-chlorophenyl)-5-methyl-1H-pyrazole is a critical heterocyclic scaffold employed primarily as a regioselective intermediate in the synthesis of agrochemicals (protoporphyrinogen oxidase inhibitors) and pharmaceutical agents targeting p38 MAP kinase and cannabinoid receptors.

Unlike its thermodynamic isomer (3-methyl), the 5-methyl congener presents unique steric and electronic properties due to the proximity of the methyl group to the ortho-substituted phenyl ring. This steric clash forces the phenyl ring out of planarity with the pyrazole core, significantly influencing biological binding affinity and solubility profiles. This guide provides a definitive physicochemical and synthetic analysis of this compound, distinguishing it from its common isomers.

Physicochemical Characteristics

The following data aggregates experimental values from homologous series and computational predictions where specific experimental data for the isolated parent compound is proprietary.

Table 1: Core Physicochemical Parameters
PropertyValue / DescriptionConfidence Level
IUPAC Name 1-(2-chlorophenyl)-5-methyl-1H-pyrazoleHigh
Molecular Formula C₁₀H₉ClN₂High
Molecular Weight 192.65 g/mol High
CAS Registry Number 1247358-96-8 (Commercial ref)Medium
Physical State Viscous oil or low-melting solid (approx. 35–45°C)High (Class-based)
Boiling Point ~310–320°C (at 760 mmHg)Predicted
LogP (Octanol/Water) 3.2 ± 0.4Predicted
pKa (Conjugate Acid) ~2.0 (Pyrazole N2 protonation)Predicted
Solubility Insoluble in water; Soluble in DCM, DMSO, MeOH, EtOAcHigh
Dipole Moment ~2.5 DPredicted
Structural Isomerism & Steric Considerations

The defining feature of this molecule is the 1,5-substitution pattern .

  • 3-methyl isomer: The phenyl and methyl groups are distant, allowing the phenyl ring to achieve near-coplanarity with the pyrazole.

  • 5-methyl isomer (Target): The C5-methyl group sterically interferes with the N1-(2-chlorophenyl) group. This "ortho-ortho" like interaction (Cl on phenyl, Me on pyrazole) induces a torsion angle of >50°, disrupting conjugation. This results in distinct NMR shielding patterns and reduced metabolic stability compared to the 3-methyl analog.

Synthetic Methodology

The synthesis of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole requires strict regiocontrol. The classical Knorr pyrazole synthesis often yields a mixture of 1,3- and 1,5-isomers.[1] To favor the 5-methyl product, the condensation must be driven by the nucleophilicity of the hydrazine terminal nitrogen attacking the more electrophilic carbonyl of the 1,3-dicarbonyl equivalent.

Protocol: Regioselective Cyclocondensation

Reagents:

  • (2-Chlorophenyl)hydrazine hydrochloride (1.0 equiv)

  • 4,4-Dimethoxy-2-butanone (or Acetylacetaldehyde dimethyl acetal) (1.1 equiv)

  • Ethanol (Solvent)[2]

  • HCl (Catalyst)

Workflow:

  • Hydrazone Formation: Dissolve (2-chlorophenyl)hydrazine in ethanol. Add 4,4-dimethoxy-2-butanone dropwise at 0°C. The hydrazine preferentially attacks the ketone (less hindered/more reactive in this specific acetal context) or the free aldehyde if deprotected in situ.

  • Cyclization: Heat the mixture to reflux (80°C) for 3–5 hours in the presence of catalytic HCl. The acid promotes the deprotection of the acetal and subsequent cyclization.

  • Work-up: Evaporate ethanol. Neutralize with NaHCO₃. Extract with Ethyl Acetate.[3][2]

  • Purification: Silica gel chromatography (Hexane:EtOAc 9:1). The 5-methyl isomer typically elutes after the 3-methyl isomer due to higher polarity induced by the twisted dipole.

Diagram 1: Synthetic Pathway & Regioselectivity

Synthesis Start 2-Chlorophenylhydrazine Inter Intermediate Hydrazone Start->Inter EtOH, 0°C Reagent 4,4-Dimethoxy-2-butanone (Masked 1,3-dicarbonyl) Reagent->Inter Product 1-(2-chlorophenyl)-5-methyl-1H-pyrazole (Target) Inter->Product HCl, Reflux (Kinetic Control) Byproduct 1-(2-chlorophenyl)-3-methyl-1H-pyrazole (Thermodynamic Isomer) Inter->Byproduct Slow Isomerization

Caption: Reaction pathway demonstrating the kinetic access to the 5-methyl isomer via acetal-protected precursors.

Structural Characterization (Spectroscopy)[6]

Distinguishing the 5-methyl isomer from the 3-methyl isomer is the most common analytical challenge.

Proton NMR (¹H NMR) - 400 MHz, CDCl₃
  • C5-Methyl Group:

    
     2.10 – 2.30 ppm (Singlet, 3H).
    
    • Note: This is slightly shielded compared to the 3-methyl isomer (

      
       ~2.40 ppm) due to the ring current of the twisted orthogonal phenyl ring.
      
  • Pyrazole H-4:

    
     6.05 – 6.15 ppm (Doublet or Singlet).
    
  • Pyrazole H-3:

    
     7.50 – 7.60 ppm (Downfield).
    
  • Aromatic Protons:

    
     7.30 – 7.55 ppm (Multiplet, 4H).[4]
    
    • Diagnostic: The H-6' proton of the phenyl ring (adjacent to the pyrazole N) will show broadening or a shift distinct from the 3-methyl isomer due to the proximity of the C5-methyl group.

Carbon NMR (¹³C NMR)
  • C5 (Pyrazole): ~138–140 ppm (Quaternary).

  • C3 (Pyrazole): ~148–150 ppm (CH).

  • C4 (Pyrazole): ~106–108 ppm (CH).

  • Methyl Carbon: ~11–13 ppm.

Stability & Handling

Thermal Stability

The compound is stable up to ~250°C. However, prolonged heating in strong acid can lead to isomerization to the thermodynamically more stable 3-methyl congener.

Safety Profile (GHS Classification)
  • H411: Toxic to aquatic life with long-lasting effects (Common for N-aryl pyrazoles).[5]

  • H302: Harmful if swallowed.

  • H315/H319: Causes skin and serious eye irritation.

  • Handling: Use standard PPE (Nitrile gloves, safety glasses). Perform synthesis in a fume hood to avoid inhalation of hydrazine precursors.

References

  • Deng, X., & Mani, N. S. (2008).[1] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415.

  • Farag, A. M., et al. (2008).[6] Regioselective synthesis and antitumor screening of some novel N-phenylpyrazole derivatives. Bioorganic & Medicinal Chemistry, 16(2), 881-889.[6]

  • PubChem. (2025).[5] Compound Summary: 1-(2-chlorophenyl)-5-methyl-1H-pyrazole derivatives.[7][8][9] National Library of Medicine.

  • Sigma-Aldrich. (2025). Product Catalog: 1-(2-Chlorophenyl)-5-methyl-1H-pyrazole.

Sources

Introduction: The Pyrazole Scaffold and the Significance of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity Profile of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, recognized as a "privileged scaffold" in medicinal chemistry and a versatile component in materials science.[1][2][3] Its unique arrangement of two adjacent nitrogen atoms within a five-membered aromatic ring imparts a distinct combination of chemical properties.[2] This guide provides a detailed examination of the reactivity profile of a specific, highly relevant derivative: 1-(2-chlorophenyl)-5-methyl-1H-pyrazole .

This molecule is of particular interest to researchers in drug development and process chemistry due to the interplay of its constituent parts: the stable pyrazole core, an electron-withdrawing N-aryl substituent, and an electron-donating C-alkyl group. Understanding how these components modulate the inherent reactivity of the pyrazole ring is critical for designing efficient synthetic routes to novel chemical entities. This document will dissect the electronic and steric factors governing its behavior in key chemical transformations, offering both mechanistic insights and field-proven experimental protocols.

Chapter 1: Core Principles of Pyrazole Reactivity

To understand the reactivity of our target molecule, we must first appreciate the fundamental electronic structure of the pyrazole ring.

Aromaticity and Electron Distribution

The pyrazole ring is an aromatic, 6π-electron heterocycle.[4] The two nitrogen atoms have distinct electronic roles:

  • N1 (Pyrrole-like): This nitrogen is sp²-hybridized and contributes its lone pair to the aromatic sextet. It functions as a π-excessive, electron-donating center within the ring.[2]

  • N2 (Pyridine-like): This sp²-hybridized nitrogen has its lone pair in an orbital in the plane of the ring, which is not part of the aromatic system. This lone pair imparts basicity to the molecule and makes N2 a site for protonation or coordination to Lewis acids.[2][5][6]

This arrangement results in a polarized ring system. Electron density calculations reveal that the C4 position is the most electron-rich and nucleophilic , making it the primary site for electrophilic attack.[5][7] Conversely, the C3 and C5 positions are comparatively electron-deficient due to their proximity to the electronegative nitrogen atoms.[3][5][7]

The Directing Influence of Substituents

In 1-(2-chlorophenyl)-5-methyl-1H-pyrazole, the generic reactivity pattern is significantly modulated by its specific substituents.

  • 1-(2-chlorophenyl) Group:

    • Electronic Effect: An N-aryl group is generally electron-withdrawing by induction, which deactivates the pyrazole ring towards electrophilic substitution compared to N-unsubstituted or N-alkyl pyrazoles.[7][8] The ortho-chloro atom further enhances this deactivating inductive effect.

    • Steric Effect: The bulky aryl group, particularly with the ortho-substituent, creates considerable steric hindrance around the N1 and C5 positions, which can impede the approach of reagents to these sites.[7]

  • 5-methyl Group:

    • Electronic Effect: As an alkyl group, the methyl substituent is weakly electron-donating via hyperconjugation. This effect slightly activates the ring, particularly increasing the electron density at the adjacent C4 position.[7]

    • Steric Effect: The methyl group blocks the C5 position from direct attack and can influence the preferred conformation of the N-aryl ring.

Combined Effect: The primary site for electrophilic attack is strongly predicted to be the C4 position , which is electronically activated by both the N1 nitrogen and the C5-methyl group, and is sterically unhindered. The overall reactivity will be attenuated by the deactivating N-aryl group, potentially requiring more forcing reaction conditions.

Chapter 2: Electrophilic Aromatic Substitution (EAS)

Electrophilic substitution is the most characteristic reaction of the pyrazole ring. For 1-(2-chlorophenyl)-5-methyl-1H-pyrazole, these reactions occur with high regioselectivity at the C4 position.

Halogenation

Halogenation provides a reliable method for introducing bromine or chlorine atoms, which can serve as handles for further cross-coupling reactions.

  • Mechanism: The reaction proceeds via the classical arenium ion mechanism, where the electrophile (e.g., Br⁺) attacks the electron-rich C4 position. The stability of the intermediate cation is enhanced by resonance delocalization involving the N1 atom.

  • Regioselectivity: The C4 position is the exclusive site of halogenation under standard conditions due to the directing effects previously discussed.

Protocol 2.1.1: C4-Bromination of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole

  • Setup: To a solution of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole (1.0 equiv) in glacial acetic acid (0.2 M), add N-bromosuccinimide (NBS) (1.05 equiv) in one portion.

  • Reaction: Stir the mixture at room temperature for 4-6 hours.

  • Monitoring: Track the consumption of the starting material by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Work-up: Upon completion, pour the reaction mixture into ice-water. If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, then brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Nitration

Nitration introduces the versatile nitro group, a precursor to amines and a strong electron-withdrawing group.

  • Mechanism & Regioselectivity: The nitronium ion (NO₂⁺), typically generated from a mixture of nitric and sulfuric acids, attacks the C4 position.[9] A key consideration is the potential for competitive nitration on the N-phenyl ring.[7] To favor substitution on the pyrazole ring, milder nitrating agents such as acetyl nitrate are often employed.[7] Under strongly acidic conditions (e.g., HNO₃/H₂SO₄), protonation of the N2 atom deactivates the pyrazole ring, potentially making nitration of the less deactivated phenyl ring competitive.[7]

Protocol 2.2.1: C4-Nitration using Acetyl Nitrate

  • Reagent Preparation: In a flask cooled to 0 °C, cautiously add acetic anhydride (1.2 equiv) to fuming nitric acid (1.0 equiv). Stir for 15 minutes at 0 °C to pre-form acetyl nitrate.

  • Setup: Dissolve 1-(2-chlorophenyl)-5-methyl-1H-pyrazole (1.0 equiv) in acetic anhydride in a separate flask, and cool to 0 °C.

  • Reaction: Add the pre-formed acetyl nitrate solution dropwise to the pyrazole solution, maintaining the temperature below 5 °C.

  • Monitoring & Work-up: Stir at 0-5 °C for 1-2 hours, monitoring by TLC. After completion, carefully pour the mixture onto crushed ice and stir until the excess anhydride is hydrolyzed.

  • Purification: Collect the resulting solid precipitate by filtration, wash thoroughly with water, and dry. Recrystallization from ethanol or isopropanol can be used for further purification.

Vilsmeier-Haack Formylation

This reaction provides an efficient route to 4-formylpyrazoles, which are valuable intermediates for building more complex molecules.

  • Mechanism: The Vilsmeier reagent, an electrophilic iminium cation ([ClCH=N⁺Me₂]PO₂Cl₂⁻), is generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[9] This electrophile attacks the C4 position, and subsequent hydrolysis of the resulting iminium salt intermediate yields the aldehyde.

Diagram: General Mechanism of Electrophilic Substitution at C4```dot

EAS_Mechanism

Caption: Simplified catalytic cycle for Pd-catalyzed directed C-H arylation.

Chapter 4: Other Reaction Classes

Nucleophilic Substitution

The electron-rich pyrazole ring is inherently resistant to nucleophilic aromatic substitution. [10]Attack by nucleophiles is extremely unfavorable unless the ring is activated by multiple, very strong electron-withdrawing groups (e.g., nitro groups), which are not present in the target molecule. [10]Therefore, for practical purposes, 1-(2-chlorophenyl)-5-methyl-1H-pyrazole is considered inert to nucleophilic attack on the heterocyclic ring.

Reduction and Oxidation

The aromatic pyrazole core is remarkably stable towards both reduction and oxidation. [5][6]* Reduction: Catalytic hydrogenation under harsh conditions may reduce the ring, but this is not a common or synthetically useful transformation.

  • Oxidation: The ring is resistant to common oxidizing agents like permanganate or peroxides. [6]Ring-opening can sometimes be achieved with ozonolysis or strong bases at high temperatures, but these are destructive methods. [5]

Summary of Reactivity Profile

The reactivity of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole is dominated by the electronic and steric influences of its substituents. The following table summarizes the key transformations for this scaffold.

Reaction TypeMost Probable SiteKey Influencing FactorsExpected Outcome & Conditions
Electrophilic Substitution C4 of Pyrazole Ring Activation: N1 (π-donation), C5-Me (hyperconjugation)• Deactivation: N1-Aryl (inductive withdrawal)• Sterics: C5-Me and N1-Aryl leave C4 accessibleHighly regioselective substitution at C4. May require slightly more forcing conditions than simple pyrazoles.
C-H Functionalization C6' of Phenyl Ring Directing Group: Pyrazole N2 coordinates metal catalyst• Sterics: C5 position is blocked, forcing ortho-arylationRegioselective C-C or C-heteroatom bond formation at the ortho position of the N-phenyl ring via transition metal catalysis.
Nucleophilic Substitution Inert • Electron-rich aromatic π-systemNo reaction on the pyrazole ring under standard nucleophilic conditions.
Protonation / Lewis Acid N2 of Pyrazole Ring • Available lone pair in the plane of the ringForms pyrazolium salts with strong acids or coordinates to Lewis acidic metal centers.
Reduction / Oxidation Inert • High aromatic stabilization energyThe core ring structure is stable to most common redox reagents.

Conclusion

This guide has established that 1-(2-chlorophenyl)-5-methyl-1H-pyrazole possesses a well-defined and predictable reactivity profile, making it an excellent platform for synthetic exploration. Its reactivity is a case study in the precise control exerted by substituent effects on a heterocyclic core.

The C4 position is the unequivocal site for electrophilic functionalization, allowing for the introduction of a wide array of functionalities. Simultaneously, the N2 atom provides a reliable handle for modern, metal-catalyzed C-H activation, regioselectively functionalizing the N-aryl ring. This dual reactivity, enabling selective modification at two distinct and predictable locations, underscores the value of this scaffold as a building block for complex molecules in pharmaceutical and materials science applications. Researchers equipped with this understanding can harness the unique chemical behavior of this molecule to accelerate discovery and innovation.

References

  • PMC. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Available at: [Link]

  • ACS Publications. (2001, December 28). First Nucleophilic Aromatic Substitution of Annelated Pyrazole. Available at: [Link]

  • Synfacts. Aerobic Oxidative Cycloaddition Reactions for Pyrazole Synthesis. Available at: [Link]

  • Scribd. Complete Electrophilic Substitution Reactions Pyrazole. Available at: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Transition-metal-catalyzed C–H functionalization of pyrazoles. Available at: [Link]

  • SlideShare. Pyrazole. Available at: [Link]

  • Request PDF. Transition-metal-catalyzed C–H functionalization of pyrazoles. Available at: [Link]

  • Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]

  • PMC - NIH. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Available at: [Link]

  • IJNRD.org. (2024, July 7). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Available at: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (2020, July 20). Transition-metal-catalyzed C–H functionalization of pyrazoles. Available at: [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. Available at: [Link]

  • Request PDF. (2025, August 6). Analysis of the Effects of N-Substituents on Some Aspects of the Aromaticity of Imidazoles and Pyrazoles. Available at: [Link]

  • PMC. Recent highlights in the synthesis and biological significance of pyrazole derivatives. Available at: [Link]

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A Technical Guide to Unveiling the Biological Targets of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs with diverse therapeutic actions.[1] This guide focuses on a specific, yet under-characterized derivative, 1-(2-chlorophenyl)-5-methyl-1H-pyrazole . While direct biological data for this compound is sparse, its structural features—a 1,5-disubstituted pyrazole with a halogenated phenyl ring—strongly suggest a rich pharmacological potential. This document serves as a comprehensive roadmap for researchers, outlining a hypothesis-driven approach to systematically identify and validate its biological targets. We will delve into high-probability candidate proteins, provide detailed, field-proven experimental protocols for their validation, and offer insights into the causal logic behind these experimental choices, thereby creating a self-validating framework for investigation.

Introduction: The Pyrazole Core and the Rationale for Target Discovery

Pyrazoles are five-membered aromatic heterocyclic rings containing two adjacent nitrogen atoms.[1] Their structural versatility allows for precise modification at multiple positions, enabling the fine-tuning of physicochemical properties to achieve high affinity and selectivity for a wide array of biological targets.[2] This has led to the development of pyrazole-containing drugs for inflammation, cancer, and central nervous system disorders.[3]

The subject of this guide, 1-(2-chlorophenyl)-5-methyl-1H-pyrazole , possesses key structural motifs that warrant a thorough investigation:

  • 1-Aryl Substitution: The 2-chlorophenyl group at the N1 position is a common feature in many bioactive pyrazoles, influencing binding to hydrophobic pockets in target proteins.

  • 5-Methyl Substitution: A small alkyl group at this position can play a role in receptor interaction and metabolic stability.

  • The Pyrazole Scaffold: This core structure acts as a versatile platform for orienting its substituents and forming critical interactions, such as hydrogen bonds, with protein residues.[4]

Given the extensive literature on the bioactivities of structurally related pyrazoles, we can formulate a rational, evidence-based strategy to uncover the primary biological targets of this specific molecule.

High-Priority Candidate Targets: A Data-Driven Hypothesis

Our analysis of the chemical literature points to several high-priority protein families as potential targets for 1-(2-chlorophenyl)-5-methyl-1H-pyrazole.

Cyclooxygenase (COX) Isoforms: The Anti-Inflammatory Axis

The 1,5-diarylpyrazole scaffold is the defining feature of the selective COX-2 inhibitor celecoxib.[1] Numerous studies have established that pyrazole derivatives can be potent anti-inflammatory agents by inhibiting prostaglandin synthesis via the COX pathway.[5][6] The presence of the N-aryl group on our target molecule is a key pharmacophoric element for COX inhibition.[7]

  • Hypothesis: 1-(2-chlorophenyl)-5-methyl-1H-pyrazole may act as a selective or non-selective inhibitor of COX-1 and/or COX-2.

  • Supporting Evidence: Structure-activity relationship (SAR) studies of pyrazole derivatives consistently highlight the importance of the N-phenyl substituent for COX-2 selectivity.[7] The nature and position of substituents on this ring can modulate potency and selectivity.[8]

Protein Kinases: The Oncology Frontier

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.[2] The pyrazole scaffold is a well-established "hinge-binding" motif in a vast number of kinase inhibitors.[4]

  • Hypothesis: 1-(2-chlorophenyl)-5-methyl-1H-pyrazole could inhibit one or more protein kinases involved in oncogenic signaling pathways.

  • High-Priority Kinase Targets:

    • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Pyrazole derivatives have shown potent inhibitory activity against VEGFR-2, a key mediator of angiogenesis.[9][10]

    • EGFR (Epidermal Growth Factor Receptor): Several novel pyrazole series have been developed as EGFR inhibitors.[10]

    • CDKs (Cyclin-Dependent Kinases): As central regulators of the cell cycle, CDKs, particularly CDK2, are attractive targets, and pyrazole-based compounds have demonstrated potent CDK2 inhibition.[11]

    • C-RAF and other MAPK pathway kinases: In silico studies have identified pyrazoles as potential inhibitors of C-RAF.[12]

B-cell lymphoma 2 (Bcl-2) Family Proteins: The Apoptotic Switch

Targeting apoptotic pathways is a key strategy in cancer therapy. Recent research has identified 1,3,5-trisubstituted-1H-pyrazole derivatives as inhibitors of the anti-apoptotic protein Bcl-2.[13]

  • Hypothesis: The pyrazole scaffold in our target compound may enable it to bind to the BH3-binding groove of Bcl-2, disrupting its interaction with pro-apoptotic proteins and inducing apoptosis.

  • Supporting Evidence: Molecular docking studies have shown that pyrazole derivatives can establish high-affinity interactions with the Bcl-2 active site through key hydrogen bonds.[13] The chlorophenyl group could further enhance binding through hydrophobic interactions.

A Systematic Framework for Target Validation

To rigorously test these hypotheses, we propose a multi-tiered approach that integrates computational, biochemical, and cell-based methodologies. This framework is designed to be self-validating, where the results from one tier inform the experimental design of the next.

Tier 1: In Silico and Computational Prediction

The initial step is to use computational methods to predict the binding affinity and mode of interaction of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole with our high-priority targets.[2] This provides a cost-effective way to prioritize experimental efforts.

  • Protein Preparation: a. Obtain the crystal structures of the target proteins from the Protein Data Bank (PDB). Suggested PDB IDs: COX-2 (5KIR), VEGFR-2 (4AGD), CDK2 (1H1S), Bcl-2 (2O2F). b. Prepare the protein structures by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning partial charges using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard. c. Define the binding site (grid box) based on the location of the co-crystallized ligand in the original PDB file.

  • Ligand Preparation: a. Generate the 3D structure of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole using a chemical drawing tool like ChemDraw and save it in a suitable format (e.g., MOL or SDF). b. Perform energy minimization of the ligand structure using a force field like MMFF94. c. Assign rotatable bonds for flexible docking.

  • Docking Simulation: a. Run the docking simulation using software such as AutoDock Vina or Glide. The algorithm will explore various conformations of the ligand within the defined binding site. b. Analyze the results based on the predicted binding energy (kcal/mol) and the binding pose. Lower binding energies typically indicate a more favorable interaction.

  • Pose Analysis: a. Visualize the top-ranked docking poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and protein residues.

In_Silico_Workflow cluster_prep Preparation cluster_docking Execution & Analysis cluster_output Outcome PDB Select Target PDBs (e.g., 5KIR, 4AGD) PrepProtein Prepare Protein: - Remove Water - Add Hydrogens - Define Grid Box PDB->PrepProtein Ligand Generate Ligand 3D Structure PrepLigand Prepare Ligand: - Energy Minimization - Assign Rotatable Bonds Ligand->PrepLigand Dock Perform Molecular Docking (e.g., AutoDock Vina) PrepProtein->Dock PrepLigand->Dock Analyze Analyze Results: - Binding Energy (kcal/mol) - Binding Pose Dock->Analyze Visualize Visualize Interactions: - H-Bonds - Hydrophobic Contacts Analyze->Visualize Hypothesis Prioritized Targets & Binding Hypothesis Visualize->Hypothesis

Caption: In Silico Target Prioritization Workflow.

Tier 2: In Vitro Biochemical and Biophysical Assays

Following the computational predictions, direct target engagement must be confirmed using purified proteins in biochemical or biophysical assays. This step provides quantitative measures of inhibitory potency (e.g., IC₅₀).

In_Vitro_Workflow cluster_assays Biochemical & Biophysical Assays cluster_data Data Analysis cluster_outcome Outcome Start Compound: 1-(2-chlorophenyl)-5-methyl-1H-pyrazole COX_Assay COX-1/COX-2 Inhibition Assay Start->COX_Assay Kinase_Assay Kinase Panel Screen (e.g., VEGFR-2, EGFR, CDK2) Start->Kinase_Assay Bcl2_Assay Bcl-2 Binding Assay (Fluorescence Polarization) Start->Bcl2_Assay IC50 Determine IC₅₀ / Kᵢ Values COX_Assay->IC50 Kinase_Assay->IC50 Bcl2_Assay->IC50 Selectivity Assess Target Selectivity (e.g., COX-2 vs COX-1) IC50->Selectivity Validated_Hits Validated Biological Targets & Potency Profile Selectivity->Validated_Hits

Caption: Workflow for In Vitro Target Validation.

  • Reagents: COX-1 or COX-2 enzyme, arachidonic acid (substrate), TMPD (co-substrate), assay buffer.

  • Procedure: a. Prepare a dilution series of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole in DMSO. b. In a 96-well plate, add the enzyme to the assay buffer. c. Add the test compound or a known inhibitor (e.g., celecoxib) and incubate for 10 minutes at 37°C. d. Initiate the reaction by adding arachidonic acid and TMPD. e. Monitor the oxidation of TMPD by measuring the absorbance at 590 nm over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

  • Reagents: Purified VEGFR-2 kinase, a suitable peptide substrate, ATP, and a detection reagent (e.g., Kinase-Glo®).

  • Procedure: a. Add VEGFR-2 kinase and the test compound to the wells of a 96-well plate and incubate briefly. b. Initiate the kinase reaction by adding the substrate/ATP mixture. c. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature. d. Stop the reaction and quantify the amount of ATP remaining using the Kinase-Glo® reagent, which produces a luminescent signal inversely proportional to kinase activity.

  • Data Analysis: Normalize the luminescence data to controls (0% and 100% inhibition). Plot the percent inhibition versus compound concentration to calculate the IC₅₀.

Target ClassAssay TypeKey ReagentsEndpoint Measured
COX Enzymes Colorimetric InhibitionPurified COX-1/2, Arachidonic Acid, TMPDChange in Absorbance (590 nm)
Protein Kinases Luminescent Kinase AssayPurified Kinase, Peptide Substrate, ATPLuminescence (ATP consumption)
Bcl-2 Fluorescence PolarizationPurified Bcl-2, Fluorescently-labeled BH3 peptideChange in Polarization
Tier 3: Cell-Based Functional Assays

Confirming that target inhibition translates into a functional cellular effect is crucial. These assays assess the compound's impact on cellular processes downstream of the putative target.

  • Cell Lines: Select appropriate human cancer cell lines based on the hypothesized targets (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).[9][14]

  • Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole for 48-72 hours. c. Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals. d. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or SDS). e. Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

Cell_Based_Workflow cluster_primary Primary Cellular Screen cluster_secondary Mechanism of Action Studies cluster_outcome Outcome Start Validated In Vitro Hit MTT Cell Viability Assay (MTT) on Cancer Cell Panel Start->MTT WesternBlot Western Blot for Target Phosphorylation Start->WesternBlot If kinase inhibitor CellCycle Cell Cycle Analysis (Flow Cytometry) MTT->CellCycle If GI₅₀ is potent Apoptosis Apoptosis Assay (Annexin V/PI Staining) MTT->Apoptosis If GI₅₀ is potent MoA Validated Cellular Mechanism of Action CellCycle->MoA Apoptosis->MoA WesternBlot->MoA

Caption: Workflow for elucidating the cellular mechanism of action.

Data Interpretation and Future Directions

The integrated data from these three tiers will create a comprehensive profile of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole.

  • Concordance is Key: A strong case for a specific biological target is made when computational predictions align with potent in vitro inhibition and a relevant cellular phenotype. For example, if the compound docks well into VEGFR-2, inhibits the purified enzyme with a low IC₅₀, and reduces the viability of angiogenesis-dependent cancer cells, VEGFR-2 is a high-confidence target.

  • Polypharmacology: It is common for small molecules, especially those based on privileged scaffolds, to interact with multiple targets. The proposed framework will help elucidate this "polypharmacology," which can be advantageous (e.g., dual COX/sEH inhibition) or a source of potential off-target toxicity.[6]

  • Lead Optimization: The initial findings will provide a crucial foundation for medicinal chemistry efforts. The validated binding poses from docking studies can guide the rational design of new analogs with improved potency, selectivity, and pharmacokinetic properties.

By following this systematic, multi-faceted approach, researchers can effectively move from a compound of interest to a well-characterized molecule with validated biological targets, paving the way for its potential development as a novel therapeutic agent.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020). Frontiers in Chemistry. [Link]

  • In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. (n.d.). PMC. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]

  • Revealing the immunomodulatory potential of pyrazoles and exploring structure-activity relationships. (n.d.). ReCIPP. [Link]

  • Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,... (n.d.). ResearchGate. [Link]

  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. (2022). Bentham Science Publishers. [Link]

  • Synthesis and Structure−Activity Relationship Studies of Urea-Containing Pyrazoles as Dual Inhibitors of Cyclooxygenase-2 and Soluble Epoxide Hydrolase. (2011). ACS Publications. [Link]

  • 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole. (n.d.). PMC. [Link]

  • Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. (n.d.). RSC Publishing. [Link]

  • Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. (2016). PMC. [Link]

  • In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. (2024). Research Square. [Link]

  • 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole. (2024). IUCr Journals. [Link]

  • Synthesis, Anti-Inflammatory Activity, and COX-1/2 Inhibition Profile of Some Novel Non-Acidic Polysubstituted Pyrazoles and Pyrano[2,3-c]pyrazoles. (2017). PubMed. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]

  • Current status of pyrazole and its biological activities. (n.d.). PMC. [Link]

  • Chemical structure and SAR study of pyrazole derivatives 53a–c and 54a,b. (n.d.). ResearchGate. [Link]

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Computational Pharmacodynamics: In Silico Profiling of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the in silico workflow for predicting the bioactivity, pharmacokinetics, and toxicity of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole . As a privileged scaffold in medicinal chemistry, this pyrazole derivative—distinguished by its ortho-chlorine substitution—exhibits unique steric properties that differentiate it from its para-substituted analogs (e.g., COX-2 inhibitors).

This guide departs from standard "black box" tutorials by enforcing a Reverse Screening (Target Fishing) methodology. Instead of assuming a biological target, we employ a probabilistic workflow to identify the most likely protein targets based on 2D/3D similarity, followed by structural validation via Molecular Docking and Dynamics.

Phase 1: Ligand Construction & Quantum Mechanical Optimization

Before any bioactivity prediction, the ligand's geometry must be energetically minimized. The ortho-chloro substituent introduces significant steric strain, forcing the phenyl and pyrazole rings into a non-planar torsion angle. Standard force fields (MMFF94) often fail to capture this specific rotational barrier accurately.

Protocol 1.1: Density Functional Theory (DFT) Optimization

Objective: Obtain the global minimum energy conformer (GMEC) for docking.

  • Construction: Draw the structure in Avogadro or ChemDraw.

    • Critical Check: Ensure the 5-methyl group is correctly positioned relative to the N1-phenyl ring.

  • Basis Set Selection: Use B3LYP/6-31G * theory level. This offers the best balance between computational cost and accuracy for organic halogens.

  • Execution:

    • Perform geometry optimization to relax bond lengths/angles.

    • Calculate electrostatic potential (ESP) maps to identify hydrogen bond acceptors (N2 of pyrazole) and hydrophobic regions (chlorophenyl ring).

  • Output: Export the optimized structure as .mol2 or .pdb.

Expert Insight: The ortho-Cl atom creates a "molecular twist." If your docking software assumes a planar conformation, your binding affinity scores will be artificially high (false positives). Always use the DFT-optimized twisted conformer.

Phase 2: Target Fishing (Reverse Screening)

Since the specific bioactivity is the "unknown" variable, we use Ligand-Based Virtual Screening (LBVS) to predict the most probable macromolecular targets.

Protocol 2.1: SwissTargetPrediction Workflow

Tool: (Gfeller et al., 2014).

  • Input: Upload the isomeric SMILES of the optimized ligand.

    • SMILES:CC1=CC=NN1C2=CC=CC=C2Cl (Verify stereochemistry).

  • Parameters: Select Homo sapiens database.

  • Analysis:

    • The algorithm compares the query against 370,000 known actives using 2D fingerprints (FP2) and 3D electroshape vectors.

    • Interpretation: Focus on targets with a Probability > 0.6 .

    • Likely Hits for Pyrazoles: Expect high probability scores for Cyclooxygenase-2 (COX-2) , p38 MAP Kinase , or Cannabinoid Receptors (CB1/CB2) due to the scaffold's history.

Visualization: Reverse Screening Logic

TargetFishing Ligand 1-(2-chlorophenyl)-5-methyl-1H-pyrazole (DFT Optimized) FP_Calc Fingerprint Calculation (FP2 & Electroshape) Ligand->FP_Calc Similarity Similarity Scoring (Tanimoto Coefficient) FP_Calc->Similarity DB_Search ChEMBL Database (370k Actives) DB_Search->Similarity Reference Data Ranking Probability Ranking Similarity->Ranking Output Predicted Targets (e.g., COX-2, p38 MAPK) Ranking->Output Prob > 0.6

Figure 1: The Reverse Screening workflow utilizes dual-metric similarity (2D topology + 3D shape) to map the query molecule against known bioactive libraries.

Phase 3: ADMET & Toxicity Profiling

A potent molecule is useless if it is toxic or cannot reach its target. We use SwissADME and ProTox-II to establish the safety profile.

Protocol 3.1: Pharmacokinetic Evaluation

Tool: (Daina et al., 2017).

Key Parameters to Analyze:

Parameter Expected Value/Rule Significance
Lipophilicity (iLOGP) 2.5 - 3.5 The 2-Cl and 5-Me groups increase logP. High logP (>5) indicates poor solubility.
GI Absorption High Pyrazoles are generally well-absorbed orally.
BBB Permeant Yes/No Critical if the target is CNS (e.g., CB1 receptor).
P-gp Substrate No Ensures the drug is not immediately pumped out of cells.

| Brenk Alert | 0 | Checks for toxic pharmacophores (e.g., nitro groups). |

Protocol 3.2: Toxicity Endpoint Prediction

Tool: (Banerjee et al., 2018).

  • Input: SMILES string.

  • Endpoints to Monitor:

    • Hepatotoxicity: Pyrazoles can form reactive metabolites.

    • LD50: Predicted lethal dose (mg/kg).

    • Toxicity Class: Class 1 (Fatal) to Class 6 (Non-toxic).

  • Validation: If the predicted LD50 is <500 mg/kg, the scaffold requires optimization (e.g., replacing the chlorine with a fluorine).

Phase 4: Molecular Docking (Validation)

Once a target is identified (Phase 2), we validate the interaction physically using AutoDock Vina .

Protocol 4.1: Receptor Preparation
  • Source: Download the crystal structure of the top predicted target (e.g., COX-2, PDB ID: 3LN1 ) from RCSB PDB.

  • Cleaning:

    • Remove water molecules (unless they bridge the active site).

    • Remove co-crystallized ligands.

    • Add polar hydrogens (essential for H-bonding).

    • Compute Gasteiger charges.

Protocol 4.2: Grid Box Generation

The grid box must encompass the active site residues.

  • Center: Define coordinates (x, y, z) based on the centroid of the native ligand in the PDB file.

  • Size: 25 x 25 x 25 Å (Standard).

  • Spacing: 0.375 Å (AutoDock 4) or 1.0 Å (Vina).

Protocol 4.3: Docking Execution

Command Line (Vina):

  • Note on Exhaustiveness: Set to 32 (default is 8). The rotational freedom of the N-phenyl bond requires more sampling to find the global minimum.

Visualization: Docking Algorithm

DockingFlow Input Input Files (Receptor.pdbqt + Ligand.pdbqt) SearchSpace Grid Box Definition (Active Site Coordinates) Input->SearchSpace ConformationalSearch Conformational Search (Iterated Local Search / Genetic Alg) SearchSpace->ConformationalSearch Scoring Scoring Function (Vina Score: Affinity kcal/mol) ConformationalSearch->Scoring Scoring->ConformationalSearch Optimization Loop Selection Pose Selection (RMSD Clustering) Scoring->Selection Convergence Interaction Interaction Analysis (H-bonds, Pi-Pi Stacking) Selection->Interaction

Figure 2: The AutoDock Vina workflow. The scoring function evaluates the binding affinity (kcal/mol) of generated poses within the defined search space.

Phase 5: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD simulation (using GROMACS ) is required to verify if the ligand stays bound under physiological conditions.

Protocol 5.1: System Setup
  • Topology Generation:

    • Protein: pdb2gmx (CHARMM36 force field).

    • Ligand: CGenFF server (to generate stream files for the pyrazole).

  • Solvation: Place the complex in a cubic box with TIP3P water model.

  • Neutralization: Add Na+ or Cl- ions to balance the system charge.

Protocol 5.2: Production Run
  • Minimization: Steepest descent (50,000 steps).

  • Equilibration:

    • NVT (100 ps): Stabilize temperature (300 K).

    • NPT (100 ps): Stabilize pressure (1 bar).

  • Production: Run for 100 ns .

  • Analysis: Calculate RMSD (Root Mean Square Deviation).

    • Success Criterion: Ligand RMSD should stabilize (< 2 Å fluctuation) relative to the protein backbone. If the ligand RMSD spikes, it has undocked.

References

  • Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules.[1][2] Nucleic Acids Research, 42(W1), W32-W38. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[3] Scientific Reports, 7, 42717. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]

  • Banerjee, P., et al. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals.[4][5][6] Nucleic Acids Research, 46(W1), W257-W263.[7] [Link][5]

  • Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25. [Link]

Sources

Literature review of 1-aryl-5-methyl-1H-pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Aryl-5-Methyl-1H-Pyrazole Derivatives: Synthesis, Biological Activities, and Future Perspectives

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its remarkable structural versatility and capacity to engage in various biological interactions have cemented its status as a "privileged scaffold."[3] This has led to the development of numerous FDA-approved drugs incorporating the pyrazole motif, such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[3][4][5][6] Among the vast landscape of pyrazole-containing compounds, the 1-aryl-5-methyl-1H-pyrazole derivatives have emerged as a particularly promising class, demonstrating a broad spectrum of pharmacological activities.[7][8]

This technical guide offers a comprehensive exploration of 1-aryl-5-methyl-1H-pyrazole derivatives, intended for researchers, scientists, and professionals in drug development. It delves into the synthetic methodologies for their preparation, their detailed spectroscopic characterization, and a thorough review of their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The guide also presents a detailed experimental protocol for the synthesis of a representative compound and discusses the critical structure-activity relationships that govern their therapeutic potential, providing a solid foundation for future research and drug discovery endeavors in this fascinating area of medicinal chemistry.

Synthetic Methodologies

The synthesis of 1-aryl-5-methyl-1H-pyrazole derivatives can be achieved through various strategies, with the most common being the cyclocondensation reaction between a 1,3-dicarbonyl compound and an arylhydrazine. A classic and widely employed method involves the reaction of ethyl acetoacetate with a substituted arylhydrazine. This reaction proceeds through the initial formation of a hydrazone, which then undergoes intramolecular cyclization and dehydration to yield the pyrazole ring.

Microwave-assisted synthesis has gained prominence as an efficient and environmentally friendly alternative to conventional heating methods.[9] This technique often leads to significantly reduced reaction times, higher yields, and cleaner product profiles.[9] For instance, the cyclization of chalcones with hydrazine hydrate under microwave irradiation has been reported as a rapid and effective method for synthesizing certain pyrazole derivatives.[9]

Another elegant approach is the 1,3-dipolar cycloaddition of in situ generated nitrile imines with the enolic form of ethyl acetoacetate.[10] This method provides a regioselective route to highly substituted pyrazoles.[10] Furthermore, multi-component reactions, where three or more reactants are combined in a single step to form a complex product, offer an atom-economical and convergent strategy for the synthesis of these derivatives.

G cluster_reactants Reactants cluster_synthesis Synthesis Methods Arylhydrazine Arylhydrazine Cyclocondensation Cyclocondensation Arylhydrazine->Cyclocondensation Microwave_Assisted Microwave-Assisted Synthesis Arylhydrazine->Microwave_Assisted 1_3_Dipolar 1,3-Dipolar Cycloaddition Arylhydrazine->1_3_Dipolar 1,3-Dicarbonyl 1,3-Dicarbonyl (e.g., Ethyl Acetoacetate) 1,3-Dicarbonyl->Cyclocondensation 1,3-Dicarbonyl->Microwave_Assisted 1,3-Dicarbonyl->1_3_Dipolar Product 1-Aryl-5-methyl-1H-pyrazole Cyclocondensation->Product Classical Method Microwave_Assisted->Product Efficient & Rapid 1_3_Dipolar->Product Regioselective

Caption: General Synthetic Pathways to 1-Aryl-5-methyl-1H-pyrazoles.

Spectroscopic Characterization

The structural elucidation of 1-aryl-5-methyl-1H-pyrazole derivatives relies on a combination of spectroscopic techniques, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

  • Infrared (IR) Spectroscopy: The IR spectrum of a typical 1-aryl-5-methyl-1H-pyrazole will exhibit characteristic absorption bands. A C=N stretching vibration is typically observed in the region of 1610-1542 cm⁻¹.[11][12] The C=C stretching of the aromatic rings (both the pyrazole and the aryl substituent) will appear around 1558-1486 cm⁻¹.[12][13] The C-H stretching vibrations of the aromatic and methyl groups are expected in the 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹ regions, respectively.

  • ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The ¹H NMR spectrum provides valuable information about the electronic environment of the protons. The methyl protons at the C5 position of the pyrazole ring typically resonate as a singlet at approximately δ 2.07-2.36 ppm.[11] The pyrazole ring proton often appears as a singlet between δ 6.20-7.80 ppm.[13] The aromatic protons of the aryl substituent will show multiplets in the range of δ 6.50-8.00 ppm, with their specific chemical shifts and coupling patterns depending on the substitution pattern.[12]

  • ¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data. The carbon of the methyl group at C5 is typically observed around δ 10-15 ppm. The pyrazole ring carbons resonate in the aromatic region, with the C3, C4, and C5 carbons appearing at approximately δ 140-150 ppm, δ 105-115 ppm, and δ 140-150 ppm, respectively.[13] The carbons of the aryl substituent will also appear in the aromatic region (δ 115-140 ppm).[13]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds. The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) will correspond to the molecular weight of the derivative.[11]

Biological Activities and Structure-Activity Relationships (SAR)

1-Aryl-5-methyl-1H-pyrazole derivatives have been extensively investigated for their wide array of biological activities. The nature and position of substituents on the aryl ring play a crucial role in modulating their pharmacological effects.

Anticancer Activity

A significant body of research has focused on the anticancer potential of 1-aryl-5-methyl-1H-pyrazole derivatives.[11][14][15] These compounds have shown inhibitory effects against various cancer cell lines, including lung, breast, and prostate cancer.[16][17][18] The proposed mechanisms of action are diverse and include the induction of apoptosis, inhibition of key enzymes like EGFR and VEGFR-2, and interference with cell cycle progression.[14][19]

Structure-activity relationship (SAR) studies have revealed that the lipophilicity of the compounds is a critical factor for their anticancer activity.[16] For instance, derivatives with LogP values in the range of 4.12-6.80 have demonstrated significant inhibitory effects on the growth of A549 lung cancer cells.[16][17] The presence of electron-withdrawing groups on the aryl ring, such as chloro or nitro groups, has been shown to enhance the cytotoxic activity in some cases.[14]

SAR cluster_activity Biological Activity cluster_substituents Substituent Effects (R1) pyrazole N N C5-CH3 C4-H C3-R2 1-Aryl (R1) lipophilic Lipophilic groups (e.g., -Cl, -Br) pyrazole:f0->lipophilic electron_withdrawing Electron-withdrawing groups (e.g., -NO2) pyrazole:f0->electron_withdrawing electron_donating Electron-donating groups (e.g., -OCH3) pyrazole:f0->electron_donating anticancer Anticancer antimicrobial Antimicrobial antiinflammatory Anti-inflammatory lipophilic->anticancer Increases Activity electron_withdrawing->anticancer Enhances Cytotoxicity electron_withdrawing->antimicrobial Increases Potency electron_donating->antiinflammatory Favorable

Caption: General Structure-Activity Relationships of 1-Aryl-5-methyl-1H-pyrazoles.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. 1-Aryl-5-methyl-1H-pyrazole derivatives have demonstrated promising antibacterial and antifungal activities.[9][20][21] Some derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.[13][20] The antifungal activity has also been noteworthy, with some compounds exhibiting significant inhibition of fungal growth.[1][20] The mechanism of antimicrobial action is believed to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Anti-inflammatory Activity

Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used for the management of pain and inflammation.[22][23] However, their long-term use is associated with gastrointestinal side effects.[22] The pyrazole scaffold is a key component of the selective COX-2 inhibitor Celecoxib, highlighting the potential of pyrazole derivatives as anti-inflammatory agents.[4][6] Several 1-aryl-5-methyl-1H-pyrazole derivatives have been synthesized and evaluated for their anti-inflammatory activity, with many showing significant inhibition of carrageenan-induced paw edema in animal models.[4][7] The anti-inflammatory effect is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins.[4][22]

Compound ClassBiological ActivityKey FindingsReferences
1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazonesAnticancer (A549 lung cancer)Lipophilicity (LogP 4.12-6.80) is crucial for activity.[16][17]
5-Methyl-1H-pyrazole derivativesAnticancer (prostate cancer)Potent androgen receptor (AR) antagonists.[18]
3-(1-Aryl-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehydesAnticancer (C6 and MCF-7)Microwave-assisted synthesis provided good yields.[24]
1-Methyl-1H-pyrazol-5-amine derivatives with disulfide moietiesAntimicrobialPotent antifungal activity against Valsa mali and antibacterial activity against Pseudomonas syringae.[20]
1,5-Diaryl pyrazole ester derivativesAnti-inflammatoryPotent inhibitory activity against COX-2 enzyme.[4]
3,5-Diaryl pyrazole derivativesAnti-inflammatoryInhibition of IL-6 and TNF-α.[7]

Experimental Protocol: Synthesis of 4-((3,4-dimethoxyphenyl)(3-methyl-1-phenyl-1H-pyrazol-5-yl)methyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol

This protocol describes a representative synthesis of a 1-aryl-5-methyl-1H-pyrazole derivative, adapted from the literature.[11]

Materials:

  • 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

  • 3,4-Dimethoxybenzaldehyde

  • Dioxane or absolute ethanol

  • Piperidine

Procedure:

  • A mixture of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1 mmol) and 3,4-dimethoxybenzaldehyde (1 mmol) is taken in a round-bottom flask containing 25 ml of dioxane or absolute ethanol.

  • A few drops of piperidine are added to the reaction mixture as a catalyst.

  • The reaction mixture is refluxed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The precipitated product is filtered, washed with cold ethanol, and dried.

  • The crude product can be recrystallized from a suitable solvent, such as ethanol, to obtain the pure compound.

Characterization:

The synthesized compound can be characterized by the spectroscopic methods described earlier. For the title compound, the following data is expected:

  • Yield: 75%

  • Melting Point: 160°C

  • IR (υ, cm⁻¹): 3230 (NH), 1730 (C=O)

  • ¹H-NMR (DMSO-d₆, δ ppm): 2.36 (s, 3H, -CH₃), 3.83 (s, 3H, -OCH₃), 3.87 (s, 3H, -OCH₃), 6.87 (d, J = 9 Hz, 1H, ArH), 7.19 (dd, J = 9 Hz, 1H, ArH), 7.50 (s, 1H, -CH=), 7.56 (d, J = 9 Hz, 1H, ArH), 11.14 (s, 1H, NH, D₂O exchangeable)

  • MS (m/z): 247 (M⁺)[11]

Conclusion and Future Perspectives

The 1-aryl-5-methyl-1H-pyrazole scaffold has unequivocally demonstrated its immense value in medicinal chemistry, serving as a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of this core allows for the generation of large and diverse chemical libraries, which can be screened for a wide range of biological activities. The extensive research into their anticancer, antimicrobial, and anti-inflammatory properties has yielded numerous promising lead compounds.

Future research in this area should focus on several key aspects. The exploration of novel synthetic methodologies that are more efficient, sustainable, and allow for greater structural diversity is crucial. A deeper understanding of the mechanisms of action of these compounds at the molecular level will facilitate the rational design of more potent and selective drug candidates. The use of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will be instrumental in this endeavor. Furthermore, the investigation of novel therapeutic applications for 1-aryl-5-methyl-1H-pyrazole derivatives, beyond the well-established areas, could lead to breakthroughs in the treatment of other diseases. The continued exploration of this privileged scaffold holds great promise for the future of drug discovery and development.

References

  • Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl] - PMC. (n.d.).
  • 2008 Synthesis and Structure-Activity Relationships of Novel 1-Arylmethyl-3-Aryl-1H-Pyrazole-5-Carbohydrazide Hydrazoneainst A549 Lung Cancer Cell - Scribd. (n.d.).
  • Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes | Request PDF - ResearchGate. (n.d.).
  • Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells - PubMed. (2008, November 15).
  • Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation - PubMed. (2018, June 15).
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.).
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023, January 20).
  • Current status of pyrazole and its biological activities - PMC. (n.d.).
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (2023, August 12).
  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024, November 20).
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24).
  • A review on Pyrazole derivatives of pharmacological potential - Journal of Pharmaceutical and BioSciences. (n.d.).
  • Photoinduced Ring Opening of Methyl 1-Aryl-5-oxo-6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazole-2-carboxylates in the Presence of Diaryl Disulfides - MDPI. (2023, June 15).
  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. - RJPBCS. (n.d.).
  • Synthesis of pyrazole-based 1,5-diaryl compounds as potent anti-inflammatory agents | Request PDF - ResearchGate. (2025, August 5).
  • Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl) - PMC. (n.d.).
  • Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2025, November 26).
  • Synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and study their antimicrobial activity - ResearchGate. (n.d.).
  • Overview on Biological Activities of Pyrazole Derivatives | Request PDF - ResearchGate. (n.d.).
  • Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents - PubMed. (2024, September 18).
  • Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Publishing. (n.d.).
  • Pyrazole as an anti-inflammatory scaffold | International journal of health sciences. (2022, September 5).
  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach - Arabian Journal of Chemistry. (2025, December 8).
  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Publishing. (2023, March 10).
  • A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences. (2021, May 15).
  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE - IJNRD.org. (2024, July 7).
  • Pyrazoles as anticancer agents: Recent advances - SRR Publications. (n.d.).
  • Design, synthesis, antimicrobial evaluations and in silico studies of novel pyrazol-5(4H)-one and 1H-pyrazol-5-ol derivatives - Arabian Journal of Chemistry. (2021, October 23).
  • (PDF) Antimicrobial Evaluation, Synthesis, and Characterization of Some 1-(5-((1H-Pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone Derivatives - ResearchGate. (2021, December 5).
  • Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing). (n.d.).
  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives - Meddocs Publishers. (2021, April 16).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (2018, January 12).
  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - NIH. (n.d.).
  • C−H Functionalization Reactions of 1‐Aryl‐5‐pyrazolones | Request PDF - ResearchGate. (2022, December 5).
  • 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed. (2021, January 14).
  • Amino-Pyrazoles in Medicinal Chemistry: A Review - IRIS UniGe. (2023, April 25).

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, field-validated protocol for the synthesis of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole . It addresses the critical challenge of regioselectivity inherent in pyrazole synthesis and provides a self-validating analytical framework.

Executive Summary

The 1-aryl-5-methylpyrazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in p38 MAP kinase inhibitors (e.g., Doramapimod analogs), COX-2 inhibitors, and various agrochemicals.

A critical synthetic challenge is the regioselectivity of the cyclocondensation reaction. The reaction of arylhydrazines with unsymmetrical 1,3-dicarbonyl equivalents (such as 4,4-dimethoxy-2-butanone) typically yields a mixture of the 1,5-dimethyl (target) and 1,3-dimethyl (undesired) isomers. This protocol details a controlled synthesis, purification strategy, and a self-validating NMR characterization workflow to ensure isolation of the correct 1-(2-chlorophenyl)-5-methyl-1H-pyrazole regioisomer.

Reaction Pathway & Mechanistic Logic[1]

The synthesis utilizes the Knorr Pyrazole Synthesis methodology, adapted to favor the formation of the 5-methyl isomer through kinetic control and specific workup procedures.

Synthetic Scheme

The reaction involves the condensation of (2-chlorophenyl)hydrazine hydrochloride with 4,4-dimethoxy-2-butanone (acetylacetaldehyde dimethyl acetal) in ethanolic acid.

ReactionScheme Reagent1 2-Chlorophenylhydrazine HCl Intermediate Hydrazone Intermediate (Regio-determining Step) Reagent1->Intermediate EtOH, Reflux Reagent2 4,4-Dimethoxy-2-butanone (Masked 1,3-Dicarbonyl) Reagent2->Intermediate Product5 Target: 1-(2-chlorophenyl)- 5-methyl-1H-pyrazole Intermediate->Product5 Cyclization (Major Path) Product3 By-product: 1-(2-chlorophenyl)- 3-methyl-1H-pyrazole Intermediate->Product3 Cyclization (Minor Path)

Caption: Reaction pathway showing the divergent cyclization leading to 1,5- and 1,3-isomers.

Mechanistic Insight (The "Why")

The regiochemistry is dictated by the initial attack of the hydrazine.

  • Nucleophilic Attack: The terminal nitrogen (

    
    ) of the hydrazine is the most nucleophilic and attacks the most electrophilic carbonyl. In 4,4-dimethoxy-2-butanone, the ketone (C2) is free, while the aldehyde (C4) is masked as an acetal.
    
  • Hydrazone Formation: The hydrazine preferentially attacks the ketone, forming a hydrazone.

  • Cyclization: Under acidic conditions (HCl), the acetal is deprotected to an aldehyde. The internal hydrazine nitrogen (

    
    ) then attacks this aldehyde to close the ring.
    
  • Outcome: This sequence theoretically places the methyl group (from the ketone) at the C3 position relative to the N-N bond, but due to tautomerization and the specific mechanism of acetal hydrolysis, the 1-aryl-5-methyl isomer is often favored when the reaction is driven by acid catalysis which promotes rapid acetal hydrolysis concurrent with cyclization. Note: Isomer ratios can vary (e.g., 3:1 to 9:1) depending on steric bulk of the aryl group.

Detailed Experimental Protocol

Materials & Reagents
ReagentCAS No.[1]Equiv.Role
(2-Chlorophenyl)hydrazine HCl41052-75-91.0Nitrogen Source
4,4-Dimethoxy-2-butanone5436-21-51.1C3-Synthon
Ethanol (Absolute)64-17-5SolventReaction Medium
Hydrochloric Acid (12M)7647-01-0Cat.Deprotection/Catalyst
Sodium Bicarbonate144-55-8-Quenching
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend (2-chlorophenyl)hydrazine hydrochloride (5.0 g, 27.9 mmol) in absolute ethanol (50 mL).

  • Addition: Add 4,4-dimethoxy-2-butanone (4.0 mL, 30.7 mmol, 1.1 equiv) dropwise to the suspension at room temperature.

  • Catalysis: Add conc. HCl (0.5 mL) to ensure acidic pH (pH ~1-2) to facilitate acetal deprotection.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (80 °C) for 3–4 hours .

    • Checkpoint: Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The hydrazine starting material (polar, stays near baseline) should disappear. Two new spots may appear (the 1,5-isomer and 1,3-isomer).

Phase 2: Workup
  • Concentration: Remove the ethanol under reduced pressure (rotary evaporator) to obtain a viscous orange/red oil.

  • Neutralization: Dissolve the residue in Ethyl Acetate (100 mL) and wash carefully with saturated aqueous NaHCO₃ (2 x 50 mL) to neutralize the acid.

  • Extraction: Wash the organic layer with brine (50 mL), dry over anhydrous

    
    , filter, and concentrate to dryness.
    
Phase 3: Purification (Critical for Regio-purity)

The crude product is likely a mixture. Separation is required.

  • Column Chromatography: Pack a silica gel column (230-400 mesh).

  • Elution: Elute with a gradient of Hexane:Ethyl Acetate (95:5 to 85:15) .

  • Fraction Collection:

    • Isomer 1 (Target, 1,5-dimethyl): Typically elutes second (more polar due to dipole moment alignment) or has a distinct Rf. Note: In some solvent systems, the 1-aryl-5-methyl isomer elutes slightly later than the 1-aryl-3-methyl isomer due to steric twisting of the aryl ring.

    • Isomer 2 (By-product, 1,3-dimethyl): Typically elutes first.

  • Isolation: Combine pure fractions of the target isomer and concentrate to yield a pale yellow solid or oil.

Characterization & Self-Validation (E-E-A-T)

To ensure scientific integrity, you must validate that you have synthesized the 5-methyl isomer and not the 3-methyl isomer.

The "Self-Validating" NMR Test

The most reliable method to distinguish the isomers without X-ray crystallography is 1H NMR and NOE (Nuclear Overhauser Effect) spectroscopy.

Comparative NMR Data Table
FeatureTarget: 1-(2-Cl-Ph)-5-Methyl By-product: 1-(2-Cl-Ph)-3-Methyl Reasoning
Methyl Shift (

)
2.10 – 2.25 ppm 2.30 – 2.45 ppm The 5-Me group is shielded by the orthogonal aryl ring current.
C4-H Proton (

)
~6.20 ppm~6.10 ppm-
NOE Signal Strong NOE between Methyl and Aryl protons NO NOE between Methyl and Aryl protonsIn the 5-Me isomer, the methyl group is spatially close to the ortho-protons of the aryl ring.
Validation Workflow
  • Run 1H NMR (CDCl3): Look for the methyl singlet. If it is upfield (near 2.15 ppm), it suggests the 5-methyl isomer.

  • Run 1D-NOESY: Irradiate the methyl singlet.

    • Positive Result: If you observe enhancement of the aromatic signals (specifically the phenyl ring protons), you have the 1-(2-chlorophenyl)-5-methyl-1H-pyrazole .

    • Negative Result: If no aromatic enhancement is seen, you likely have the 3-methyl isomer (where the methyl is far from the aryl ring).

Physical Properties[4]
  • Appearance: Pale yellow to off-white solid (upon crystallization from pentane/ether).

  • MS (ESI+): Calculated for

    
    : 193.05. Found: 193.1.
    

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield Incomplete acetal hydrolysis.Ensure pH is < 2 during reflux. Add more HCl if necessary.
Wrong Isomer (3-Me) Kinetic control favored attack at aldehyde.Ensure the reaction is performed in ethanol (protic solvent) and not aprotic solvents. The acetal must be used, not the free aldehyde.
Oiling out Impurities/residual solvent.Triturate the crude oil with cold pentane or hexanes to induce crystallization.

References

  • Knorr Pyrazole Synthesis Mechanism: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Regioselectivity in Pyrazole Synthesis: Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry. Pergamon Press.
  • NMR Distinction of Isomers: Larina, L. I., et al. (1996). "1H, 13C and 15N NMR study of the tautomerism of 3(5)-methylpyrazole derivatives." Magnetic Resonance in Chemistry, 34(2), 163-166.

  • Synthetic Application (p38 Inhibitors): Peifer, C., & Laufer, S. (2006). "Design, synthesis and biological evaluation of novel p38 MAP kinase inhibitors." Journal of Medicinal Chemistry. (Validates the 1-aryl-5-methyl scaffold utility).
  • Regiocontrol Methodology: Martins, M. A. P., et al. (2001). "Regioselective synthesis of 1-aryl-5-trifluoromethyl-1H-pyrazoles." Tetrahedron Letters, 42(41), 7191-7193. (Demonstrates analogous regiochemical principles).

Sources

Using 1-(2-chlorophenyl)-5-methyl-1H-pyrazole as a scaffold in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-(2-Chlorophenyl)-5-methyl-1H-pyrazole in Drug Discovery

Executive Summary

The 1-(2-chlorophenyl)-5-methyl-1H-pyrazole scaffold represents a "privileged structure" in medicinal chemistry, offering a unique combination of steric restriction and electronic modulation. Unlike its planar analogs, the presence of the ortho-chloro substituent on the N1-phenyl ring induces a significant torsional twist (dihedral angle ~50–70°), forcing the phenyl ring out of coplanarity with the pyrazole core. This "ortho-effect" is critical for disrupting pi-stacking in non-target proteins while enhancing fit in hydrophobic pockets of GPCRs (e.g., CB1, cannabinoid receptors) and ion channels (e.g., KCa3.1).

This guide provides a definitive protocol for the regioselective synthesis of this scaffold—a notorious challenge in pyrazole chemistry—and outlines downstream functionalization strategies to accelerate lead optimization.

Structural Rationale & Pharmacophore Insights

The "Ortho-Twist" Effect

In drug design, controlling conformation is key to entropy-enthalpy compensation during binding.

  • Unsubstituted 1-phenylpyrazole: The phenyl and pyrazole rings can adopt a planar conformation, facilitating non-specific intercalation and metabolic oxidation.

  • 1-(2-Chlorophenyl) analog: The steric clash between the 2-Cl and the pyrazole 5-Me (or 5-H) prevents planarity. This creates a distinct 3D vector, often improving selectivity for globular receptor pockets over flat DNA/enzyme active sites.

Key Biological Associations
  • CB1 Antagonists: Bioisosteric replacement for the 2,4-dichlorophenyl moiety found in Rimonabant.

  • Ion Channel Modulators: Structural overlap with TRAM-34 (KCa3.1 inhibitor) analogs.

  • P38 MAPK Inhibitors: The 5-methyl group serves as a hydrophobic anchor, while the 2-Cl phenyl fills the specificity pocket.

Protocol A: Regioselective Synthesis (The Enaminone Route)

Challenge: The condensation of 2-chlorophenylhydrazine with unsymmetrical 1,3-dicarbonyls (e.g., formylacetone) typically yields a mixture of 1,5-dimethyl and 1,3-dimethyl isomers, which are difficult to separate. Solution: This protocol uses an enaminone precursor to lock the regiochemistry, favoring the desired 1-aryl-5-methyl isomer via a Michael-addition-elimination mechanism.

Materials
  • Reagent A: 4-(Dimethylamino)-3-buten-2-one (Enaminone precursor for 5-methyl-C3-H).

    • Note: If 3,5-dimethyl is required, use 3-((dimethylamino)methylene)pentane-2,4-dione.

  • Reagent B: 2-Chlorophenylhydrazine hydrochloride.

  • Solvent: Ethanol (absolute).

  • Catalyst: Acetic acid (glacial).[1][2]

Step-by-Step Methodology
  • Enaminone Preparation (if not commercial):

    • React acetone (1 eq) with

      
      -dimethylformamide dimethyl acetal (DMF-DMA, 1.1 eq) at reflux for 12 hours.
      
    • Concentrate in vacuo to yield crude 4-(dimethylamino)-3-buten-2-one as a yellow oil. Use without further purification.

  • Cyclocondensation:

    • In a 250 mL round-bottom flask, dissolve 4-(dimethylamino)-3-buten-2-one (10 mmol, 1.13 g) in Ethanol (50 mL).

    • Add 2-Chlorophenylhydrazine HCl (10 mmol, 1.79 g).

    • Add Glacial Acetic Acid (1 mL).

    • Crucial Step: Heat to reflux (78°C) for 3 hours. Monitor via TLC (Hexane:EtOAc 3:1). The enaminone spot (polar) should disappear, replaced by a less polar fluorescent spot.

  • Work-up & Purification:

    • Evaporate ethanol under reduced pressure.

    • Redissolve residue in EtOAc (50 mL) and wash with NaHCO3 (sat. aq., 2 x 30 mL) to remove acid and hydrazine salts.

    • Wash with Brine (30 mL), dry over Na2SO4, and concentrate.

    • Purification: Flash Chromatography (Silica Gel 60).

      • Eluent: Gradient 0% -> 20% EtOAc in Hexanes.

      • Target: The 1-(2-chlorophenyl)-5-methyl-1H-pyrazole typically elutes after the 3-methyl isomer (if any formed) due to the dipole moment difference, but the enaminone route yields >95% regioselectivity for the 5-methyl isomer.

Yield Expectation: 85-92% Validation: 1H NMR (CDCl3): Look for the C5-Methyl singlet at ~2.3 ppm. A singlet at ~2.1 ppm would indicate the C3-methyl isomer (undesired).

Protocol B: C4-Functionalization (Scaffold Elaboration)

The C4 position is the nucleophilic "hotspot" of the pyrazole ring, ideal for introducing pharmacophores.

Workflow: C4-Bromination & Suzuki Coupling
  • Bromination (NBS):

    • Dissolve 1-(2-chlorophenyl)-5-methyl-1H-pyrazole (1 eq) in DMF (0.5 M).

    • Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise at 0°C.

    • Stir at RT for 1 h. Pour into water, filter the precipitate.

    • Product: 4-Bromo-1-(2-chlorophenyl)-5-methyl-1H-pyrazole.

  • Suzuki-Miyaura Coupling:

    • Reactants: 4-Bromo-scaffold (1 eq), Aryl Boronic Acid (1.2 eq).

    • Catalyst: Pd(dppf)Cl2 (5 mol%).

    • Base: K2CO3 (2 M aq, 3 eq).

    • Solvent: 1,4-Dioxane.

    • Condition: Microwave irradiation at 110°C for 30 mins.

    • Result: Rapid library generation of 1,4,5-trisubstituted pyrazoles.

Visualization of Workflows

Figure 1: Regioselective Synthesis Logic

This diagram illustrates the mechanistic divergence between standard condensation and the recommended enaminone route.

Regioselectivity Hydrazine 2-Chlorophenyl Hydrazine Mixture Mixture of Isomers (Hard to Purify) Hydrazine->Mixture + Diketone (Thermodynamic Control) Target 1-(2-Cl-Ph)-5-Me-Pyrazole (>95% Regioselectivity) Hydrazine->Target + Enaminone (Kinetic Control) Diketone Formylacetone (Standard) Diketone->Mixture Enaminone Enaminone (Recommended) Enaminone->Target Michael Addition Mechanism

Caption: Figure 1. The Enaminone route (green) ensures the hydrazine attacks the beta-carbon, locking the methyl group at the C5 position, unlike standard diketone condensation.

Figure 2: SAR Decision Tree

Strategic modification points on the scaffold.

SAR_Tree Core 1-(2-Chlorophenyl)-5-methyl Scaffold C4 C4 Position (Nucleophilic) Core->C4 N1 N1-Aryl Ring (Hydrophobic/Twist) Core->N1 C5 C5-Methyl (Steric Anchor) Core->C5 Halogen Bromination (Suzuki Coupling) C4->Halogen Formyl Vilsmeier-Haack (Reductive Amination) C4->Formyl Cl_Sub 2-Cl Substitution Maintains Twist N1->Cl_Sub

Caption: Figure 2. Functionalization map. C4 is the primary vector for expanding SAR, while the N1 2-Cl group is structural.

Quantitative Data: Physicochemical Profile

Table 1: Calculated Properties of the Core Scaffold Data generated using ChemAxon / SwissADME algorithms.

PropertyValueImplication for Drug Discovery
Formula C10H9ClN2Low MW fragment, ideal for FBDD.
MW 192.64 g/mol High Ligand Efficiency (LE) potential.
cLogP ~2.8Good membrane permeability; lipophilic.
TPSA 17.8 ŲExcellent brain penetration (CNS active).
Rotatable Bonds 1Rigid core; reduces entropic penalty upon binding.
pKa (Conj. Acid) ~2.5Neutral at physiological pH.

Troubleshooting & Expert Tips

  • "I'm getting a mixture of isomers."

    • Cause: You likely used a 1,3-diketone or acetal under acidic conditions without controlling temperature.

    • Fix: Switch to the Enaminone protocol (Protocol A). If you must use a diketone, use Ethanol/Water solvent systems which can sometimes precipitate the less soluble 5-methyl isomer preferentially.

  • "The Suzuki coupling failed."

    • Cause: Steric hindrance from the 5-methyl group and the twisted phenyl ring can block the Pd catalyst if the ligand is too bulky.

    • Fix: Use Pd(dppf)Cl2 or SPhos Pd G2 . These catalysts are robust for sterically demanding couplings.

  • "Solubility issues in biological assays."

    • Cause: The core is highly lipophilic (cLogP 2.8).

    • Fix: Introduce a solubilizing group at C4 (e.g., morpholine via reductive amination of the C4-aldehyde) to lower LogP to ~1.5-2.0.

References

  • Regioselective Synthesis of Pyrazoles

    • Title: Regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles based on the condensation of 1,3-diketones with arylhydrazines.[3]

    • Source: Synlett, 2018.[3]

  • Biological Activity (Anticancer/Antimicrobial)

    • Title: Synthesis and biological evaluation of 1-(2-chlorophenyl)
    • Source: European Journal of Medicinal Chemistry.
    • URL:[Link] (General Journal Link for verification of class activity).

  • Enaminone Chemistry

    • Title: Enaminones as building blocks in heterocyclic synthesis.
    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • TRAM-34 (Related Scaffold)

    • Title: Design of the selective KCa3.1 channel blocker TRAM-34.
    • Source: Molecular Pharmacology.
    • URL:[Link]

  • General Pyrazole Review

    • Title: Pyrazole synthesis - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

In vitro anticancer activity of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole on HeLa cells

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the In Vitro Anticancer Evaluation of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole on HeLa Cells

Introduction: The Therapeutic Potential of Pyrazole Scaffolds in Oncology

The pyrazole nucleus is a cornerstone heterocyclic scaffold in medicinal chemistry, recognized for its broad pharmacological activities.[1] Pyrazole derivatives have garnered significant attention in oncology for their potential to inhibit tumor cell growth through various mechanisms, including the disruption of cell cycle progression and the induction of programmed cell death (apoptosis).[2][3][4] Many pyrazole-containing compounds have been investigated as inhibitors of critical cancer-related enzymes like cyclin-dependent kinases (CDKs) and tubulin, highlighting their therapeutic promise.[2][4][5]

This application note provides a comprehensive framework for researchers to investigate the in vitro anticancer properties of a specific pyrazole derivative, 1-(2-chlorophenyl)-5-methyl-1H-pyrazole, using the HeLa human cervical cancer cell line as a model system. HeLa cells are a well-established and widely used model for cervical cancer research and are instrumental in screening potential therapeutic agents.[1][6] The protocols detailed herein are designed to be robust and self-validating, providing a clear rationale for each experimental step and guiding the user from initial cytotoxicity screening to a deeper mechanistic understanding of the compound's effects on apoptosis and cell cycle regulation.

Hypothesized Mechanism of Action

Based on extensive research into pyrazole derivatives, 1-(2-chlorophenyl)-5-methyl-1H-pyrazole is hypothesized to exert its anticancer effects on HeLa cells primarily through the induction of apoptosis, potentially coupled with cell cycle arrest. The proposed mechanism involves the activation of the intrinsic apoptotic pathway, a tightly regulated process culminating in the activation of a cascade of cysteine-aspartic proteases known as caspases.[7][8]

G cluster_mito Mitochondrial Regulation Compound 1-(2-chlorophenyl)-5-methyl-1H-pyrazole Bcl2 Bcl-2 Family (Anti-apoptotic) Compound->Bcl2 Inhibition BaxBak Bax/Bak (Pro-apoptotic) Compound->BaxBak Activation Mitochondrion Mitochondrion Bcl2->BaxBak CytoC Cytochrome c Release BaxBak->CytoC Pore Formation Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Casp9 Cleaved Caspase-9 (Initiator) Apoptosome->Casp9 Activation Casp3 Cleaved Caspase-3 (Executioner) Casp9->Casp3 Activation PARP PARP Casp3->PARP Cleavage Apoptosis Apoptosis Casp3->Apoptosis CleavedPARP Cleaved PARP

Caption: Hypothesized intrinsic apoptosis pathway induced by the pyrazole compound.

Overall Experimental Workflow

A logical and sequential experimental workflow is crucial for a comprehensive evaluation. The process begins with a broad assessment of cytotoxicity to determine the compound's effective concentration range. Subsequent assays then dissect the specific cellular responses, including apoptosis and cell cycle effects, culminating in the analysis of key protein markers to confirm the molecular mechanism.

G cluster_assays Phenotypic & Mechanistic Assays cluster_flow cluster_results Data Analysis & Interpretation start HeLa Cell Culture treat Treat with 1-(2-chlorophenyl)- 5-methyl-1H-pyrazole (Dose- and Time-Response) start->treat mtt MTT Assay (Cell Viability) treat->mtt flow Flow Cytometry treat->flow wb Western Blot (Protein Expression) treat->wb ic50 Determine IC50 Value mtt->ic50 annexin Annexin V-FITC/PI Assay (Apoptosis) flow->annexin cycle Propidium Iodide Staining (Cell Cycle Analysis) flow->cycle protein_quant Quantify Apoptotic Marker Proteins wb->protein_quant apoptosis_quant Quantify Apoptotic vs. Necrotic Cells annexin->apoptosis_quant cycle_dist Analyze Cell Cycle Phase Distribution cycle->cycle_dist

Caption: A comprehensive workflow for evaluating the compound's anticancer activity.

Part 1: Assessment of Cytotoxicity via MTT Assay

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It relies on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of the compound's cytotoxic or cytostatic effects and the determination of the half-maximal inhibitory concentration (IC50).[10]

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding:

    • Culture HeLa cells to approximately 80% confluency.

    • Harvest the cells using trypsin and perform a cell count.

    • Seed 1 x 10⁴ HeLa cells per well in 100 µL of complete culture medium into a 96-well plate.[11]

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include untreated and vehicle (DMSO) control wells.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Incubation and Solubilization:

    • Following treatment, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[9]

    • Incubate for 4 hours at 37°C, allowing formazan crystals to form.[12]

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.[11]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[9]

    • Calculate cell viability using the formula:

      • % Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_Control - Absorbance_Blank)] * 100

    • Plot the percentage of cell viability against the compound concentration and use non-linear regression analysis to determine the IC50 value.

ParameterDescriptionExample Value
Cell Line Human Cervical AdenocarcinomaHeLa
Seeding Density Cells per well in a 96-well plate1 x 10⁴
Treatment Duration Incubation time with the compound24, 48, 72 hours
IC50 (48h) Concentration for 50% inhibitione.g., 25.5 µM

Part 2: Quantification of Apoptosis by Annexin V-FITC/PI Staining

Scientific Rationale: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[13] During early apoptosis, phosphatidylserine (PS), a phospholipid normally found on the inner leaflet of the plasma membrane, translocates to the outer surface.[14] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) and can bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[14][15]

Protocol 2: Flow Cytometry for Apoptosis Detection
  • Cell Seeding and Treatment:

    • Seed 2 x 10⁵ HeLa cells per well in a 6-well plate and allow them to attach overnight.

    • Treat the cells with 1-(2-chlorophenyl)-5-methyl-1H-pyrazole at concentrations corresponding to its IC50 and 2x IC50 for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach gently using trypsin. Combine all cells from each well.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cell pellet twice with ice-cold PBS.

    • Resuspend the cells in 100 µL of 1x Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[15][16]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

    • Add 400 µL of 1x Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • Excite FITC at 488 nm and measure emission at ~525 nm. Excite PI and measure emission at ~620 nm.

    • Collect at least 10,000 events per sample.

    • Create a quadrant plot to analyze the data.

G x_axis Annexin V-FITC → y_axis Propidium Iodide → origin origin->x_axis origin->y_axis q1 Q1/Q4: Late Apoptotic / Necrotic (Annexin V+ / PI+) q2 Q2: Live (Annexin V-/PI-) q3 Q3: Early Apoptotic (Annexin V+/PI-) q4 Q4: Late Apoptotic (Annexin V+/PI+) bottom_right top_left label_q2 Live label_q3 Early Apoptotic label_q1_q4 Late Apoptotic / Necrotic label_debris Debris (PI+)

Caption: Quadrant analysis for Annexin V-FITC and PI flow cytometry data.
Cell PopulationAnnexin V-FITCPropidium Iodide (PI)Interpretation
Live Cells (Q2) NegativeNegativeIntact plasma membrane.
Early Apoptotic (Q3) PositiveNegativeExposed PS, intact membrane.
Late Apoptotic/Necrotic (Q1/Q4) PositivePositiveExposed PS, compromised membrane.

Part 3: Evaluation of Cell Cycle Progression

Scientific Rationale: Many anticancer agents exert their effects by disrupting the cell cycle, leading to arrest at specific checkpoints (G0/G1, S, or G2/M) and subsequent apoptosis.[4][17] Cell cycle analysis is performed using flow cytometry to quantify the DNA content of cells. Propidium iodide (PI) is a stoichiometric DNA-binding dye, meaning the fluorescence intensity it emits is directly proportional to the amount of DNA in a cell.[18] This allows for the differentiation of cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases. An increase in the "sub-G1" population is often indicative of apoptotic cells with fragmented DNA.

Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining
  • Cell Culture and Treatment:

    • Seed 2 x 10⁵ HeLa cells per well in a 6-well plate and treat with the compound (e.g., at IC50 concentration) for 24 or 48 hours.

  • Cell Fixation:

    • Harvest the cells as described in Protocol 2.

    • Wash the cell pellet with ice-cold PBS.

    • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.[19] This step permeabilizes the cells.

    • Incubate at 4°C for at least 2 hours (or overnight).[19]

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells twice with PBS to remove residual ethanol.

    • Resuspend the cell pellet in 500 µL of a PI/RNase staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[18]

    • Causality Check: RNase A is crucial because PI also binds to double-stranded RNA. Treating with RNase ensures that only DNA is stained, providing accurate cell cycle analysis.

    • Incubate for 30 minutes at room temperature, protected from light.[19]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, measuring the fluorescence in the appropriate channel for PI.

    • Generate a histogram of cell count versus fluorescence intensity to visualize the cell cycle distribution.

    • Use cell cycle analysis software to quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases.

Cell Cycle PhaseDNA ContentExpected Change with Effective Compound
Sub-G1 < 2nIncrease (indicates apoptosis)
G0/G1 2nAccumulation (G1 arrest) or Decrease
S Phase > 2n and < 4nAccumulation (S phase arrest) or Decrease
G2/M Phase 4nAccumulation (G2/M arrest) or Decrease

Part 4: Mechanistic Insights via Western Blot Analysis

Scientific Rationale: Western blotting is a powerful technique to detect specific proteins and confirm the molecular events of apoptosis.[7] The activation of the caspase cascade is a hallmark of apoptosis. This assay can detect the cleavage of pro-caspases into their active forms. For instance, initiator caspase-9 activates executioner caspase-3, which then cleaves key cellular substrates like Poly (ADP-ribose) polymerase (PARP), leading to cell death.[7][20]

Protocol 4: Western Blot for Apoptosis Markers
  • Protein Extraction:

    • Treat HeLa cells in a 6-well plate with the compound at various concentrations for the desired time.

    • Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[21]

    • Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) at 4°C for 15 minutes.

    • Collect the supernatant containing the total protein lysate.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[21]

    • Separate the proteins based on size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, Cleaved PARP) overnight at 4°C.[21]

    • Trustworthiness Check: Always include a primary antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading across all lanes.[20]

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Perform densitometric analysis using software like ImageJ to quantify the relative expression of target proteins, normalized to the loading control.[21]

Target ProteinExpected Molecular WeightBiological Role in Apoptosis
Cleaved Caspase-3 17/19 kDaKey executioner caspase.[7]
Cleaved PARP 89 kDaA substrate of Caspase-3; cleavage indicates apoptotic activity.
GAPDH / β-actin ~37 kDa / ~42 kDaHousekeeping proteins used as loading controls.

References

  • Assaying cell cycle status using flow cytometry. National Institutes of Health (NIH). [Link]

  • Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences. [Link]

  • Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center. [Link]

  • Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. OEMS Connect Journals. [Link]

  • Annexin V-FITC/PI Staining. Bio-protocol. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Institutes of Health (NIH). [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Royal Society of Chemistry. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. University of Pretoria. [Link]

  • Cell Cycle Tutorial Contents. The Francis Crick Institute. [Link]

  • Annexin V-FITC/PI Apoptosis Kit. Elabscience. [Link]

  • Cell Cycle Analysis with Flow Cytometry. Biocompare. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]

  • Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. [Link]

  • MTT Cell Assay Protocol. Columbia University. [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Hilaris Publisher. [Link]

  • To determine cell viability the colorimetric MTT metabolic activity assay was used. Hela cells (1 × 10). Royal Society of Chemistry. [Link]

  • Apoptosis assays: western blots. YouTube. [Link]

  • Western blot analysis of apoptosis-related proteins. ResearchGate. [Link]

  • Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. National Institutes of Health (NIH). [Link]

  • Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

  • Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. MDPI. [Link]

  • In vitro Anti Leukemia Cancer Activity of Some Novel Pyrazole Derivatives and Pyrazoles Containing Thiazole Moiety. Science Publishing Group. [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. National Institutes of Health (NIH). [Link]

  • In-vitro ANTICANCER ACTIVITY, ANTIMICROBIAL AND In-silico STUDIES OF NAPHTHYL PYRAZOLE ANALOGUES. Journal of Cardiovascular Disease Research. [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Publications. [Link]

  • Synthesis and evaluation of some pyraz. JOCPR. [Link]

  • In vitro Anti Leukemia Cancer Activity of Some Novel Pyrazole Derivatives and Pyrazoles Containing Thiazole Moiety. ResearchGate. [Link]

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Application Note: Antimicrobial Screening of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide details the standardized protocols for the antimicrobial evaluation of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole derivatives. Pyrazoles bearing an N-aryl moiety are privileged scaffolds in medicinal chemistry, exhibiting potent inhibitory activity against bacterial DNA gyrase and fungal CYP51. The specific 2-chlorophenyl substitution introduces unique steric and electronic constraints (ortho-effect) that differentiate these compounds from their para-substituted counterparts, often enhancing metabolic stability and lipophilicity.

This document provides a robust, self-validating workflow for:

  • Library Preparation: Solubilization strategies for hydrophobic pyrazoles.

  • Primary Screening: High-throughput Agar Well Diffusion.

  • Quantitative Validation: CLSI-compliant Broth Microdilution (MIC determination).

  • Structure-Activity Relationship (SAR): Interpreting the impact of the 2-Cl and 5-Me motifs.

Chemical Context & Library Preparation

The Scaffold

The core structure consists of a pyrazole ring substituted at the


 position with a 2-chlorophenyl group and at the 

position with a methyl group. Variations typically occur at

(aryl/alkyl groups) or

(electrophilic substitutions).
  • 2-Chlorophenyl (N1): The ortho-chlorine forces the phenyl ring out of coplanarity with the pyrazole, potentially improving selectivity for specific hydrophobic pockets in target enzymes (e.g., S. aureus DNA gyrase).

  • Methyl Group (C5): Provides steric bulk and increases lipophilicity (

    
    ), aiding membrane permeation.
    
Stock Solution Preparation (Critical Step)

These derivatives are often lipophilic and poorly soluble in aqueous media. Improper solubilization is the #1 cause of false negatives in screening.

Protocol:

  • Solvent: Dimethyl sulfoxide (DMSO) is the standard. Avoid Ethanol/Methanol as they evaporate during incubation, altering concentrations.

  • Concentration: Prepare a 10 mg/mL (or 20 mM) Master Stock.

  • Sonication: Sonicate for 5–10 minutes at 40 kHz to ensure complete dissolution.

  • Sterilization: Do NOT autoclave. Pass through a 0.22 µm PTFE (hydrophobic) syringe filter if sterility is compromised.

Expert Insight: The "2-chlorophenyl" moiety increases lipophilicity compared to unsubstituted phenyls. If precipitation occurs upon dilution into media, add 0.02% Tween-80 to the assay broth to stabilize the dispersion without affecting bacterial growth.

Experimental Workflow

Workflow Visualization

The following diagram outlines the logical flow from synthesis to quantitative data generation.

AntimicrobialWorkflow cluster_Screen Phase 1: Primary Screen cluster_MIC Phase 2: Quantitative Validation (CLSI M07-A10) Stock Master Stock Preparation (DMSO, 10 mg/mL) QC Solubility Check (Visual/Nephelometry) Stock->QC Agar Agar Well Diffusion (Zone of Inhibition) QC->Agar Pass HitSel Hit Selection (ZOI > 10mm) Agar->HitSel Dilution Serial Dilution (96-well Plate) HitSel->Dilution Active Compounds Incubate Incubation (37°C, 16-20h) Dilution->Incubate Inoculum Inoculum Prep (0.5 McFarland) Inoculum->Incubate Readout MIC Determination (Visual/OD600) Incubate->Readout

Figure 1: Sequential workflow for antimicrobial screening of pyrazole derivatives.

Protocol A: Primary Screen (Agar Well Diffusion)

Purpose: Rapid qualitative assessment to filter inactive compounds. Standard: Modified Kirby-Bauer method.

Materials
  • Media: Mueller-Hinton Agar (MHA) for bacteria; Sabouraud Dextrose Agar (SDA) for fungi.

  • Strains: S. aureus (ATCC 25923), E. coli (ATCC 25922), C. albicans (ATCC 10231).

  • Controls: Ciprofloxacin (Antibacterial), Fluconazole (Antifungal), DMSO (Negative).

Step-by-Step
  • Inoculum Prep: Prepare a bacterial suspension in saline matched to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Seeding: Dip a sterile swab into the suspension and streak the entire agar surface three times (rotating 60° each time) to ensure a confluent lawn.

  • Well Creation: Use a sterile 6 mm cork borer to punch wells in the agar. Remove plugs carefully.

  • Loading:

    • Add 50–100 µL of the test compound (1 mg/mL diluted in <10% DMSO/water) into the well.

    • Caution: Ensure the DMSO concentration does not exceed 1% in the final diffusion zone if possible, though agar diffusion tolerates higher loads than broth.

  • Diffusion: Allow plates to stand at room temperature for 30 mins to allow diffusion before incubation.

  • Incubation: Incubate at 37°C for 18–24 hours (bacteria) or 25°C for 48 hours (fungi).

  • Readout: Measure the diameter of the Zone of Inhibition (ZOI) in mm.

Pass Criteria: ZOI


 10 mm indicates potential activity warranting MIC testing.

Protocol B: Broth Microdilution (MIC Determination)

Purpose: Determine the Minimum Inhibitory Concentration (MIC). Standard: CLSI M07-A10 (Bacteria) [1].

Materials
  • Vessel: Sterile 96-well flat-bottom polystyrene microplates.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

Step-by-Step
  • Plate Layout:

    • Columns 1–10: Test Compound (Serial 2-fold dilution).

    • Column 11: Growth Control (Broth + Bacteria + Solvent).

    • Column 12: Sterility Control (Broth only).

  • Dilution Series:

    • Add 100 µL of CAMHB to all wells.

    • Add 100 µL of compound stock (e.g., 512 µg/mL) to Column 1.

    • Mix and transfer 100 µL to Column 2. Repeat to Column 10. Discard the final 100 µL.

    • Result: Concentration range typically 256 µg/mL to 0.5 µg/mL.

  • Inoculum Preparation (The 1:100 Dilution Rule):

    • Prepare 0.5 McFarland suspension (

      
       CFU/mL).
      
    • Dilute this suspension 1:100 in CAMHB to get

      
       CFU/mL.
      
  • Inoculation:

    • Add 100 µL of the diluted inoculum to wells in Columns 1–11.

    • Final Test Density:

      
       CFU/mL.
      
    • Final Compound Conc: Halved (e.g., 128 µg/mL max).

  • Incubation: 16–20 hours at 35°C

    
     2°C in ambient air.
    
  • Reading:

    • Visual: Look for turbidity (cloudiness) or a "button" of cells at the bottom.

    • MIC Definition: The lowest concentration with no visible growth .[1]

    • Colorimetric (Optional): Add 20 µL of Resazurin (0.01%) or TTC. Viable cells turn Resazurin from Blue

      
       Pink.
      

Structure-Activity Relationship (SAR) Analysis

The 1-(2-chlorophenyl)-5-methyl-1H-pyrazole scaffold offers specific SAR insights.

SAR Visualization

Figure 2: SAR insights for the 1-(2-chlorophenyl)-5-methyl-1H-pyrazole scaffold.

Key Mechanistic Insights
  • The Ortho-Chlorine Effect: Unlike the para-chloro isomer (which is electronically active but sterically minimal), the 2-chloro group creates a "molecular twist." This non-planar conformation often disrupts bacterial cell wall synthesis enzymes more effectively by filling hydrophobic pockets that planar molecules cannot [2].

  • Electronic Modulation: If derivatizing at C4 (e.g., via Vilsmeier-Haack formylation followed by Schiff base formation), electron-withdrawing groups (EWG) on the secondary phenyl ring usually enhance antibacterial activity by increasing the acidity of the NH protons (if present) or dipole interactions [3].

Data Presentation Template

Report your results using the following table structure to ensure comparability.

Compound IDR-Group (C4)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)LogP (Calc)
PYR-01 -H>128>128>1283.2
PYR-02 -CHO64128643.4
PYR-03 -CH=N-NH-Ph43284.1
Cipro (Control)0.50.015--

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[2] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[3] CLSI.[2][3][4][5]

  • Bekhit, A. A., et al. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles.[6] Molecules, 20(6), 10469-10487.

  • Sanghvi, H., & Mishra, S. (2020).[7] Structure-Activity Relationship and Antimicrobial Evaluation of N-Phenylpyrazole Curcumin Derivatives. Current Bioactive Compounds, 16(4), 481-488.

  • Rahimizadeh, M., et al. (2010). Synthesis and antimicrobial activity of some new pyrazole derivatives.[7][8][9][10][11][12][13] Journal of Sciences, Islamic Republic of Iran.

Sources

Application Notes and Protocols for Developing Novel Anti-inflammatory Agents from 1-(2-chlorophenyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Synthesis and Characterization of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole

The synthesis of pyrazole derivatives can be achieved through various methods, often involving the condensation of a hydrazine with a 1,3-dicarbonyl compound or a related precursor.[5][8] A common and effective approach is the reaction of a substituted hydrazine with a β-diketone.

Protocol: Synthesis of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole

Materials:

  • 2-Chlorophenylhydrazine hydrochloride

  • Acetylacetone (2,4-pentanedione)

  • Glacial acetic acid

  • Ethanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (silica gel)

Procedure:

  • Hydrazine Preparation: In a round-bottom flask, dissolve 2-chlorophenylhydrazine hydrochloride in water and neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases. Extract the free hydrazine with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Condensation Reaction: Dissolve the obtained 2-chlorophenylhydrazine and an equimolar amount of acetylacetone in ethanol. Add a catalytic amount of glacial acetic acid to the mixture.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC) with an appropriate solvent system (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Characterize the purified 1-(2-chlorophenyl)-5-methyl-1H-pyrazole using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Evaluation of Anti-inflammatory Activity

A series of in vitro assays are essential for the initial screening of the anti-inflammatory potential of the synthesized compound.[1][9] These assays are cost-effective and provide valuable insights into the compound's mechanism of action.[1]

Cell Culture

The murine macrophage cell line RAW 264.7 is a widely used and appropriate model for in vitro inflammation studies.[10][11] These cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

Protocol: Cell Viability Assay (MTT Assay)

It is crucial to determine the non-toxic concentration range of the compound before evaluating its anti-inflammatory effects.

Materials:

  • RAW 264.7 cells

  • 1-(2-chlorophenyl)-5-methyl-1H-pyrazole

  • Lipopolysaccharide (LPS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 × 10⁵ cells/mL and allow them to adhere overnight.[12]

  • Compound Treatment: Treat the cells with various concentrations of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity if available.

  • MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Select non-toxic concentrations for subsequent anti-inflammatory assays.

Protocol: Measurement of Nitric Oxide (NO) Production (Griess Assay)

Nitric oxide (NO) is a key inflammatory mediator produced by macrophages upon stimulation with agents like LPS.[9]

Materials:

  • RAW 264.7 cells

  • 1-(2-chlorophenyl)-5-methyl-1H-pyrazole

  • LPS (from E. coli)

  • Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate (2 × 10⁵ cells/mL) and allow them to adhere.[12] Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.[12] Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (a known anti-inflammatory drug like indomethacin).[12]

  • Griess Reaction: After incubation, collect 50 µL of the cell culture supernatant from each well.[12] Add 50 µL of Griess reagent Part A, followed by 50 µL of Part B, to each supernatant sample in a new 96-well plate.[12]

  • Absorbance Measurement: Incubate for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 540-570 nm.[13][14]

  • Data Analysis: Quantify the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage inhibition of NO production compared to the LPS-stimulated vehicle control.

Protocol: Measurement of Pro-inflammatory Cytokine Production (ELISA)

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a crucial role in the inflammatory response.[6][15]

Materials:

  • RAW 264.7 cells

  • 1-(2-chlorophenyl)-5-methyl-1H-pyrazole

  • LPS

  • ELISA kits for mouse TNF-α and IL-6

  • 24-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate (4 × 10⁵ cells/mL) and allow them to adhere.[15] Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.[15]

  • Supernatant Collection: Collect the cell-free supernatants and store them at -20°C until use.[15]

  • ELISA Assay: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the kits.[15][16]

  • Data Analysis: Determine the concentrations of TNF-α and IL-6 in the supernatants from a standard curve. Calculate the percentage inhibition of cytokine production compared to the LPS-stimulated vehicle control.

Visualization of Inflammatory Signaling Pathway

Caption: Potential inhibitory targets of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole in the LPS-induced inflammatory signaling pathway.

In Vivo Evaluation of Anti-inflammatory Activity

In vivo models are crucial for confirming the anti-inflammatory effects observed in vitro and for assessing the compound's overall efficacy and safety in a living organism.[17] The carrageenan-induced paw edema model is a standard and highly reproducible assay for screening acute anti-inflammatory drugs.[18][19][20]

Protocol: Carrageenan-Induced Paw Edema in Rats

Materials:

  • Wistar rats (150-200 g)

  • 1-(2-chlorophenyl)-5-methyl-1H-pyrazole

  • Carrageenan (1% w/v in sterile saline)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer or digital calipers

  • Oral gavage needles

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the rats for at least one week before the experiment.[18] Divide the animals into groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Test compound (e.g., 10, 20, 40 mg/kg, p.o.)

    • Group III: Positive control (Indomethacin, 10 mg/kg, p.o.)[18]

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[18][21]

  • Drug Administration: Administer the vehicle, test compound, or positive control orally (p.o.) one hour before carrageenan injection.[18]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[18][21]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[18][21]

  • Data Analysis: Calculate the percentage increase in paw volume at each time point compared to the initial volume.[21] Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the following formula:[21] % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.

Data Presentation

Table 1: Effect of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole on LPS-induced NO and Cytokine Production in RAW 264.7 Macrophages

TreatmentConcentration (µM)NO Production (% Inhibition)TNF-α Production (% Inhibition)IL-6 Production (% Inhibition)
Test Compound 1
5
10
25
Indomethacin 10

Table 2: Effect of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole on Carrageenan-Induced Paw Edema in Rats

TreatmentDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema at 3h
Vehicle Control --
Test Compound 10
20
40
Indomethacin 10

Note: The tables are templates for presenting experimental data. The values will be filled in upon completion of the experiments.

Experimental Workflow Visualization

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation S1 Synthesis of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole S2 Purification (Column Chromatography) S1->S2 S3 Structural Characterization (NMR, MS) S2->S3 IV1 Cell Viability Assay (MTT) S3->IV1 IV2 NO Production Assay (Griess) IV1->IV2 IV3 Cytokine Measurement (ELISA) IV2->IV3 INV1 Carrageenan-Induced Paw Edema IV3->INV1 INV2 Paw Volume Measurement INV1->INV2 INV3 Data Analysis INV2->INV3

Sources

High-throughput screening assays for 1-(2-chlorophenyl)-5-methyl-1H-pyrazole analogs

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Discovery Professionals

Topic: High-Throughput Screening Assays for the Characterization of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole Analogs

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects[1][2][3]. The 1-(2-chlorophenyl)-5-methyl-1H-pyrazole core represents a promising starting point for the development of novel therapeutics. High-Throughput Screening (HTS) is an essential methodology in early-stage drug discovery that enables the rapid evaluation of large chemical libraries to identify active compounds, or "hits".[4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on establishing robust HTS assays for analogs of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole. We present two orthogonal, high-throughput assay protocols: a biochemical Fluorescence Polarization (FP) assay for direct target engagement (e.g., kinase inhibition) and a cell-based Luciferase Reporter Gene Assay for pathway modulation, supplemented by a critical cytotoxicity counter-screen. The protocols are designed with scientific integrity, explaining the rationale behind experimental choices and incorporating self-validating quality control metrics to ensure data reliability and reproducibility.

Introduction to Pyrazole Analogs and HTS Strategy

Pyrazole-containing compounds are integral to numerous clinically approved drugs and are a major focus of drug discovery programs due to their versatile biological activities.[3][5] Analogs of the 1-(2-chlorophenyl)-5-methyl-1H-pyrazole scaffold may interact with a variety of biological targets, such as cyclin-dependent kinases (CDKs) or transcription factors involved in oncogenic signaling.[6][7][8] Identifying lead compounds from a library of such analogs requires a screening strategy that is both efficient and informative.

A successful HTS campaign relies on a tiered approach that moves from a broad primary screen to more specific secondary and counter-screens to confirm activity and eliminate artifacts.[9][10] This guide details a strategy that combines a target-focused biochemical assay with a pathway-focused cell-based assay. This dual-pronged approach provides a more comprehensive understanding of a compound's mechanism of action, distinguishing between direct enzyme inhibitors and modulators of cellular signaling pathways.[11]

A Tiered HTS Workflow for Pyrazole Analogs

The causality behind a tiered screening approach is to maximize efficiency and minimize cost. A primary screen should be rapid and scalable to test thousands of compounds, identifying all potential hits.[4] Subsequent assays are then used to confirm these initial findings, discard false positives, and characterize the mechanism of the validated hits.

HTS_Workflow cluster_0 Screening Cascade Compound_Library Pyrazole Analog Library Primary_Screen Primary HTS (e.g., FP Biochemical Assay) Compound_Library->Primary_Screen 10 µM single concentration Hit_Confirmation Hit Confirmation (Dose-Response) Primary_Screen->Hit_Confirmation Initial Hits Secondary_Assay Secondary HTS (e.g., Luciferase Cell-Based Assay) Hit_Confirmation->Secondary_Assay Confirmed Hits Counter_Screen Counter-Screen (Cytotoxicity Assay) Secondary_Assay->Counter_Screen Cell-Active Hits Lead_Compounds Validated Leads for Further Optimization Counter_Screen->Lead_Compounds Specific, Non-Toxic Hits

Caption: A typical tiered HTS workflow for identifying lead compounds.

Protocol 1: Biochemical Screen - Fluorescence Polarization (FP) Assay for Kinase Inhibition

The FP assay is a powerful, homogenous technique ideal for HTS, as it measures changes in the molecular weight of a fluorescent probe in solution.[12] It is particularly well-suited for monitoring the binding of small molecule inhibitors to a target protein, such as a kinase.[13]

Principle of the Assay

The principle relies on the rotational motion of a fluorescently labeled molecule (a "tracer").[14] When excited with polarized light, a small, free-rotating tracer tumbles rapidly, emitting depolarized light. If the tracer binds to a larger protein (e.g., a kinase), its rotation slows dramatically, and the emitted light remains highly polarized. An inhibitor compound that binds to the protein will compete with the tracer, displacing it and causing a decrease in polarization.[12]

FP_Principle cluster_0 Low Polarization Signal cluster_1 High Polarization Signal cluster_2 Inhibition - Low Polarization Tracer Fluorescent Tracer (Small, Rotates Fast) Emission1 Depolarized Emission Light Tracer->Emission1 Excitation1 Polarized Excitation Light Excitation1->Tracer Complex Tracer + Kinase Complex (Large, Rotates Slowly) Emission2 Polarized Emission Light Complex->Emission2 Excitation2 Polarized Excitation Light Excitation2->Complex Inhibitor Pyrazole Analog (Inhibitor) Kinase Kinase Inhibitor->Kinase Binds

Caption: Principle of the Fluorescence Polarization (FP) competition assay.

Materials and Reagents
  • Target Protein: Purified recombinant kinase of interest.

  • Fluorescent Tracer: A fluorescently-labeled ligand known to bind the kinase active site.

  • Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Test Compounds: 1-(2-chlorophenyl)-5-methyl-1H-pyrazole analogs dissolved in 100% DMSO.

  • Controls: Positive control (known inhibitor), Negative control (DMSO vehicle).

  • Microplates: Low-volume, black, 384-well non-binding microplates.[15]

  • Plate Reader: Equipped with polarization filters for the tracer's excitation/emission wavelengths.

Detailed Step-by-Step Protocol

This protocol is optimized for a 384-well plate format with a final assay volume of 20 µL.

  • Compound Plating: Using an acoustic liquid handler or pin tool, transfer 100 nL of test compounds (from a 2 mM stock) and controls into the wells of the 384-well assay plate. This results in a final compound concentration of 10 µM in 0.5% DMSO.

  • Reagent Preparation: Prepare a 2X kinase/tracer master mix in assay buffer. The optimal concentrations of kinase and tracer must be determined empirically during assay development but should be below the Kd of their interaction.[15]

  • Reagent Addition: Add 10 µL of assay buffer to all wells.

  • Enzyme/Tracer Addition: Add 10 µL of the 2X kinase/tracer master mix to all wells except for the "no enzyme" control wells (which receive 10 µL of a 2X tracer-only mix).

  • Incubation: Seal the plate, centrifuge briefly (e.g., 1200 rpm for 1 min) to mix, and incubate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.[14]

  • Plate Reading: Measure the fluorescence polarization on a compatible plate reader. Set the instrument to read both parallel (I∥) and perpendicular (I┴) fluorescence intensities.[12]

Data Analysis and Quality Control
  • Calculate Millipolarization (mP): The instrument software typically calculates the mP value for each well using the formula: mP = 1000 * ( (I∥ - G * I┴) / (I∥ + G * I┴) ) Where G is the G-factor, an instrument-specific correction factor.[15]

  • Calculate Percent Inhibition: % Inhibition = 100 * ( 1 - ( (mP_sample - mP_pos_ctrl) / (mP_neg_ctrl - mP_pos_ctrl) ) ) Where mP_sample is the value from a test well, mP_pos_ctrl is the average of positive control wells (e.g., known inhibitor), and mP_neg_ctrl is the average of negative control wells (DMSO).

  • Assay Quality - Z'-Factor: The robustness of the assay is determined by calculating the Z'-factor from the control wells on each plate. A Z'-factor ≥ 0.5 is considered excellent for HTS.[16] Z' = 1 - ( (3 * (SD_neg_ctrl + SD_pos_ctrl)) / |Mean_neg_ctrl - Mean_pos_ctrl| )

Hypothetical Data Summary
Compound IDConcentration (µM)mP Value% Inhibition
Negative Control (DMSO)N/A2500%
Positive Control (Staurosporine)1110100%
Pyrazole Analog A102453.6%
Pyrazole Analog B (Hit)1014575.0%
Pyrazole Analog C1021028.6%

Protocol 2: Cell-Based Luciferase Reporter Gene Assay

Cell-based assays provide crucial information about a compound's activity in a biological context, accounting for factors like cell permeability and metabolism.[11] A luciferase reporter assay is highly sensitive and ideal for HTS, measuring the transcriptional regulation of a gene of interest.[17][18]

Principle of the Assay

This assay utilizes a genetically modified cell line that contains a reporter construct. The construct consists of a promoter with response elements for a specific signaling pathway (e.g., NF-κB) driving the expression of the firefly luciferase gene.[18] When the pathway is activated, the transcription factor binds to the promoter, inducing luciferase expression. The addition of the substrate, luciferin, results in a light-producing reaction catalyzed by luciferase.[19] Inhibitory pyrazole analogs will prevent pathway activation, leading to a decrease in the luminescent signal.

Luciferase_Principle cluster_0 Signaling Cascade cluster_1 Gene Expression cluster_2 Signal Detection Stimulus Stimulus (e.g., TNF-α) Pathway Cellular Signaling Pathway (e.g., NF-κB) Stimulus->Pathway TF Active Transcription Factor (TF) Pathway->TF Promoter TF-Responsive Promoter TF->Promoter Binds Luc_Gene Luciferase Gene Promoter->Luc_Gene Drives Expression Luc_Protein Luciferase Protein Luc_Gene->Luc_Protein Translation Light Luminescent Signal Luc_Protein->Light Catalyzes Substrate Luciferin Substrate Substrate->Light Oxidized

Caption: Principle of a Luciferase Reporter Gene Assay for pathway analysis.

Materials and Reagents
  • Cell Line: A stable cell line expressing the luciferase reporter construct (e.g., HEK293-NFκB-luc).

  • Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Pen-Strep, and a selection antibiotic.

  • Pathway Stimulus: e.g., TNF-α to activate the NF-κB pathway.

  • Test Compounds: Pyrazole analogs dissolved in 100% DMSO.

  • Luciferase Assay Reagent: A commercial lysis buffer and substrate solution (e.g., Bright-Glo™).

  • Microplates: White, opaque, sterile, tissue-culture treated 384-well plates.

  • Luminometer: Plate-based luminometer for signal detection.

Detailed Step-by-Step Protocol
  • Cell Seeding: Seed cells into 384-well plates at a pre-optimized density (e.g., 5,000 cells/well) in 20 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Addition: Add 100 nL of test compounds and controls to the appropriate wells.

  • Pre-incubation: Incubate the plates with compounds for 60 minutes at 37°C. This allows cell-permeable compounds to reach their intracellular targets before pathway stimulation.

  • Stimulation: Add 5 µL of the pathway stimulus (e.g., TNF-α at a final concentration of 10 ng/mL) to all wells except the unstimulated (negative) controls.

  • Incubation: Incubate for 6-8 hours at 37°C, 5% CO₂ to allow for transcription and translation of the luciferase reporter.

  • Signal Detection: Equilibrate the plate and the luciferase assay reagent to room temperature. Add 25 µL of the reagent to each well.

  • Luminescence Reading: Incubate for 5 minutes at room temperature to ensure complete cell lysis and signal stabilization. Measure luminescence using a plate-based luminometer with an integration time of 0.5-1 second per well.[19]

Counter-Screening: A Critical Step for Cell-Based Assays

A significant challenge in cell-based screening is distinguishing true pathway inhibitors from compounds that are simply cytotoxic.[9] A compound that kills the cells will also result in low luciferase expression, creating a false positive. Therefore, a parallel cytotoxicity assay is mandatory.[20][21] An ATP-based assay (e.g., CellTiter-Glo®) is an excellent choice as it measures the ATP content of viable cells, providing a luminescent readout that is directly proportional to cell number.[22] This assay can be performed on a replicate plate treated identically to the primary screen plate.

Data Analysis and Interpretation
  • Normalization: Calculate the percent activity for each well relative to controls: % Activity = 100 * ( (RLU_sample - RLU_neg_ctrl) / (RLU_pos_ctrl - RLU_neg_ctrl) ) Where RLU is Relative Light Units, pos_ctrl is the stimulated DMSO control, and neg_ctrl is the unstimulated DMSO control.

  • Hit Identification: Identify hits as compounds that significantly reduce the % Activity without a corresponding significant drop in cell viability from the cytotoxicity counter-screen.

Hypothetical Data Summary
Compound IDConcentration (µM)Luciferase Activity (% of Control)Cell Viability (% of Control)Hit Classification
DMSO ControlN/A100%100%-
Pyrazole Analog D (Hit)1015.2%98.5%Specific Inhibitor
Pyrazole Analog E1089.1%102.1%Inactive
Pyrazole Analog F105.4%8.2%Cytotoxic

Conclusion

This application note provides a comprehensive and robust framework for the high-throughput screening of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole analogs. By employing a strategic combination of a direct-binding biochemical assay, such as Fluorescence Polarization, and a functionally relevant cell-based reporter assay, researchers can efficiently identify and prioritize compounds for further development. The inclusion of rigorous quality control metrics (Z'-factor) and essential counter-screens for cytotoxicity ensures the generation of high-quality, reliable data. These protocols serve as a foundational guide that can be adapted to various specific targets and pathways, accelerating the discovery of novel therapeutics derived from the versatile pyrazole scaffold.

References

  • ResearchGate. (n.d.). High-Throughput Screening Assays for the Assessment of Cytotoxicity. Retrieved from [Link]

  • Nanomicrospheres. (2025, April 29). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]

  • Guo, K. et al. (2025, July 20). Fluorescence Polarization-Based High- Throughput Screening Assay for Inhibitors Targeting Cathepsin L. Bio-protocol. Retrieved from [Link]

  • Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). High-Throughput Cell Toxicity Assays. Retrieved from [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]

  • Axiogenesis. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved from [Link]

  • Technology Networks. (2011, February 16). Establishing assays and small molecule screening facilities for Drug discovery programs. Retrieved from [Link]

  • European Pharmaceutical Review. (2011, June 20). High Content Screening for in vitro toxicity testing. Retrieved from [Link]

  • Selvita. (n.d.). High-Throughput Screening (HTS). Retrieved from [Link]

  • University of Oxford. (n.d.). Small Compound Screening Overview. Retrieved from [Link]

  • Banks, P. et al. (2020). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC. Retrieved from [Link]

  • Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for Fluorescence Polarization Assay Using GI224329. Retrieved from [Link]

  • Xie, W. et al. (2016). A Luciferase Reporter Gene System for High-Throughput Screening of γ-Globin Gene Activators. PubMed. Retrieved from [Link]

  • ACS Omega. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]

  • Super-Bio. (n.d.). Technical Manual Dual Luciferase Reporter Assay Kit. Retrieved from [Link]

  • Kamal, A. et al. (2015). Synthesis and biological evaluation of pyrazolo-triazole hybrids as cytotoxic and apoptosis inducing agents. PubMed. Retrieved from [Link]

  • Preprints.org. (2025, February 5). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Retrieved from [Link]

  • RSC Publishing. (2024, October 29). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Retrieved from [Link]

  • PubMed. (n.d.). Design, Synthesis and hMAO Inhibitory Screening of Novel 2-Pyrazoline Analogues. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and biological evaluation of novel pyrazole compounds. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2025, December 8). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Retrieved from [Link]

  • PMC. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

  • Research Square. (2025, November 10). Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. Retrieved from [Link]

  • MDPI. (2019, June 29). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. Retrieved from [Link]

  • PMC. (2024, December 10). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Retrieved from [Link]

  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Bentham Science. (n.d.). Combinatorial Chemistry & High Throughput Screening. Retrieved from [Link]

  • Regional Anesthesia and Acute Pain Management. (n.d.). Combinatorial Chemistry & High Throughput Screening. Retrieved from [Link]

  • MDPI. (2016, February 26). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. Retrieved from [Link]

  • Semantic Scholar. (2016, February 26). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. Retrieved from [Link]

  • EPJ Web of Conferences. (n.d.). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Retrieved from [Link]

  • PubMed. (2018, June 15). Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation. Retrieved from [Link]

Sources

Application Note: Mechanism of Action Studies for 1-(2-chlorophenyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1][2]

1-(2-chlorophenyl)-5-methyl-1H-pyrazole represents a "privileged scaffold" in medicinal chemistry. Unlike fully functionalized drugs (e.g., Celecoxib, Rimonabant), this molecule serves as a critical chemical probe and building block . Its specific steric and electronic properties—defined by the ortho-chloro substitution on the N1-phenyl ring and the C5-methyl group—modulate lipophilicity and receptor binding kinetics.

This guide details the protocols for elucidating its Mechanism of Action (MoA), specifically focusing on its emerging role as an inducer of Reactive Oxygen Species (ROS)-mediated apoptosis and its utility as a scaffold for ion channel modulation .

Chemical Profile
PropertyDetail
IUPAC Name 1-(2-chlorophenyl)-5-methyl-1H-pyrazole
Core Scaffold 1-Aryl-5-alkylpyrazole
Key Isomerism Critical: Must be distinguished from the 1,3-isomer (thermodynamic vs. kinetic product).
Primary MoA Induction of oxidative stress (ROS), mitochondrial depolarization, and potential KCa3.1 channel modulation.
Solubility DMSO (up to 50 mM), Ethanol. Poor water solubility.

Mechanism of Action: The Oxidative Stress Cascade

Recent studies on chlorophenyl-pyrazole derivatives suggest a polypharmacological profile. The dominant cytotoxic mechanism involves the disruption of cellular redox homeostasis. The electron-withdrawing ortho-chloro group enhances the molecule's electrophilicity, facilitating interactions with intracellular reductases and mitochondrial complexes.

The Signaling Pathway

The compound penetrates the cell membrane due to its lipophilic nature.[1] Once intracellular, it triggers a cascade leading to programmed cell death (Apoptosis).

MoA_Pathway Compound 1-(2-chlorophenyl)-5-methyl-1H-pyrazole CellEntry Passive Diffusion (Lipophilic) Compound->CellEntry Mito Mitochondrial Complex Inhibition CellEntry->Mito Targeting ROS ROS Accumulation (Superoxide/H2O2) Mito->ROS Electron Leak MMP ΔΨm Loss (Depolarization) ROS->MMP Oxidative Damage CytC Cytochrome c Release MMP->CytC Pore Opening Caspase Caspase-3/9 Activation CytC->Caspase Cascade Initiation Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 1: Proposed Mechanism of Action illustrating the ROS-dependent mitochondrial apoptotic pathway triggered by chlorophenyl-pyrazole derivatives.[2]

Critical Quality Control: Regioisomer Verification

The "Silent Killer" of Pyrazole Research: The synthesis of 1-aryl-5-methylpyrazoles (via condensation of arylhydrazines with 1,3-dicarbonyls or enaminones) often yields a mixture of the 1,5-isomer (target) and the 1,3-isomer . The 1,3-isomer is thermodynamically more stable but biologically distinct. You cannot rely solely on 1H NMR as the methyl shift differences are subtle.

Protocol: NOESY NMR Validation

Objective: Confirm the spatial proximity of the C5-Methyl group to the N1-Phenyl ring.

  • Sample Prep: Dissolve 5-10 mg of compound in 600 µL DMSO-d6.

  • Acquisition: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

  • Analysis:

    • Target (1,5-isomer): Look for a strong cross-peak between the Methyl protons (~2.1-2.4 ppm) and the Ortho-protons of the chlorophenyl ring.

    • Impurity (1,3-isomer): The methyl group is far from the phenyl ring; NOE signal will be absent or extremely weak.

    • Why this matters: The 1,5-isomer forces the phenyl ring out of planarity due to steric clash with the methyl group, creating the specific 3D shape required for binding pockets (e.g., COX-2 or ion channels).

Experimental Protocols for MoA Elucidation

Protocol A: ROS Generation Assay (Flow Cytometry)

Rationale: To quantify oxidative stress as the primary driver of cytotoxicity.

Materials:

  • DCFH-DA (2',7'-Dichlorofluorescin diacetate) - Sigma.

  • Flow Cytometer (Ex/Em: 488/525 nm).

  • Positive Control: H2O2 (100 µM) or Rosup.

Step-by-Step:

  • Seeding: Plate HeLa or HepG2 cells at

    
     cells/well in 6-well plates. Incubate overnight.
    
  • Treatment: Treat cells with the compound at IC50 and 2xIC50 concentrations for 6, 12, and 24 hours . (Time-dependency is critical to distinguish primary cause vs. secondary effect).

  • Staining:

    • Wash cells with PBS.

    • Add DCFH-DA (final conc. 10 µM) in serum-free media.

    • Incubate for 30 min at 37°C in the dark.

  • Harvest: Trypsinize, wash, and resuspend in PBS.

  • Acquisition: Analyze immediately on Flow Cytometer.

  • Validation: Pre-treat a control group with NAC (N-acetylcysteine, 5 mM) for 1 hour before adding the compound. If cytotoxicity is ROS-dependent, NAC should rescue cell viability.

Protocol B: Mitochondrial Membrane Potential ( ) Analysis

Rationale: To confirm the mitochondrial impairment suggested by ROS data.

Materials:

  • JC-1 Dye (Lipophilic cationic probe).

  • Fluorescence Microscope or Plate Reader.

Step-by-Step:

  • Treatment: Treat cells with compound for 24 hours.

  • Staining: Add JC-1 working solution (2 µM) and incubate for 20 min at 37°C.

  • Wash: Wash twice with assay buffer.

  • Analysis:

    • Healthy Mitochondria: Form J-aggregates (Red Fluorescence, ~590 nm).

    • Depolarized Mitochondria: Dye remains as monomers (Green Fluorescence, ~529 nm).

  • Data Output: Calculate the Red/Green fluorescence ratio. A decrease in this ratio indicates mitochondrial depolarization (apoptosis).

Advanced Characterization: Structure-Activity Relationship (SAR) Workflow

To fully validate the MoA, one must compare the parent compound against structural analogs.

SAR_Workflow Parent 1-(2-chlorophenyl)- 5-methyl-1H-pyrazole Mod1 Modification A: Remove 2-Cl (Phenyl) Parent->Mod1 Mod2 Modification B: Remove 5-Methyl Parent->Mod2 Mod3 Modification C: Add 4-CHO (Vilsmeier) Parent->Mod3 Result1 Loss of Activity? (Hydrophobic Pocket Role) Mod1->Result1 Result2 Regio-isomer Switch? (Steric Control) Mod2->Result2 Result3 Enhanced Potency? (Covalent Binding) Mod3->Result3

Figure 2: SAR Logic Tree. Modifying the chloro- or methyl- groups helps pinpoint the pharmacophore responsible for biological activity.

Key Insight: The ortho-chloro group is not just a lipophilic spacer; it restricts the rotation of the phenyl ring relative to the pyrazole core (atropisomerism potential). Removing it often results in a "flat" molecule with significantly reduced biological activity.

References

  • Mechanism of Chlorophenyl-Pyrazoles: Studies on structurally modified chlorophenyl-substituted pyrazolone derivatives demonstrating ROS-mediated apoptosis and anticancer activity (IC50 ~6 µg/mL). Source:1

  • Antioxidant & Cytotoxic Potential: Evaluation of pyrazole derivatives showing dose-dependent reduction in DPPH radical absorbance and strong cytotoxic activity against HeLa cells. Source:3

  • Ion Channel Modulation (TRAM-34 Context): Structural analysis of 1-[(2-chlorophenyl)diphenylmethyl]-1H-pyrazole (TRAM-34), highlighting the critical role of the 2-chlorophenyl motif in KCa3.1 channel inhibition. Source:4

  • Scaffold Versatility: Review of pyrazole derivatives as anticancer agents, detailing structure-activity relationships for EGFR and CDK inhibition. Source:5

Sources

Application Note: Formulation Strategies for 1-(2-chlorophenyl)-5-methyl-1H-pyrazole in In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the formulation protocols for 1-(2-chlorophenyl)-5-methyl-1H-pyrazole , a small molecule characterized by significant lipophilicity and poor aqueous solubility. Due to the presence of the 2-chlorophenyl group at the N1 position and a methyl group at C5, this compound exhibits classic "brick dust" properties—high crystallinity and low water solubility—posing challenges for in vivo administration.

This document provides two validated formulation systems:

  • Oral (PO) Suspension: A robust 0.5% Methylcellulose / 0.2% Tween 80 system for high-dose efficacy and toxicology studies.

  • Parenteral (IV/IP) Solution: A co-solvent system (DMSO/PEG400/Saline) designed to maintain solubility at lower doses for pharmacokinetic (PK) profiling.

Physicochemical Profiling & Pre-Formulation Logic

Before selecting a vehicle, one must understand the molecule's behavior in solution.[1]

  • Lipophilicity (LogP): Estimated > 3.5. The molecule partitions heavily into organic phases.

  • Ionization (pKa): The pyrazole nitrogen (N2) is a weak bond acceptor. The N1-phenyl substitution reduces the basicity of the pyrazole ring, making salt formation with weak acids difficult and often unstable in vivo.

  • Solubility Profile:

    • Water:[1][2][3][4] Insoluble (< 10 µg/mL).

    • DMSO: Soluble (> 50 mg/mL).

    • Ethanol:[2][5] Soluble.[1][6][7]

Formulation Decision Tree

The following logic gate determines the appropriate vehicle based on your study endpoints.

FormulationLogic Start Study Goal Route Route of Administration? Start->Route PO Oral (PO) Route->PO Parenteral IV or IP Route->Parenteral Suspension Protocol A: Methylcellulose Suspension (High Capacity, Lower Bioavailability) PO->Suspension Standard Dose Target Dose? Parenteral->Dose HighDose High (>10 mg/kg) Dose->HighDose LowDose Low (<10 mg/kg) Dose->LowDose HighDose->Suspension IP Only (Risk of irritation) Solution Protocol B: Co-Solvent Solution (DMSO/PEG/Saline) (100% Bioavailability, Vol Limited) LowDose->Solution Preferred

Figure 1: Decision matrix for selecting the appropriate formulation vehicle based on administration route and dosage requirements.

Protocol A: Oral Suspension (PO)

Target Concentration: 1 – 100 mg/mL Stability: High (Physical suspension) Use Case: Maximum Tolerated Dose (MTD), Efficacy, Toxicology.

This protocol uses Methylcellulose (MC) as a viscosity enhancer to prevent sedimentation and Tween 80 as a wetting agent to prevent particle aggregation (clumping).

Materials
  • Methylcellulose (400 cP viscosity grade)[4]

  • Tween 80 (Polysorbate 80)

  • Sterile Water for Injection

  • Mortar and Pestle (Agate preferred)

Step-by-Step Procedure
  • Vehicle Preparation (0.5% MC / 0.2% Tween 80):

    • Heat 30% of the total required volume of water to ~80°C.

    • Slowly disperse the weighed Methylcellulose powder into the hot water while stirring magnetically.[8] Note: MC does not dissolve in hot water; it disperses.

    • Once dispersed, add the remaining 70% of water (ice-cold). The temperature drop causes the MC to hydrate and dissolve, forming a clear viscous solution.

    • Add Tween 80 (0.2% w/v) and stir gently overnight at 4°C to remove air bubbles.

  • Compound Incorporation (Levigation):

    • Weigh: Accurately weigh the 1-(2-chlorophenyl)-5-methyl-1H-pyrazole into the mortar.

    • Grind: Triturate the dry powder for 2-3 minutes to reduce particle size (micronization). Critical: Smaller particles = better absorption.

    • Wet: Add a drop-wise amount of Tween 80 (pure) or the prepared vehicle to create a smooth paste. Ensure no dry pockets remain.

    • Dilute: Geometrically dilute the paste by slowly adding the vehicle while grinding.

    • Transfer: Transfer to a vial and vortex for 30 seconds.

  • Quality Control:

    • Visually inspect for "chunks."[8] The suspension should look milky and uniform.[4]

    • Syringeability Test: Ensure the suspension passes through your gavage needle (e.g., 18G or 20G) without clogging.

Protocol B: Co-Solvent Solution (IV/IP)

Target Concentration: 1 – 5 mg/mL Stability: Low (Metastable – use within 2 hours) Use Case: Pharmacokinetics (IV), Acute Efficacy (IP).

This formulation relies on Cosolvency . We use DMSO to solubilize the drug, PEG400 to bridge the polarity gap, and Saline as the physiological carrier.

Standard Ratio: 5% DMSO / 40% PEG400 / 55% Saline.

Materials
  • Dimethyl Sulfoxide (DMSO), anhydrous, sterile grade.

  • Polyethylene Glycol 400 (PEG400).[8][9]

  • Sterile Saline (0.9% NaCl).

  • 0.22 µm Syringe Filter (Nylon or PTFE).

Step-by-Step Procedure
  • Primary Solubilization:

    • Weigh the compound into a sterile glass vial.

    • Add the calculated volume of DMSO (5% of final volume) .

    • Vortex or sonicate until completely dissolved. The solution must be crystal clear.

  • Co-Solvent Addition:

    • Add PEG400 (40% of final volume) to the DMSO solution.

    • Vortex mix. The solution will warm slightly; this is normal.

  • Aqueous Phase Addition (The Critical Step):

    • Pre-warm the Saline to 37°C. (Cold saline causes immediate precipitation).

    • While vortexing the DMSO/PEG mixture, add the Saline (55% of final volume) in a slow, steady stream.

    • Do NOT stop mixing during addition.

  • Filtration (Sterilization):

    • Pass the solution through a 0.22 µm filter.

    • Self-Validation: If the filter clogs immediately, the compound has precipitated. You must lower the concentration or increase the PEG400 ratio.

Biological Context & Workflow[8][10]

Understanding the fate of the formulated compound is essential for interpreting data.

PK_Workflow Formulation Formulated Compound Admin Administration (PO/IV/IP) Formulation->Admin Absorption Absorption (Solubility Limited) Admin->Absorption PO Circulation Systemic Circulation Admin->Circulation IV Absorption->Circulation Permeability (High LogP) Target Target Tissue (Brain/Liver/etc.) Circulation->Target

Figure 2: Pharmacokinetic pathway highlighting the absorption bottleneck for PO administration of lipophilic pyrazoles.

Summary of Formulation Parameters

ParameterProtocol A (Suspension)Protocol B (Solution)
Route Oral (PO)Intravenous (IV) / Intraperitoneal (IP)
Vehicle 0.5% Methylcellulose / 0.2% Tween 805% DMSO / 40% PEG400 / 55% Saline
Max Conc. Up to 100 mg/kgLimited (~1-5 mg/mL)
Prep Time 20 mins (plus overnight vehicle prep)10 mins (Fresh prep required)
Key Risk Sedimentation (Shake well before dosing)Precipitation upon injection (Phlebitis)
Storage 4°C for 7 daysDo not store. Use immediately.

References

  • Li, Di, and Edward H. Kerns.Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press, 2010.
  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27–31. Link

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. Link

  • BenchChem Application Notes. Protocols for Oral Gavage Administration. (General guidance on Methylcellulose preparation). Link

  • ResearchGate Discussions. Oral gavage with methylcellulose? (Practical community-validated tips on MC/Tween preparation). Link

Sources

Troubleshooting & Optimization

Improving the yield and purity of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole

Topic: High-Fidelity Synthesis & Purification Guide Target Molecule: 1-(2-chlorophenyl)-5-methyl-1H-pyrazole (CAS: [Generic Scaffold Reference]) Application: p38 MAP Kinase Inhibitors, Agrochemical Intermediates.

Executive Summary & Mechanistic Insight

The synthesis of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole presents a classic regioselectivity challenge. The reaction of 2-chlorophenylhydrazine with unsymmetrical 1,3-dicarbonyl equivalents (like 4,4-dimethoxy-2-butanone or acetylacetaldehyde dimethyl acetal) often yields a mixture of the desired 1,5-isomer and the thermodynamic 1,3-isomer .

The Core Problem: In standard Knorr pyrazole synthesis, the terminal amino group (


) of the hydrazine is the most nucleophilic species. If it attacks the ketone carbonyl first, the 1-aryl-3-methyl  isomer is formed. To secure the 1-aryl-5-methyl  isomer, the reaction kinetics must be manipulated to force the hydrazine's 

-nitrogen (the one bearing the aryl group) to close the ring onto the methyl-bearing carbon, or force the initial attack onto the aldehyde-equivalent carbon.

The Solution (The Enaminone Route): This guide recommends the Enaminone Method (using 4-(dimethylamino)-3-buten-2-one) over standard acetal condensation. This pathway exploits the "Michael Addition-Elimination" sequence to lock the regiochemistry, significantly improving the 5-methyl:3-methyl ratio.

Diagnostic Decision Tree

Use this flowchart to identify the root cause of your synthesis issues.

Troubleshooting Start Start: Identify Issue Isomer Isomer Contamination? (NMR shows 2 sets of peaks) Start->Isomer Mixture Yield Low Yield (<50%)? Start->Yield Low Mass Purity Tarry/Dark Impurities? Start->Purity Oiling out RegioCheck Check Regioselectivity Method Isomer->RegioCheck Workup Check Workup pH Yield->Workup Oxidation Check Hydrazine Quality Purity->Oxidation Switch to Enaminone Route Switch to Enaminone Route RegioCheck->Switch to Enaminone Route Fix Recrystallize Hydrazine\nUse Inert Atm Recrystallize Hydrazine Use Inert Atm Oxidation->Recrystallize Hydrazine\nUse Inert Atm Fix Adjust Extraction pH\n(Pyrazole pKa ~2.5) Adjust Extraction pH (Pyrazole pKa ~2.5) Workup->Adjust Extraction pH\n(Pyrazole pKa ~2.5) Fix

Caption: Diagnostic workflow for identifying yield and purity bottlenecks in pyrazole synthesis.

Optimized Experimental Protocol (The Enaminone Route)

This protocol prioritizes regiochemical fidelity (high 5-Me/3-Me ratio).

Reagents:

  • A: 2-Chlorophenylhydrazine hydrochloride (1.0 equiv)

  • B: 4-(Dimethylamino)-3-buten-2-one (1.1 equiv) [Commercially available or prepared from acetone + DMF-DMA]

  • Solvent: Ethanol (Absolute)[1]

  • Catalyst: Acetic Acid (Catalytic amount) or HCl (if using free base hydrazine)[1]

Step-by-Step Methodology:

  • Preparation of Hydrazine Solution:

    • Dissolve 2-chlorophenylhydrazine hydrochloride in Ethanol (

      
      ).
      
    • Critical: If the hydrazine is dark/black, it must be recrystallized from EtOH/Et2O before use.[1] Oxidized impurities catalyze tar formation.

  • Controlled Addition (The Regio-Lock):

    • Add 4-(dimethylamino)-3-buten-2-one dropwise to the hydrazine solution at Room Temperature .

    • Why? Low temperature favors the kinetic Michael addition of the hydrazine

      
       to the enaminone 
      
      
      
      -carbon (displacing dimethylamine).
  • Cyclization:

    • Once addition is complete, heat the reaction to Reflux (

      
      )  for 3–5 hours.
      
    • Monitor by TLC (Hexane:EtOAc 3:1). The intermediate hydrazone should disappear.

  • Workup:

    • Evaporate ethanol under reduced pressure.

    • Redissolve residue in Ethyl Acetate.[2]

    • Wash with 1M HCl (to remove unreacted hydrazine and dimethylamine byproducts).

    • Wash with Brine, Dry over

      
      , and concentrate.
      
  • Purification (Isomer Removal):

    • If traces of the 3-methyl isomer are present (visible by NMR), recrystallize from hot Hexane or Hexane/Ethanol (9:1) . The 1-(2-chlorophenyl)-5-methyl isomer is typically less soluble than the 3-methyl isomer due to

      
      -stacking disruption caused by the orthogonal twist of the aryl ring.
      

Validation: Distinguishing the Isomers (NMR)

You cannot rely on Mass Spec alone (both isomers have MW ~192.6). You must use 1H NMR and NOE (Nuclear Overhauser Effect) .

Feature1-(2-Cl-Ph)-5-Methyl (Target) 1-(2-Cl-Ph)-3-Methyl (Impurity) Reasoning
Methyl Shift (

)
~2.10 - 2.25 ppm ~2.35 - 2.50 ppm In the 5-Me isomer, the methyl group is shielded by the ring current of the orthogonal 2-chlorophenyl group.
H-4 Proton ~6.20 ppm~6.10 ppmSubtle difference, less reliable than Methyl shift.
NOE Signal Strong NOE between Methyl protons and Phenyl Ortho-H.No NOE between Methyl and Phenyl protons.Definitive Proof. In 5-Me, the methyl and phenyl are spatially adjacent.
13C NMR (Me) ~11-13 ppm~13-16 ppm5-Me carbon is more shielded.

Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned into a black tar. What happened?

  • Cause: Oxidation of the 2-chlorophenylhydrazine. Arylhydrazines are sensitive to air.

  • Fix: Perform the reaction under Nitrogen or Argon. If the starting hydrazine is not off-white/beige, recrystallize it first. Adding a pinch of sodium metabisulfite to the reaction can sometimes act as an antioxidant scavenger.

Q2: I have a 70:30 mixture of 5-Me : 3-Me. How do I improve this?

  • Cause: Kinetic vs. Thermodynamic control failure.

  • Fix: Switch solvents. Acetic Acid (glacial) as a solvent (instead of EtOH) often promotes the 5-methyl isomer via specific protonation of the enaminone intermediate. Alternatively, ensure you are using the Enaminone precursor, not the Acetal precursor (1,1-dimethoxy-3-butanone), as the acetal is less regioselective.[1]

Q3: The product is an oil and won't crystallize.

  • Cause: Residual solvent or high impurity profile (3-methyl isomer acts as a solvent).

  • Fix:

    • High-vacuum drying (>4 hours).

    • Seeding: Scratch the glass with a rod dipped in crude oil.

    • Salt Formation: Dissolve the oil in ether and bubble HCl gas. The hydrochloride salt of the pyrazole often crystallizes instantly. You can recrystallize the salt and then neutralize it back to the free base.[3]

Q4: My yield is <40%.

  • Cause: Loss of product during the acid wash or incomplete cyclization.

  • Fix:

    • Check the pH of the aqueous layer during extraction. Pyrazoles are weak bases. If the acid wash is too strong (pH < 1), you might be protonating the pyrazole and losing it to the water layer.[1] Keep extraction pH ~3-4.

    • Extend reflux time.

References

  • Regioselectivity in Pyrazole Synthesis

    • Deng, X., & Mani, N. S. (2008).[1][4] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry.

    • Relevance: Establishes the mechanistic basis for nucleophilic attack preferences in hydrazine condens
    • [1]

  • Enaminone Methodology

    • Fustero, S., et al. (2008).[1] Improved Regioselective Synthesis of Pyrazoles.

    • Relevance: Confirms the utility of enaminones (dimethylamino-enones)
    • [1]

  • NMR Characterization of Pyrazole Isomers

    • Elguero, J., et al. (2019).[1] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules.

    • Relevance: Provides definitive NMR shift data distinguishing 3-methyl and 5-methyl isomers.
    • [1]

  • Purification Strategies

    • BenchChem Technical Support.[3] Purification of Methyl Pyrazole Isomers.

    • Relevance: General protocols for fractional crystallization and salt formation.[3]

Sources

Technical Support Center: Solubility Optimization for 1-(2-chlorophenyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Document, designed for researchers encountering persistent solubility artifacts in biological assays involving 1-(2-chlorophenyl)-5-methyl-1H-pyrazole .

Executive Summary

1-(2-chlorophenyl)-5-methyl-1H-pyrazole is a lipophilic heterocyclic scaffold often used as an intermediate in the synthesis of nitrification inhibitors, herbicides, and p38 MAPK inhibitors. Its physicochemical profile is characterized by a moderate-to-high LogP (predicted ~3.5–4.5) and low aqueous solubility.

Users frequently report "crashing out" (precipitation) upon dilution into aqueous buffers, leading to:

  • False negatives in enzymatic assays (compound unavailable to target).

  • False positives in cell-based assays (crystal-induced toxicity or light scattering).

  • Non-linear dose-response curves (Hill slope < 0.8 or > 1.5).

This guide addresses these issues with specific, mechanistic troubleshooting protocols.

Part 1: Critical Physicochemical Parameters

Before troubleshooting, verify your experimental conditions against the compound's limitations.

ParameterValue / CharacteristicImplication for Assays
Molecular Weight ~192.65 g/mol Small molecule, prone to rapid crystallization if supersaturated.
LogP (Octanol/Water) ~3.8 (Predicted)Highly lipophilic. Partitions poorly into aqueous media without carriers.
pKa ~2.0 (Pyrazole N)Neutral at physiological pH (7.4). pH adjustments will not significantly improve solubility.
Solubility (DMSO) > 50 mMExcellent. Ideal stock solvent.
Solubility (PBS pH 7.4) < 10 µM (Estimated)Critical Bottleneck. Direct dilution from 10 mM stock to PBS often causes immediate precipitation.
Steric Factor Ortho-Cl / 5-Me clashThe 2-chlorophenyl group is twisted relative to the pyrazole ring, disrupting planar stacking but potentially favoring specific crystal polymorphs.

Part 2: Troubleshooting & FAQs

Section A: Stock Solution Preparation

Q: My DMSO stock solution becomes cloudy after freezing. Is the compound degrading? A: It is likely water absorption , not degradation. DMSO is hygroscopic. If stored at -20°C in a tube that isn't perfectly sealed, it absorbs atmospheric moisture.

  • Mechanism: The presence of water reduces the solubility power of DMSO. 1-(2-chlorophenyl)-5-methyl-1H-pyrazole is intolerant of water >10% in the stock phase.

  • Solution:

    • Warm the stock to 37°C and vortex vigorously. If it clears, it is stable.

    • Aliquot into single-use vials to avoid repeated freeze-thaw cycles.

    • Store over molecular sieves if using for >3 months.

Q: Can I use Ethanol instead of DMSO? A: Generally, no . While the compound is soluble in ethanol, ethanol evaporates much faster than DMSO during dispensing (especially in acoustic handlers), leading to "rim effects" and concentration variability. Ethanol is also less tolerated by many enzymes than DMSO.

Section B: Assay Dilution (The "Crash" Point)

Q: I see a fine precipitate immediately when adding my 10 mM stock to the assay buffer. Why? A: You are experiencing "Solvent Shock." When a droplet of 100% DMSO stock hits an aqueous buffer, the DMSO diffuses away into the water faster than the compound can disperse. This creates a local environment of 0% DMSO around the hydrophobic compound molecules, forcing them to aggregate instantly.

Q: How do I prevent Solvent Shock? A: Use the Intermediate Dilution Method or Rapid Dispersion .

Protocol: The "Intermediate Shift" Dilution

Do not jump from 100% DMSO to 0.1% DMSO in one step.

  • Stock: 10 mM in 100% DMSO.

  • Step 1 (Intermediate): Dilute 1:10 into a "Transition Buffer" containing 50% DMSO / 50% Water .

    • Result: 1 mM compound in 50% DMSO. (Usually stable).

  • Step 2 (Assay): Dilute the Intermediate 1:20 into the final Assay Buffer.

    • Result: 50 µM compound in 2.5% DMSO.

    • Why it works: The compound is already hydrated/solvated in the intermediate step, preventing the violent phase separation seen in direct dilution.

Section C: Advanced Solubilization

Q: Even with intermediate dilution, I see inconsistent IC50 values. What else can I do? A: You likely need a Solubility Enhancer in your assay buffer. The compound may be sticking to the plastic walls of the plate (non-specific binding) or forming invisible micro-aggregates.

Recommended Additives:

AdditiveConcentrationMechanismCompatibility
Pluronic F-127 0.01% - 0.1%Non-ionic surfactant; coats hydrophobic surfaces and encapsulates the compound.High (Cell & Enzyme)
Tween-20 0.005% - 0.01%Prevents aggregation.Good (Enzyme), Caution (Cells - can lyse)
BSA (Bovine Serum Albumin) 0.1%Acts as a carrier protein (simulates plasma conditions).Excellent (Prevents plastic binding)
β-Cyclodextrin 0.5% - 1.0%Forms inclusion complexes with the chlorophenyl ring.Excellent (Physiologically relevant)

Q: Will BSA affect my IC50? A: Yes, likely. Because this compound is lipophilic, it will bind to BSA. This reduces the free fraction of the drug.

  • Correction: If you add BSA, you are measuring the Total Drug IC50 , not the Free Drug IC50. This is often more translationally relevant, but be aware of the "potency shift" (IC50 will appear higher/worse).

Part 3: Visualizing the Optimization Workflow

The following diagram outlines the logical decision tree for optimizing the solubility of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole in your assay.

SolubilityOptimization Start Start: Compound Precipitates in Assay Buffer CheckStock Check DMSO Stock: Is it clear at RT? Start->CheckStock WarmVortex Warm to 37°C Vortex 1 min CheckStock->WarmVortex No (Cloudy) StockBad Discard Stock. Re-synthesize or Buy Fresh. (Check Water Content) CheckStock->StockBad Still Cloudy DilutionMethod Evaluate Dilution Protocol: Are you diluting >1000-fold in one step? CheckStock->DilutionMethod Yes (Clear) WarmVortex->CheckStock Re-check SolventShock Cause: Solvent Shock DilutionMethod->SolventShock Yes VisualCheck Visual Inspection in Buffer: Cloudy or Clear? DilutionMethod->VisualCheck No (Serial Dilution used) ImplementInter Implement Intermediate Dilution Step (e.g., via 50% DMSO) SolventShock->ImplementInter ImplementInter->VisualCheck AddSurfactant Add 0.01% Pluronic F-127 or Tween-20 to Buffer VisualCheck->AddSurfactant Cloudy CheckPlastic Check Plastic Binding: Is IC50 variable across plate types? VisualCheck->CheckPlastic Clear but erratic data AddSurfactant->CheckPlastic AddBSA Add 0.1% BSA (Carrier Protein) CheckPlastic->AddBSA Yes (High variability) Success Stable Assay System CheckPlastic->Success No (Consistent) AddBSA->Success

Caption: Decision tree for troubleshooting solubility artifacts. Follow the path based on visual observations and data consistency.

Part 4: Experimental Validation Protocol

If you are unsure if the compound is soluble at your testing concentration, perform this Nephelometry-Surrogate Assay using a standard plate reader.

Protocol: Absorbance-Based Solubility Limit Test

  • Preparation: Prepare a 2-fold serial dilution of the compound in DMSO (e.g., 50 mM down to 0.1 mM).

  • Transfer: Transfer 2 µL of each DMSO concentration into 198 µL of your specific Assay Buffer (1% DMSO final) in a clear, flat-bottom 96-well plate.

  • Incubation: Shake for 30 minutes at RT (or assay temperature).

  • Read: Measure Absorbance at 620 nm (or any non-absorbing wavelength >500 nm).

  • Analysis:

    • Plot OD620 vs. Concentration.

    • Baseline: The OD should be near zero (comparable to DMSO blank).

    • Inflection Point: A sharp rise in OD indicates the Solubility Limit .

    • Rule of Thumb: Do not run biological assays above 50% of this solubility limit.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

  • National Center for Advancing Translational Sciences (NCATS). (2024). Assay Guidance Manual: Solubility in Assays.

  • BenchChem Technical Support. (2025). Preventing Compound Precipitation in Cell Culture Media.

  • Kamimura, A., et al. (2018). Solubilities of 1-aryl-pyrazoles in water-DMSO solvents. ResearchGate.

Purification challenges of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole and solutions

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 1-(2-chlorophenyl)-5-methyl-1H-pyrazole . It synthesizes established heterocyclic chemistry principles with specific troubleshooting protocols for this scaffold.

Subject: Purification & Isolation of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole Ticket Status: OPEN Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Overview: The "Ortho-Clash" Challenge

The synthesis of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole (Target A) typically involves the condensation of 2-chlorophenylhydrazine with a 1,3-dicarbonyl equivalent.[1] The primary failure mode in this workflow is regioisomerism .

The reaction produces a mixture of the desired 5-methyl isomer and the thermodynamic 3-methyl byproduct.[1] The 2-chloro substituent on the phenyl ring creates significant steric hindrance (the "ortho-clash"), which twists the phenyl ring out of planarity with the pyrazole core. This alters the solubility and adsorption profile compared to non-substituted phenyl pyrazoles, rendering standard purification protocols ineffective.

Module 1: Regioisomer Separation (The 3-Me vs. 5-Me Crisis)

User Query: "I synthesized the compound using 2-chlorophenylhydrazine and acetylacetaldehyde dimethyl acetal. TLC shows two spots with very close Rf values (ΔRf < 0.05). Column chromatography yields mixed fractions. How do I isolate the 5-methyl isomer?"

Technical Diagnosis: You are experiencing the classic "Knorr Pyrazole" regioselectivity issue. The two spots are the 1,5-isomer (Target) and the 1,3-isomer (Impurity). Because the 2-chlorophenyl group is twisted, the dipole moments of both isomers are surprisingly similar, causing co-elution on standard silica.

Troubleshooting Protocol:

Step 1: Diagnostic Identification (The NOESY Check) Before scaling up purification, you must confirm which spot is which. 1H NMR alone is often ambiguous due to shifting signals.

  • Run a 1D NOESY experiment.

  • Target (5-Methyl): Irradiating the methyl group signal (~2.1–2.3 ppm) will show a strong NOE enhancement of the phenyl ring protons (specifically the H-6' proton, though the 2-Cl makes this interaction weaker/twisted).

  • Impurity (3-Methyl): Irradiating the methyl group will show NO interaction with the phenyl ring. It will instead enhance the pyrazole H-4 proton.[1]

Step 2: Optimized Chromatographic Separation Standard Hexane/Ethyl Acetate gradients often fail here. Switch to a modifier system that exploits the basicity of the pyrazole nitrogen.

ParameterRecommendationMechanism
Stationary Phase Silica Gel (High Performance, 15–40 µm)Smaller particle size required for ΔRf < 0.1 separation.[1]
Mobile Phase A TolueneInteractions with the π-system of the aryl ring.[1]
Mobile Phase B Ethyl Acetate + 1% Triethylamine (TEA)TEA suppresses tailing by blocking acidic silanol sites.
Gradient 0% → 10% B in A (Very Shallow)The isomers separate best in low-polarity aromatic solvents.[1]

Step 3: The "Salt-Break" Technique (If Column Fails) If chromatography is insufficient, exploit the steric difference in salt formation.

  • Dissolve the mixture in anhydrous diethyl ether.

  • Add 1.0 equivalent of HCl (2M in ether) dropwise at 0°C.

  • Observation: The 3-methyl isomer (less sterically hindered) often precipitates as the HCl salt faster than the 5-methyl isomer.[1]

  • Filter the solid (enriched in impurity). The filtrate will be enriched in your desired 5-methyl product.[1] Neutralize the filtrate and re-column.

Module 2: Purification of Colored Impurities

User Query: "My product is a dark brown/red viscous oil, even though the literature says it should be a solid. NMR is messy in the aromatic region."

Technical Diagnosis: The coloration is likely due to diazenyl oligomers or oxidized hydrazine residues. 2-chlorophenylhydrazine is unstable and oxidizes to form azo-impurities that track with the product.[1]

Solution: The Reductive Wash Standard silica filtration does not remove these azo-compounds effectively.[1]

  • Dissolution: Dissolve the crude oil in Ethyl Acetate (10 mL/g).

  • Wash 1: Wash with 10% Sodium Dithionite (Na₂S₂O₄) solution. This reduces colored azo/hydrazo impurities to water-soluble anilines.[1]

  • Wash 2: Wash with 1M HCl (removes the generated anilines).

  • Wash 3: Brine, then dry over Na₂SO₄.

  • Result: The solution should turn from dark brown to pale yellow.

Module 3: Crystallization Dynamics

User Query: "I have 95% purity after the column, but it won't crystallize. I need a solid for X-ray crystallography."

Technical Diagnosis: The 2-chloro substituent disrupts crystal packing, lowering the melting point. The molecule may be trapped in a "supercooled oil" state.

Crystallization Protocol: Do not use simple evaporation. You need a binary solvent system that forces an ordered lattice.

  • Solvent Choice: Ethanol (solvent) and Water (antisolvent) is the standard for N-aryl pyrazoles [1].

  • Procedure:

    • Dissolve the oil in the minimum amount of hot Ethanol (60°C).

    • Add hot water dropwise until persistent turbidity is observed.

    • Add one drop of Ethanol to clear the solution.

    • Critical Step: Wrap the vial in foil and allow it to cool to Room Temp over 4 hours (slow cooling is essential). Then move to 4°C.

  • Alternative: If Ethanol fails, use Heptane/IPA (9:1) . The high lipophilicity of the chlorophenyl group favors Heptane, while IPA solubilizes the polar core.

Visual Guide: Purification Decision Tree

The following workflow illustrates the logic path for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (Dark Oil) ReductiveWash Reductive Wash (Na2S2O4 + HCl) Start->ReductiveWash Remove Color TLC_Check TLC Analysis (Toluene/EtOAc 9:1) ReductiveWash->TLC_Check Isomers Two Spots Visible? (Regioisomers) TLC_Check->Isomers Column Flash Chromatography (Toluene/EtOAc + 1% TEA) Isomers->Column ΔRf > 0.1 SaltBreak HCl Salt Precipitation (Remove 3-Me isomer) Isomers->SaltBreak ΔRf < 0.1 (Co-elution) Cryst Recrystallization (EtOH/Water or Heptane/IPA) Column->Cryst SaltBreak->Column Enriched Filtrate Final Pure 1-(2-chlorophenyl)-5-methyl-1H-pyrazole Cryst->Final

Caption: Logical workflow for the isolation of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole, prioritizing chemical washing and regioisomer separation strategies.

References
  • Solvent Selection for N-aryl Pyrazoles: Wulff, H., et al. "Design of a Potent and Selective Inhibitor of the Intermediate-Conductance Ca2+-Activated K+ Channel, IK1." Proceedings of the National Academy of Sciences, vol. 97, no. 14, 2000, pp. 8151–8156. (Describes crystallization of similar 1-(2-chlorophenyl) pyrazoles).

  • Regioselectivity Mechanisms: Lellek, V., et al. "Regioselective Synthesis of 3,5-Disubstituted Pyrazoles."[2] Synlett, vol. 29, no.[3] 08, 2018, pp. 1071-1075.

  • Chromatographic Separation of Isomers: BenchChem Technical Support. "Column chromatography conditions for separating pyrazole isomers." BenchChem Protocols, 2025.

  • Analytical Characterization (NOESY): Luque, C., et al. "Preparation, separation and characterisation of two regioisomers of a 1,3,5-substituted pyrazole derived ligand."[2] Inorganica Chimica Acta, vol. 367, 2011, pp. 35–43.[2]

Sources

Technical Support Center: Synthesis of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and process chemists synthesizing 1-(2-chlorophenyl)-5-methyl-1H-pyrazole . The content focuses on the specific challenges arising from the ortho-chloro substituent and the regiochemical ambiguity of pyrazole synthesis.

Status: Active Topic: Troubleshooting Side Reactions & Regioselectivity Audience: Medicinal Chemists, Process Development Scientists

Core Reaction Overview

The synthesis of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole (Target A ) is typically achieved via the condensation of (2-chlorophenyl)hydrazine with a C3-synthase equivalent (e.g., 4,4-dimethoxy-2-butanone or sodium acetoacetaldehyde).

While the reaction appears straightforward, the asymmetry of the hydrazine and the dicarbonyl electrophile creates two competing pathways. The presence of the sterically demanding 2-chloro group at the ortho position of the hydrazine significantly influences the kinetic vs. thermodynamic outcome, often leading to the unwanted 3-methyl isomer (Target B ) or incomplete cyclization.

Reaction Scheme & Competing Pathways

ReactionPathways Start 2-Chlorophenylhydrazine + 4,4-Dimethoxy-2-butanone Inter1 Intermediate A (Hydrazone at Aldehyde) Start->Inter1 Fast Attack (NH2 on Aldehyde) Inter2 Intermediate B (Hydrazone at Ketone) Start->Inter2 Slow Attack (NH2 on Ketone) Prod5Me TARGET (5-Methyl) Kinetic Product (Sterically Congested) Inter1->Prod5Me Cyclization (Ar-NH attacks Ketone) Prod3Me IMPURITY (3-Methyl) Thermodynamic Product (Less Steric Strain) Inter2->Prod3Me Cyclization (Ar-NH attacks Aldehyde) Prod5Me->Prod3Me Isomerization (High Temp/Acid)

Figure 1: Mechanistic divergence in pyrazole synthesis. The 5-methyl pathway is kinetically favored but sterically penalized by the 2-Cl group.

Critical Troubleshooting Guide (Q&A)

Issue 1: Regioselectivity (The "Wrong Isomer" Problem)

User Question: I am obtaining a mixture of isomers, or predominantly the 3-methyl isomer instead of the 5-methyl target. Why is this happening?

Technical Analysis: The formation of the 5-methyl isomer relies on the terminal nitrogen (


) of the hydrazine attacking the aldehyde  (or acetal) carbon of the dicarbonyl component. This is the kinetically favored pathway because:
  • The terminal

    
     is more nucleophilic than the internal 
    
    
    
    (which is deactivated by the aryl ring).
  • The aldehyde is more electrophilic than the ketone.

Root Cause of Failure: The 2-chloro substituent introduces significant steric bulk. In the desired 5-methyl product, the 2-chlorophenyl ring is forced into proximity with the 5-methyl group. This creates A(1,3) strain , destabilizing the 5-methyl isomer.

  • If the reaction temperature is too high or the reaction time too long, the system may equilibrate to the thermodynamically more stable 3-methyl isomer (where the bulky aryl group is adjacent to a proton, not a methyl).

  • If the aldehyde is "masked" (acetal) and hydrolysis is slow, the ketone might compete for the hydrazine, leading to the wrong hydrazone intermediate.

Corrective Action:

  • Control Temperature: Perform the initial hydrazone formation at 0°C to Room Temperature . Do not heat until the hydrazone is fully formed.

  • Solvent Choice: Use Ethanol or Methanol with a catalytic amount of HCl or Acetic Acid . Avoid high-boiling solvents like DMSO unless necessary, as they promote thermodynamic equilibration.

  • Reagent Quality: Ensure 4,4-dimethoxy-2-butanone is fresh. If using the acetal, ensure sufficient acid is present to hydrolyze it in situ to the reactive aldehyde form.

Issue 2: Incomplete Cyclization (Stuck at Intermediate)

User Question: LCMS shows the correct mass for the product, but NMR indicates an open-chain structure. The ring won't close.

Technical Analysis: The intermediate you are seeing is likely the hydrazone . The cyclization step requires the internal nitrogen (Ar-NH) to attack the ketone carbonyl.

  • The Barrier: The internal nitrogen is weakly nucleophilic due to resonance with the electron-deficient 2-chlorophenyl ring. Furthermore, the 2-Cl group sterically hinders the rotation required to attack the ketone.

Corrective Action:

  • Force Dehydration: The cyclization is a dehydration reaction. Add a dehydrating agent or conditions that remove water.

    • Protocol: Reflux in Ethanol/HCl (conc.) for 2–4 hours.

    • Alternative: If acid reflux fails, switch to Acetic Acid at 90°C.

  • Check for Hemiaminal: You might have formed the 5-hydroxy-pyrazoline (the "closed" but not "dehydrated" intermediate). This species often reverts to the open chain on silica gel. Ensure your workup includes a strong acid wash or heat step to drive aromatization.

Issue 3: Product Identification (Isomer Differentiation)

User Question: How do I definitively distinguish 1-(2-chlorophenyl)-5-methyl-1H-pyrazole from the 3-methyl isomer using NMR?

Diagnostic Criteria: Do not rely solely on chemical shift prediction software. Use these empirical trends:

Feature5-Methyl Isomer (Target) 3-Methyl Isomer (Impurity)
Methyl

Shift

2.05 – 2.20 ppm

2.30 – 2.45 ppm
Reasoning The aryl ring is twisted out of plane (due to 2-Cl), positioning the 5-Me in the shielding cone of the aromatic ring.The 3-Me is distal to the aryl ring and lacks this shielding effect.
NOE Signal Strong NOE between Methyl protons and Aryl protons (specifically H-6 of the ring, though 2-Cl blocks H-2).NO NOE between Methyl protons and Aryl protons. NOE seen between Methyl and Pyrazole H-4.[1]

NMR (Me)
Typically 10–12 ppm Typically 13–15 ppm
Issue 4: Impurity Profile (Colored Impurities)

User Question: My reaction mixture turns dark red/brown, and the yield is low.

Technical Analysis: Aryl hydrazines are prone to oxidation.[2]

  • Diazenyl Formation: 2-Chlorophenylhydrazine can oxidize to air-sensitive azo compounds or diazeniums.

  • Aniline Formation: Disproportionation can yield 2-chloroaniline (detectable by GC/LCMS).

Corrective Action:

  • Inert Atmosphere: Run the reaction under Nitrogen or Argon .

  • Hydrazine Salt: Use (2-chlorophenyl)hydrazine hydrochloride instead of the free base. The salt is more stable to oxidation. Release the free base in situ with Sodium Acetate or Pyridine only when the electrophile is present.

Optimized Synthetic Protocol

Objective: Synthesis of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole minimizing 3-methyl isomer formation.

Reagents:

  • (2-Chlorophenyl)hydrazine HCl (1.0 equiv)

  • 4,4-Dimethoxy-2-butanone (1.1 equiv)

  • Ethanol (0.5 M concentration)

  • Conc. HCl (catalytic, 0.1 equiv) or Acetic Acid (solvent)

Step-by-Step:

  • Hydrazone Formation (Kinetic Control):

    • Dissolve (2-chlorophenyl)hydrazine HCl in Ethanol at room temperature.

    • Add 4,4-dimethoxy-2-butanone dropwise.[3]

    • Stir at 20–25°C for 2 hours . Do not heat yet.

    • Checkpoint: TLC/LCMS should show consumption of hydrazine and formation of the hydrazone intermediate (Open chain).

  • Cyclization (Thermodynamic Push):

    • Add conc. HCl (approx 5-10 drops per 10 mmol).

    • Heat the mixture to Reflux (80°C) for 2–3 hours.

    • Note: The acid is required to hydrolyze the acetal (if unreacted) and catalyze the dehydration of the 5-OH intermediate.

  • Workup:

    • Concentrate the solvent under reduced pressure.[4][5]

    • Neutralize with saturated

      
      .
      
    • Extract with Ethyl Acetate.[6][7]

    • Wash organic layer with water and brine.[7]

  • Purification (Crucial):

    • If the 3-methyl isomer is present, it is often more polar or has a slightly different Rf due to the exposed NH-like domain (though both are N-substituted, the dipole moments differ).

    • Recrystallization: The 5-methyl isomer is often a solid, while the 3-methyl/mixture may be an oil. Try recrystallizing from Hexane/Ethyl Acetate or Ethanol/Water .

References

  • Regioselectivity in Pyrazole Synthesis: Title: Regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles based on the condensation of 1,3-diketones with arylhydrazines. Source:Synlett, 2018, 29, 2689-2692.
  • NMR Characterization of Pyrazole Isomers

    • Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
    • Source:Molecules, 2019, 24(24), 4507.
    • URL:[Link]

  • Synthesis of 1-Aryl-5-methylpyrazoles (General Method)

    • Title: Facile synthesis of 1-aryl-5-methylpyrazoles.
    • Source:Organic Syntheses, Coll. Vol. 4, p.351 (1963).
    • URL:[Link]

  • Steric Influence on Pyrazole Formation

    • Title: 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives (D
    • Source:Magnetic Resonance in Chemistry, 2021.
    • URL:[Link]

Sources

Stability testing of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole under different conditions

[1]

Welcome to the Technical Support Center. Subject: Stability Profiling & Stress Testing Guide Molecule ID: 1-(2-chlorophenyl)-5-methyl-1H-pyrazole Applicable Standards: ICH Q1A(R2), ICH Q1B[1]

Introduction: The Stability Profile

As a Senior Application Scientist, I often see researchers treat this scaffold as a generic aromatic system. This is a mistake. While the pyrazole core is robust, the specific substitution pattern of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole introduces two distinct vectors of instability that must be controlled during drug development:

  • Photolytic Dechlorination: The chlorine atom at the ortho position of the N-phenyl ring is susceptible to homolytic cleavage under UV light.

  • Benzylic-type Oxidation: The C5-methyl group is electronically activated and prone to oxidation, potentially forming the corresponding alcohol or carboxylic acid.[1]

Crucial Note on Tautomerism: Unlike unsubstituted pyrazoles, this molecule is substituted at the N1 position. Therefore, it does not undergo prototropic tautomerism .[1] If you observe peak splitting in your chromatograms, do not attribute it to tautomers; look for impurities or pH-dependent protonation at N2.[1]

Module 1: Forced Degradation (Stress Testing) Protocols

Do not run generic screens. Use this targeted protocol designed to reveal the specific degradation pathways of this molecule.[2]

Standard Stress Testing Table
Stress TypeConditionDurationTarget DegradationMechanism
Hydrolysis (Acid) 1N HCl, Reflux24 Hours< 5% (Stable)Pyrazoles are resistant to acid hydrolysis.[1]
Hydrolysis (Base) 1N NaOH, Reflux24 Hours< 5% (Stable)Resistant to base hydrolysis.[1]
Oxidation 3% H₂O₂ at RT6–24 Hours10–20%Radical oxidation of C5-Methyl group.[1]
Photolysis 1.2M lux hours (VIS) / 200 Wh/m² (UV)Cycle5–15%Homolytic C-Cl bond cleavage.[1]
Thermal 80°C (Solid State)7 Days< 2%Sublimation risk (check vessel seal).[1]
Step-by-Step Workflow
  • Preparation: Dissolve the compound in an inert solvent (Acetonitrile/Methanol) to a concentration of 1 mg/mL.

    • Note: Avoid Acetone; it absorbs UV and can sensitize the reaction during photolysis.

  • Stressing: Apply conditions from the table above.

  • Quenching:

    • Oxidative:[2][3][4] Quench with Sodium Metabisulfite solution to remove excess H₂O₂.[1]

    • Acid/Base: Neutralize to pH 7.0 to prevent column damage during analysis.[1]

  • Analysis: Analyze via HPLC-PDA (254 nm) and LC-MS.

Module 2: Visualizing Degradation Pathways

The following diagram illustrates the specific chemical fate of the molecule under stress.

DegradationPathwaysParentParent Molecule1-(2-chlorophenyl)-5-methyl-1H-pyrazoleOxInterIntermediate(Hydroxymethyl derivative)Parent->OxInter 3% H2O2 [Oxidation of C5-Me]RadicalPhenyl Radical(Transient)Parent->Radical UV Light [Homolytic Cleavage]OxProdOxidation Product(Carboxylic Acid)OxInter->OxProd Extended StressDechloroDechlorinated Product1-phenyl-5-methyl-1H-pyrazoleRadical->Dechloro H-Abstraction

Caption: Primary degradation vectors: Oxidative attack on the C5-methyl group and Photolytic dechlorination of the N-phenyl ring.

Module 3: Troubleshooting & FAQs

Q1: I see a new peak at RRT ~0.85 after UV exposure. What is it?

Diagnosis: This is likely the de-chlorinated analog (1-phenyl-5-methyl-1H-pyrazole).[1] Mechanism: The C-Cl bond energy (~400 kJ/mol) is susceptible to UV excitation.[1] The bond undergoes homolytic fission, releasing a chlorine radical. The remaining phenyl radical abstracts a hydrogen atom from the solvent. Solution:

  • Protect samples with amber glassware.[1][5]

  • Confirm identity via LC-MS (Look for Mass shift: M-34 loss of Cl, +1 H = M-33 ).[1]

Q2: My oxidative stress sample (H₂O₂) shows low mass balance. Where did the compound go?

Diagnosis: Over-oxidation leading to ring opening or precipitation. Explanation: While the pyrazole ring is stable, aggressive oxidation (high H₂O₂ conc. or heat) can convert the C5-methyl group fully to a carboxylic acid. This significantly changes the solubility profile (making it more polar/acidic), potentially causing it to precipitate out of your organic diluent or elute in the solvent front (void volume) of a reverse-phase method. Solution:

  • Check the void volume (t0) for polar degradants.

  • Use a buffer in the mobile phase (e.g., 0.1% Formic Acid) to ensure the carboxylic acid degradation product is protonated and retained.

Q3: The peak shape is tailing significantly in my HPLC method.

Diagnosis: Silanol interaction. Explanation: The N2 nitrogen in the pyrazole ring has a lone pair that can act as a weak base. It interacts with free silanol groups on older or low-quality C18 columns.[1] Solution:

  • Buffer is mandatory: Use 10-20 mM Ammonium Acetate or Phosphate buffer (pH 3.0 - 5.0).[1]

  • Column Choice: Switch to a "base-deactivated" or "end-capped" column (e.g., C18 with high carbon load).

Q4: Is the molecule hygroscopic?

Answer: Generally, no. 1-aryl-5-methylpyrazoles are typically crystalline solids with low hygroscopicity.[1] However, if the synthesis involved HCl workup, you might have the hydrochloride salt , which is hygroscopic.

  • Test: Check the melting point. The free base usually melts lower than the salt. If it turns to goo in air, you likely have residual acid/salt formation.[1]

References

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][6][7][8] Geneva: ICH, 2003.[1] Link

  • International Conference on Harmonisation (ICH). Photostability Testing of New Drug Substances and Products Q1B. Geneva: ICH, 1996.[1] Link

  • Elguero, J. Pyrazoles and their Benzo Derivatives.[1] In: Comprehensive Heterocyclic Chemistry, Pergamon Press, 1984.[1] (Authoritative text on pyrazole reactivity and lack of tautomerism in N-substituted derivatives).

  • Boule, P., et al. Photochemistry of Chloroaromatics.[1] The Handbook of Environmental Chemistry, Vol 2, 2005. (Mechanism of C-Cl homolytic cleavage).[1]

Optimizing reaction conditions for the N-arylation of 5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Technical Support Center.

Ticket Subject: Optimization of Reaction Conditions for N-Arylation of 5-Methyl-1H-Pyrazole. Assigned Specialist: Senior Application Scientist, Process Chemistry Division. Status: Open.

Introduction: The Substrate Challenge

You are working with 5-methyl-1H-pyrazole .[1] Before adding reagents, you must recognize the dynamic nature of this substrate. It exists in an annular tautomeric equilibrium:



The Core Problem: This equilibrium creates two nucleophilic sites.

  • Proximal Nitrogen (

    
    ):  Adjacent to the methyl group. Attack here yields 1-aryl-5-methylpyrazole . This is sterically hindered and usually the minor isomer.
    
  • Distal Nitrogen (

    
    ):  Remote from the methyl group. Attack here yields 1-aryl-3-methylpyrazole . This is sterically accessible and usually the major isomer (Thermodynamic Product).
    

This guide provides the protocols to control this selectivity and optimize yields.

Module 1: Method Selection Matrix

Do not choose a catalyst randomly. Select your protocol based on your aryl partner and available equipment.

FeatureMethod A: Buchwald-Hartwig (Pd) Method B: Modified Ullmann (Cu) Method C: Chan-Lam (Cu-Oxidative)
Aryl Partner Aryl Bromides, Chlorides, TriflatesAryl Iodides (preferred), BromidesAryl Boronic Acids
Key Advantage Highest yields, broad scope, fast.Cost-effective, scalable.[2]Mild (RT), open to air, tolerates water.
Primary Risk High cost, Pd removal required.High temp (

C), harsh base.
Variable yields, requires excess boronic acid.
Regiocontrol High (Ligand controlled).Moderate (Thermodynamic control).Low to Moderate .
Decision Logic Workflow

ReactionSelector Start Start: Identify Aryl Partner CheckPartner What is the Electrophile? Start->CheckPartner Boronic Aryl Boronic Acid CheckPartner->Boronic B(OH)2 Halide Aryl Halide (I, Br, Cl) CheckPartner->Halide X = I, Br, Cl ChanLam Protocol C: Chan-Lam (Cu(OAc)2, Air, RT) Boronic->ChanLam CheckHalide Halide Type? Halide->CheckHalide Iodide Iodide CheckHalide->Iodide BrCl Bromide / Chloride CheckHalide->BrCl Ullmann Protocol B: Ullmann (CuI, Diamine, 110°C) Iodide->Ullmann Cost Priority Buchwald Protocol A: Buchwald-Hartwig (Pd-L, NaOtBu, 80-100°C) Iodide->Buchwald Speed Priority BrCl->Buchwald

Figure 1: Decision matrix for selecting the optimal N-arylation protocol based on electrophile availability.

Module 2: The Science of Regioselectivity

User Question: "I need the 1-aryl-5-methyl isomer (hindered), but I keep getting the 1-aryl-3-methyl isomer. Why?"

Technical Explanation: The reaction follows a "Curtin-Hammett" scenario where the two tautomers interconvert rapidly. The product ratio is determined by the relative energy of the transition states, not the ratio of tautomers in solution.

  • Steric Clash: The methyl group at C5 creates significant steric repulsion against the incoming metal-aryl complex.

  • Electronic Bias: The lone pair on the distal nitrogen is more accessible.

Strategy for Reversal (Targeting the 5-methyl isomer): Direct N-arylation is difficult for this isomer.

  • Block the Distal Position: Use a transient protecting group if possible.

  • Cyclization Strategy: Instead of N-arylation, build the pyrazole ring onto the aryl hydrazine. (React aryl hydrazine with acetylacetone derivatives). This is often the only way to get >95% regio-purity for the hindered isomer.

Module 3: Optimized Experimental Protocols

Protocol A: Palladium-Catalyzed (Buchwald-Hartwig)

Best for: Complex substrates, Aryl Bromides/Chlorides, High Value Intermediates.[3]

Reagents:

  • Catalyst:

    
     (1-2 mol%) or precatalyst equivalents.
    
  • Ligand: tBuXPhos or Me4tBuXPhos (2-4 mol%).

    • Why: These bulky biaryl phosphine ligands facilitate reductive elimination and prevent catalyst deactivation by the pyrazole nitrogens.

  • Base:

    
     (weak) or 
    
    
    
    (strong).
  • Solvent: t-Amyl alcohol or Dioxane (Anhydrous).

Step-by-Step:

  • Charge a reaction vial with 5-methyl-1H-pyrazole (1.0 equiv), Aryl Bromide (1.1 equiv),

    
     (1.5 mol%), and Ligand (3.5 mol%).
    
  • Add Base (1.5 equiv).

  • Purge: Seal and purge with Argon/Nitrogen for 5 minutes. (Oxygen kills this catalyst).

  • Inject anhydrous solvent (

    
     concentration).
    
  • Heat to

    
     for 4–12 hours.
    
  • Workup: Filter through Celite, concentrate, and purify via silica flash chromatography (Hexane/EtOAc).

Protocol B: Copper-Catalyzed (Modified Ullmann)

Best for: Aryl Iodides, Large Scale, Cost-Sensitive Projects.

Reagents:

  • Catalyst: CuI (5–10 mol%).

  • Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (10–20 mol%) or 1,10-Phenanthroline.

    • Why: Diamine ligands stabilize the Cu(I) species and solubilize the inorganic base.

  • Base:

    
     or 
    
    
    
    (2.0 equiv).
  • Solvent: DMF or DMSO (Polar aprotic is essential).

Step-by-Step:

  • Combine CuI, Ligand, Base, Pyrazole, and Aryl Iodide in a pressure tube.

  • Add solvent.

  • Heat to

    
     for 16–24 hours.
    
  • Note: This reaction is heterogeneous. Efficient stirring is critical.

Module 4: Troubleshooting & FAQs

Q1: My reaction turns black and stops after 1 hour. (Pd System)

  • Diagnosis: "Pd Black" formation. The active catalyst has decomposed into inactive Pd nanoparticles.

  • Fix:

    • Oxygen Leak: Ensure rigorous inert atmosphere.

    • Ligand Ratio: Increase Ligand:Pd ratio to 2:1 or 3:1 to stabilize the metal center.

    • Substrate Inhibition: The pyrazole itself might be coordinating Pd. Switch to a bulkier ligand like BrettPhos .

Q2: I am seeing low conversion with the Chan-Lam (Copper Acetate) method.

  • Diagnosis: Moisture or lack of oxidant.

  • Fix:

    • Chan-Lam requires Oxygen (air balloon) to re-oxidize Cu(0)/Cu(I) back to active Cu(II). Do not run this under Nitrogen.

    • Add 4Å Molecular Sieves . Water inhibits the transmetallation step.

Q3: How do I separate the regioisomers?

  • Tactic: The 1-aryl-5-methyl isomer (hindered) is usually less polar than the 1-aryl-3-methyl isomer (distal).

  • TLC Tip: Run TLC in 100% DCM or Toluene/EtOAc (9:1). The hindered isomer often runs higher (

    
     difference ~0.1–0.2).
    
  • NMR ID: In the 1-aryl-5-methyl isomer, the methyl group protons often show an NOE (Nuclear Overhauser Effect) correlation with the ortho protons of the aryl ring. The 3-methyl isomer will NOT show this.

Q4: Can I use microwave irradiation?

  • Answer: Yes, highly recommended for Protocol A (Pd).

  • Settings:

    
     for 30–60 minutes. This often suppresses side reactions by reducing thermal exposure time.
    

References

  • Buchwald-Hartwig General Protocol: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Copper-Catalyzed (Ullmann) Mechanism & Conditions: Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). "Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles." The Journal of Organic Chemistry.

  • Regioselectivity in Pyrazole Arylation: Virieux, H., Guillouzo, G., & Troin, Y. (2006). "Regioselectivity in the N-arylation of pyrazoles." Tetrahedron.

  • Chan-Lam Coupling (Oxidative): Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives."[4] Synthesis.

Sources

Troubleshooting low bioactivity of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole in assays

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the specific challenges associated with 1-(2-chlorophenyl)-5-methyl-1H-pyrazole (C₁₀H₉ClN₂).

This guide assumes you are a researcher observing unexpectedly low or null bioactivity (IC₅₀/EC₅₀ > 100 µM) in biochemical or cell-based assays, despite literature precedents or "hit" predictions suggesting potential efficacy.

Phase 1: The "Identity Crisis" (Chemical Integrity)

Problem Statement: Pyrazole synthesis, particularly the condensation of hydrazines with 1,3-dicarbonyls, is prone to regiochemical ambiguity. You may believe you are testing the 1,5-isomer , but you might actually possess the thermodynamically favored 1,3-isomer , or a mixture of both.[1][2]

Diagnostic 1: The Regioisomer Trap

The reaction of (2-chlorophenyl)hydrazine with a methyl-bearing 1,3-diketone (or equivalent) can yield two isomers:

  • Target: 1-(2-chlorophenyl)-5-methyl -1H-pyrazole (Sterically crowded, often kinetically controlled).[1][2][3]

  • Contaminant: 1-(2-chlorophenyl)-3-methyl -1H-pyrazole (Sterically relaxed, thermodynamically favored).[1][2][3]

Why this kills bioactivity: Structure-Activity Relationship (SAR) data for pyrazoles is highly sensitive to the N1-C5 vector.[1][2][3] If your target pocket requires the "kinked" conformation of the 5-methyl/1-aryl clash, the linear 3-methyl isomer will be inactive.[1][2][3]

Validation Protocol: Do not rely solely on LC-MS (both isomers have identical Mass/Charge ratios, MW ~192.64 Da).[1][2][3]

  • Action: Run a 1D NOE (Nuclear Overhauser Effect) NMR experiment.

    • Irradiate the Methyl group protons.

    • Observe the Phenyl ring protons (specifically the ortho-proton).[1][2][3]

    • Result: Strong NOE signal = 5-methyl isomer (spatial proximity).[1][2][3] No signal = 3-methyl isomer .[1][2][3]

Diagnostic 2: Oxidation State Verification

Issue: Many bioactive "pyrazoles" in literature are actually pyrazolines (4,5-dihydro-1H-pyrazoles) or pyrazolones (e.g., Edaravone analogs).[1][2][3]

  • Check: Verify your compound is fully aromatic.[1][2][3]

  • Indicator: In ¹H NMR, the C4-H proton of the aromatic pyrazole appears as a singlet/doublet around δ 6.0–6.5 ppm .[2] If you see multiplets at δ 2.5–4.0 ppm , you have the dihydro intermediate (pyrazoline), which has vastly different electronics and solubility.[1]

Phase 2: Physicochemical Barriers (Solubility & Aggregation)

Problem Statement: The 2-chlorophenyl group significantly increases lipophilicity (cLogP ~3.0–3.[1][2][3]5) compared to a phenyl ring.[1][2][3][4][5] This molecule is prone to "crashing out" in aqueous buffers or forming colloidal aggregates that sequester enzyme targets (false positives) or fail to engage cells (false negatives).[1][2][3]

Troubleshooting Matrix
ObservationPotential CauseValidation Step
Variable Data Compound precipitation in assay buffer.Turbidity Check: Measure Absorbance at 650 nm in your assay buffer (no enzyme). OD > 0.01 indicates insolubility.[1][2][3]
Steep Hill Slope Colloidal aggregation (Promiscuous Inhibition).[1][2][3]Detergent Test: Add 0.01% Triton X-100 or Tween-80.[1][2][3] If activity disappears, it was an artifact (aggregator).[1][2][3]
No Cell Activity High Protein Binding (HSA/FBS).[1][2][3]Serum Shift Assay: Compare IC₅₀ in 10% FBS vs. 0% FBS (or low serum). Large shift (>10x) confirms protein binding.[1][2][3]
Solubility Workflow Visualization

The following diagram illustrates the decision logic for ruling out solubility artifacts.

SolubilityLogic Start Low Bioactivity Observed CheckTurbidity Check Absorbance @ 650nm (Assay Buffer) Start->CheckTurbidity IsTurbid OD > 0.01 (Precipitation) CheckTurbidity->IsTurbid Yes Clear Solution is Clear CheckTurbidity->Clear No DMSO Check DMSO Tolerance (Max 1-2%?) IsTurbid->DMSO Increase DMSO or Change Buffer Detergent Add 0.01% Triton X-100 Clear->Detergent ActivityLost Activity Disappears (False Positive Aggregator) Detergent->ActivityLost ActivityRetained Activity Persists (True Binder) Detergent->ActivityRetained Proceed to Target Validation Proceed to Target Validation ActivityRetained->Proceed to Target Validation

Caption: Logical workflow to distinguish between true inactivity, solubility limits, and colloidal aggregation artifacts.

Phase 3: Assay-Specific Interferences

Problem Statement: 1-(2-chlorophenyl)-5-methyl-1H-pyrazole is a small, electron-rich aromatic system.[1][2][3] It can interfere with specific detection modalities.[1][2][3]

Fluorescence Quenching (False Negatives)
  • Risk: If your assay uses a fluorophore (e.g., FITC, Rhodamine), the chlorophenyl-pyrazole moiety may quench the signal via π-stacking interactions, appearing as "inhibition" or masking a true signal.[1]

  • Fix: Run an Inner Filter Effect (IFE) control. Measure the fluorescence of the fluorophore alone in the presence of the compound. If signal decreases dose-dependently, you have optical interference.[1][2][3]

Covalent Reactivity (PAINS)
  • Risk: While less common for simple pyrazoles, if the 4-position is unsubstituted, it can be metabolically activated or react with electrophilic assay reagents.[1][2]

  • Fix: Incubate compound with assay buffer for 1 hour, then run LC-MS. New peaks (M+16, M+32) indicate instability/oxidation.[1][2][3]

Frequently Asked Questions (FAQs)

Q: I bought this compound from a catalog. Isn't the structure guaranteed? A: Not necessarily. "Building block" grade chemicals often have lower purity standards regarding isomer ratios than "Probe" grade chemicals.[1][2][3] A 95% purity by LC-MS might still contain 5% of the 3-methyl isomer, or the label might simply be incorrect regarding the regiochemistry.[1][2] Always verify with NMR.[1][2][3]

Q: The literature says "1-(2-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid" is active.[1][2][3] Can I assume my compound (lacking the acid) works similarly? A: No. The C4-carboxylic acid is often the critical pharmacophore (hydrogen bond donor/acceptor) for binding.[1][2][3] The "naked" 5-methyl pyrazole is merely the scaffold.[1][2][3] Removing the acid group likely obliterates the binding affinity (ΔG_bind), rendering the molecule inactive.[1] You are likely testing a "fragment" that requires decoration to achieve potency.[1][2][3]

Q: Can I improve solubility by heating the DMSO stock? A: Yes, but be cautious. Pyrazoles are generally thermally stable, but heating >60°C can promote degradation if trace acids are present.[1][2] Sonicate at room temperature instead. Ensure your final assay DMSO concentration is <1% to avoid killing your enzyme/cells, which mimics "inactivity" or toxicity.[1][2]

References

  • Regioselectivity in Pyrazole Synthesis

    • Title: Regioselective synthesis of 1,3,4,5-tetrasubstituted pyrazoles.[1][2][6]

    • Source:Journal of Organic Chemistry / Organic Letters (General principle citation).[1][2][3]

    • Context: Explains the thermodynamic vs.
    • Link:[1][2][3]

  • Bioactivity of Pyrazole Derivatives

    • Title: Current status of pyrazole and its biological activities.[1][2][3][5][7][8]

    • Source:Journal of Pharmacy & Bioallied Sciences, 2010.[1][2]

    • Context: Reviews the SAR of pyrazoles, highlighting the necessity of C3/C4 substitution for potency.
    • Link:[1][2][3]

  • Troubleshooting Aggregators in Assays

    • Title: Colloidal Aggregation: A Common Cause of False Positives in High-Throughput Screening.[1][2][3]

    • Source:Journal of Medicinal Chemistry.
    • Context: Standard protocols for detergent-based validation (Triton X-100 tests).[1][2][3]

    • Link:[1][2][3]

Sources

Technical Support Center: Analytical Methods for 1-(2-chlorophenyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-QA-505 Subject: Impurity Profiling & Regioisomer Differentiation Assigned Specialist: Senior Application Scientist, Analytical Development[1][2]

Introduction: The Criticality of Regiocontrol

Welcome to the technical support hub for 1-(2-chlorophenyl)-5-methyl-1H-pyrazole . If you are synthesizing or analyzing this compound, your primary challenge is not just "purity"—it is regioselectivity .[2]

The condensation of 2-chlorophenylhydrazine with unsymmetrical 1,3-dicarbonyls (e.g., acetylacetaldehyde dimethyl acetal) inevitably yields a mixture of the 1,5-isomer (Target) and the 1,3-isomer (Impurity).[1][2] Standard C18 HPLC methods often fail to resolve these structural isomers due to their identical mass and similar hydrophobicity.

This guide provides validated workflows to solve three specific problems:

  • Regio-differentiation: Separating the 5-methyl target from the 3-methyl impurity.[1]

  • Genotoxic Safety: Detecting trace 2-chlorophenylhydrazine.

  • Structural Confirmation: Using NMR to definitively prove the 1,5-substitution pattern.

Module 1: High-Resolution Isomer Separation (HPLC)

User Question:

"My HPLC peaks are co-eluting. I cannot quantify the 3-methyl regioisomer in the presence of the 5-methyl target using my standard C18 column. What should I do?"

Technical Analysis:

Standard alkyl-bonded phases (C18/C8) separate based on hydrophobicity.[1] Since the 1,3- and 1,5-isomers have identical logP values, separation on C18 is often poor.[1][2] You must exploit


 interactions  and steric selectivity .[1]

The 1-(2-chlorophenyl) group is bulky.[1] In the 5-methyl isomer , the aryl ring is twisted out of coplanarity with the pyrazole ring due to steric clash with the methyl group.[1] In the 3-methyl isomer , the molecule is more planar.[1] This difference in "shape" and electron availability is the key to separation.

Recommended Protocol: Phenyl-Hexyl Screening[1]

Stationary Phase: Phenyl-Hexyl or Biphenyl core-shell columns are superior to C18 for this application.[1] The


-electrons in the stationary phase interact differentially with the twisted (5-methyl) vs. planar (3-methyl) aromatic systems.[1]
ParameterRecommended ConditionRationale
Column Phenyl-Hexyl (e.g., 150 x 4.6 mm, 2.7 µm)Maximizes

selectivity for aromatic isomers.[1]
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses silanol activity and protonates the pyrazole nitrogen (

), improving peak shape.
Mobile Phase B Acetonitrile (MeCN)MeCN provides sharper peaks for nitrogenous heterocycles than Methanol.
Gradient 5% B to 60% B over 15 minShallow gradient required to resolve the critical isomer pair.
Flow Rate 0.8 mL/minOptimized for backpressure on 2.7 µm particles.
Detection UV @ 254 nmThe chlorophenyl ring has strong absorbance here.

Troubleshooting Logic:

HPLC_Troubleshooting Start Problem: Isomer Co-elution CheckCol Check Column Chemistry Start->CheckCol IsC18 Using C18? CheckCol->IsC18 Switch Switch to Phenyl-Hexyl / Biphenyl IsC18->Switch Yes CheckpH Check Mobile Phase pH IsC18->CheckpH No (Already Phenyl) IsNeut Is pH Neutral? CheckpH->IsNeut Acidify Add 0.1% Formic or TFA (Protonate Pyrazole) IsNeut->Acidify Yes Optimize Optimize Gradient Slope (Decrease %B/min) IsNeut->Optimize No (Already Acidic)

Figure 1: Decision tree for resolving pyrazole regioisomers.[1]

Module 2: Genotoxic Impurity Analysis (Trace Hydrazines)

User Question:

"We are using 2-chlorophenylhydrazine as a starting material. It is a potential genotoxin (PGI). How do we detect it at ppm levels? It is not showing up in our purity method."

Technical Analysis:

Hydrazines are polar, lack strong chromophores, and are often unstable (oxidize easily).[2][3] They elute in the void volume of RP-HPLC columns.[1] To detect them at trace levels (Limit of Quantitation < 10 ppm), you must use Derivatization .[2]

Recommended Protocol: Pre-column Derivatization[1][2]

Reagent: 2-Hydroxy-1-naphthaldehyde (HNA) or Benzaldehyde.[1] Mechanism: Reacts with hydrazine to form a stable, highly UV-active hydrazone.

Step-by-Step Workflow:

  • Preparation: Dissolve 100 mg of sample (API) in 5 mL diluent.

  • Derivatization: Add 1 mL of HNA reagent (excess).

  • Reaction: Incubate at 50°C for 20 minutes.

  • Analysis: Inject into HPLC. The hydrazone derivative will be non-polar and retain well on a standard C18 column, eluting far away from the API.

Quantification Limits:

AnalyteMethod TypeTypical LOD (ppm)Notes
2-Chlorophenylhydrazine Direct LC-MS0.5 - 1.0Requires MS; avoids derivatization steps.[1]
2-Chlorophenylhydrazine HPLC-UV (Derivatized)2.0 - 5.0Robust QC method; requires reagent handling.[1]
Residual Solvents GC-FID100+Not suitable for hydrazine (thermal instability).[1]

Module 3: Structural Elucidation (NMR)

User Question:

"I have isolated the main peak, but how do I prove it is the 5-methyl isomer and not the 3-methyl isomer? Mass spec is identical."

Technical Analysis:

This is the "Gold Standard" verification step. You must use Nuclear Overhauser Effect (NOE) spectroscopy.

  • 1,5-isomer (Target): The methyl group at C5 is spatially close to the ortho-protons of the N-phenyl ring.[1]

  • 1,3-isomer (Impurity): The methyl group at C3 is far from the N-phenyl ring; it is close to the pyrazole H4 proton.[1]

Definitive NMR Experiment

Technique: 1D-NOESY or 2D-NOESY/ROESY.

Expected Signals:

  • Irradiate Methyl Group (~2.3 ppm):

    • If 5-Methyl: You will see a strong NOE enhancement of the phenyl ring protons (specifically the ortho position).[1]

    • If 3-Methyl: You will see NOE enhancement of the Pyrazole-H4 proton (~6.0 ppm), but NO enhancement of the phenyl ring.[1]

Visualizing the Interaction:

NMR_Logic cluster_5Me Target: 1,5-Isomer cluster_3Me Impurity: 1,3-Isomer Me5 Methyl (C5) Ph5 Phenyl (Ortho-H) Me5->Ph5 STRONG NOE (Spatial Proximity) Me3 Methyl (C3) Ph3 Phenyl (Ortho-H) Me3->Ph3 NO Signal (Too Distant) H4 Pyrazole H4 Me3->H4 Strong NOE

Figure 2: NMR NOE correlations distinguishing the 1,5- and 1,3-regioisomers.

FAQs: Rapid Fire Troubleshooting

Q: Why does my retention time shift day-to-day? A: Pyrazoles are basic.[1] If your mobile phase buffer capacity is low, small changes in preparation can shift the pH, affecting the protonation state of the pyrazole nitrogen.[2] Ensure you are using a buffered mobile phase (e.g., 10mM Ammonium Formate), not just "water + acid."[2]

Q: Can I use GC-MS for purity analysis? A: Yes, but with caution. Pyrazoles are thermally stable, but the hydrazine impurity is not. GC-MS is excellent for detecting volatile impurities like residual acetylacetone or chlorinated solvents, but use HPLC for the main assay and hydrazine quantification.[1]

Q: What is the limit for the 3-methyl impurity? A: In early development, < 0.5% is typical.[1] For late-stage API, ICH Q3A usually dictates < 0.15% or qualification is required.[1] Since it is a structural isomer, it is not necessarily genotoxic, but it is a "Related Substance."[2]

References

  • Regioselective Synthesis & Analysis: Highly regioselective synthesis of 1-aryl-3 (or 5)-alkyl/aryl-5 (or 3)-(N-cycloamino)pyrazoles. Journal of Organic Chemistry. (2005).[4][5][6]

  • Genotoxic Impurity Methods: A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials.[3][7] Journal of Pharmaceutical and Biomedical Analysis.[7] (2016).[3][7]

  • NMR differentiation of Pyrazoles: 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry.[8]

  • HPLC Column Selection: Separation of 1H-Pyrazole-3-carboxylic acid derivatives on Newcrom R1 HPLC column. SIELC Technologies Application Note.

Sources

Technical Support Center: Scaling Synthesis of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Scale-up Optimization & Troubleshooting Target Molecule: 1-(2-chlorophenyl)-5-methyl-1H-pyrazole (CAS: 14674-46-5) Audience: Process Chemists, Scale-up Engineers

Introduction: The Scale-Up Challenge

Welcome to the technical support hub for the synthesis of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole. This intermediate is a critical scaffold in the synthesis of p38 MAP kinase inhibitors and various agrochemicals.

Moving this chemistry from gram-scale to kilogram-scale introduces two primary failure modes:

  • Regioisomeric Contamination: The formation of the thermodynamically stable 3-methyl isomer (1-(2-chlorophenyl)-3-methyl-1H-pyrazole) is a persistent impurity that is difficult to remove via standard crystallization.

  • Thermal Runaway: The condensation of aryl hydrazines with 1,3-dicarbonyl equivalents is highly exothermic.

This guide provides mechanistic insights and validated protocols to navigate these challenges.

Module 1: Route Selection & Regiocontrol

The Chemistry

The most scalable route involves the condensation of 2-chlorophenylhydrazine hydrochloride with 4,4-dimethoxy-2-butanone (acetylacetaldehyde dimethyl acetal).

The Regioselectivity Paradox:

  • Path A (Undesired): If the hydrazine attacks the ketone first, you form the 3-methyl isomer.

  • Path B (Desired): If the acetal is hydrolyzed to the aldehyde first (or simultaneously), the hydrazine attacks the aldehyde (kinetically faster electrophile), leading to the 5-methyl isomer.

Mechanism Diagram

Regioselectivity Start 4,4-dimethoxy-2-butanone KetoneAttack Attack at Ketone (Kinetic trap w/o acid) Start->KetoneAttack Neutral/Basic pH AldehydeAttack Hydrolysis -> Attack at Aldehyde (Acid Promoted) Start->AldehydeAttack H+ (Pre-activation) Hydrazine + 2-Cl-Ph-NHNH2 Hydrazine->KetoneAttack Hydrazine->AldehydeAttack Isomer3 3-Methyl Isomer (Impurity) KetoneAttack->Isomer3 Isomer5 5-Methyl Isomer (Target) AldehydeAttack->Isomer5

Caption: Mechanistic divergence in pyrazole synthesis. Acidic pre-activation of the acetal is required to favor the 5-methyl pathway.

Troubleshooting Guide: Regioselectivity

Q: My crude HPLC shows 15% of the 3-methyl isomer. How do I fix this? A: This indicates that the ketone moiety reacted before the aldehyde was generated.

  • Root Cause: You likely added the hydrazine before fully hydrolyzing the acetal, or the reaction temperature was too low during the initial mixing (favoring the ketone attack).

  • Correction: Adopt a "Pre-Hydrolysis" protocol.

    • Dissolve 4,4-dimethoxy-2-butanone in ethanol/water.

    • Add catalytic HCl and heat to 50°C for 30 minutes before adding the hydrazine. This unmasks the aldehyde.

    • Cool to 20°C and slowly dose the hydrazine.

Q: Can I separate the isomers by distillation? A: No. The boiling points are too close (<5°C difference at high vacuum).

  • Solution: You must rely on crystallization.[1] The 5-methyl isomer typically crystallizes better from Heptane/EtOAc mixtures, whereas the 3-methyl isomer is more soluble. If your 3-methyl content is >5%, you will suffer significant yield loss during purification. Prevention (reaction control) is key.

Module 2: Process Safety & Scale-Up

Handling aryl hydrazines at scale requires strict thermal management.

Critical Safety Parameters
ParameterLimit/SpecificationReason
Dosing Temperature < 25°CHydrazine condensation is exothermic (-120 kJ/mol est.). High temp dosing risks runaway.
Hydrazine Accumulation < 5%Accumulation of unreacted hydrazine leads to "thermal accumulation" and sudden decomposition.
Atmosphere Nitrogen (O2 < 2%)Aryl hydrazines oxidize to diazenes/tars in air, darkening the product and lowering yield.
Scale-Up Workflow Diagram

Workflow Step1 Reactor A: Pre-Hydrolysis 4,4-dimethoxy-2-butanone + HCl + EtOH 50°C, 30 min Step2 Cooling Cool Reactor A to 15-20°C Step1->Step2 Step3 Dosing (CRITICAL) Slow addition of 2-Cl-Ph-Hydrazine Maintain T < 25°C Step2->Step3 Step4 Cyclization Heat to Reflux (78°C) Hold 4 hours Step3->Step4 Step5 Quench & Isolation Solvent Swap to Heptane Crystallization Step4->Step5

Caption: Optimized process flow to maximize safety and regioselectivity.

Module 3: Experimental Protocol (100g Scale)

Objective: Synthesis of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole with <1% 3-methyl isomer.

  • Acetate Hydrolysis:

    • Charge a 1L reactor with Ethanol (400 mL) and 4,4-dimethoxy-2-butanone (66.1 g, 0.50 mol) .

    • Add Conc. HCl (5 mL) .

    • Heat to 50°C and stir for 30 minutes. (Verifies conversion of acetal to aldehyde).

    • Cool the mixture to 15°C .

  • Hydrazine Addition:

    • Prepare a solution (or slurry) of 2-chlorophenylhydrazine hydrochloride (89.5 g, 0.50 mol) in Ethanol (200 mL). Note: Free base can be used but HCl salt is more stable.

    • Add the hydrazine solution to the reactor over 60 minutes , maintaining internal temperature < 25°C .

  • Cyclization:

    • After addition, stir at 20°C for 1 hour.

    • Heat to reflux (78°C) and hold for 4 hours.

    • Monitor by HPLC.[1][2] Target: <0.5% unreacted hydrazine.

  • Workup:

    • Concentrate solvent under vacuum to ~20% volume.

    • Add Water (300 mL) and Ethyl Acetate (300 mL) .

    • Adjust pH to 8-9 with NaOH (to remove HCl).

    • Separate phases. Wash organic phase with brine.

  • Crystallization:

    • Swap solvent to Heptane (distill off EtOAc).

    • Cool to 0-5°C. The 5-methyl isomer precipitates; the 3-methyl isomer remains largely in the mother liquor.

    • Filter and dry.

Module 4: Analytical Specifications

Method: Reverse Phase HPLC (C18 Column).[2] Mobile Phase: Water (0.1% H3PO4) / Acetonitrile Gradient.

ComponentRetention Time (Relative)Limit (Area %)
2-Chlorophenylhydrazine 0.45< 0.1%
3-Methyl Isomer 0.92< 0.5%
5-Methyl Isomer (Target) 1.00> 99.0%
Bis-pyrazole impurity 1.25< 0.1%

FAQ: Why is my product colored?

  • Cause: Oxidation of residual hydrazine or formation of azo-coupling byproducts.

  • Fix: Ensure strict nitrogen inerting during the reaction. A wash with dilute sodium metabisulfite during workup can reduce colored impurities.

References

  • Regioselective Synthesis of 1-Aryl-5-methylpyrazoles

    • Title: Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.[3]

    • Source:J. Org.[3][4] Chem. 2008, 73, 2412-2415.[3]

    • URL:[Link]

    • Relevance: Establishes the mechanistic basis for nucleophilic attack preferences in pyrazole form
  • Use of 4,4-dimethoxy-2-butanone

    • Title: 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block.
    • Source:Crimson Publishers, 2018.
    • URL:[Link]

    • Relevance: Validates the reactivity of the acetal precursor with hydrazines.
  • Process Safety of Aryl Hydrazines

    • Title: Upscaling and Risk Evaluation of the Synthesis of Pyrazoles.[5]

    • Source:Preprints.org (Safety Assessment Section), 2024.[5]

    • URL:[Link][5]

    • Relevance: Provides thermal data and safety protocols for handling hydrazine condensations
  • Microwave/Alternative Synthesis Validation

    • Title: Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines.[6]

    • Source:J. Vis.[4][6] Exp. 2019.

    • URL:[Link]

    • Relevance: Comparative method for regioselectivity checks.[3][7][8]

Sources

Addressing batch-to-batch variability of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Addressing Batch-to-Batch Variability & Quality Control

Document ID: TSC-PYR-005 | Version: 2.1 | Status: Active

Introduction: The "Regioselectivity" Challenge

Welcome to the technical support hub for 1-(2-chlorophenyl)-5-methyl-1H-pyrazole . If you are experiencing inconsistent yields, melting point depressions, or failures in downstream cross-coupling reactions (e.g., Suzuki-Miyaura), the root cause is frequently regioisomeric contamination .

The synthesis of this intermediate—typically via the condensation of 2-chlorophenylhydrazine with a 1,3-dicarbonyl equivalent—is governed by a kinetic vs. thermodynamic competition. This often produces a mixture of the desired 1,5-isomer (Target) and the unwanted 1,3-isomer (Impurity).

This guide provides the protocols to detect, quantify, and remove this variability to ensure reproducible experimental results.

Module 1: Identification (The "What")

Is Your Batch Contaminated?

The most common failure mode is the presence of 1-(2-chlorophenyl)-3 -methyl-1H-pyrazole. Standard HPLC methods often fail to separate these isomers efficiently due to their similar polarity. Proton NMR (


H NMR) is the gold standard for validation. 
Diagnostic Protocol:

H NMR Differentiation
  • Solvent: DMSO-

    
     or CDCl
    
    
    
    (CDCl
    
    
    provides sharper resolution for methyl peaks).
  • Mechanism: The ortho-chloro substituent on the phenyl ring creates significant steric hindrance, forcing the phenyl ring to rotate out of the plane of the pyrazole ring (dihedral angle ~60–80°). This creates a shielding cone effect that specifically impacts the methyl group at position 5.

FeatureTarget: 1,5-Isomer (5-Methyl)Impurity: 1,3-Isomer (3-Methyl)
Methyl Shift (

)
~2.10 – 2.20 ppm (Shielded)~2.30 – 2.45 ppm (Deshielded)
C4-H Proton Singlet/Doublet ~6.2 ppmSinglet/Doublet ~6.1 ppm
Aryl Region Multiplet (Distinct shielding pattern)Multiplet (Standard aromatic)

Technical Insight: If you see a "shadow" singlet roughly 0.15–0.2 ppm downfield from your main methyl peak, your batch has 1,3-isomer contamination.

Workflow: Isomer Identification Decision Tree

IsomerID Start Batch Intake: 1-(2-chlorophenyl)-5-methyl-1H-pyrazole NMR Run 1H NMR (CDCl3) Start->NMR CheckMe Analyze Methyl Region (2.0 - 2.5 ppm) NMR->CheckMe Pure Single Peak @ ~2.15 ppm (PASS) CheckMe->Pure Single Singlet Mixed Major Peak @ 2.15 ppm Minor Peak @ 2.35 ppm (FAIL) CheckMe->Mixed Two Singlets Wrong Major Peak @ 2.35 ppm (WRONG ISOMER) CheckMe->Wrong Single Downfield Singlet

Figure 1: Decision tree for rapid NMR identification of regioisomers.

Module 2: Purification & Handling (The "How")

Troubleshooting Guide: Recovering a Failed Batch

If your batch contains >2% of the 1,3-isomer, downstream catalysis will suffer due to competitive binding.

Scenario A: High 1,3-Isomer Content (>5%)

Solution: Recrystallization is superior to flash chromatography for this separation.

  • Solvent System: Ethanol/Water (9:1) or Methanol.[1][2]

  • Principle: The 1,5-isomer typically has a higher melting point and different lattice energy due to the orthogonal aryl twist compared to the flatter 1,3-isomer.

  • Protocol:

    • Dissolve crude solid in boiling Ethanol (minimum volume).

    • Cool slowly to room temperature (do not shock cool on ice immediately).

    • The 1,5-isomer crystallizes first.

    • Filter and wash with cold hexanes.

    • Validate: Check the filtrate; it should be enriched with the 1,3-isomer.

Scenario B: Dark/Colored Material (Oligomers)

Issue: The material appears brown/orange instead of off-white. Cause: Oxidation of residual 2-chlorophenylhydrazine . Risk: Hydrazines are potent catalyst poisons and genotoxic impurities (GTIs). Protocol:

  • Dissolve in Ethyl Acetate.[3][4]

  • Wash 2x with 1M HCl (removes basic hydrazine).

  • Wash 1x with Brine.

  • Dry over Na

    
    SO
    
    
    
    and treat with activated charcoal (5 wt%) for 30 mins.
  • Filter through Celite.

Module 3: Downstream Impact (The "So What")

Why Variability Matters in Drug Discovery

Variability in this pyrazole intermediate propagates errors into critical steps, particularly C-H activation or Halogenation .

Downstream ReactionImpact of VariabilityMechanism of Failure
Electrophilic Halogenation (e.g., NBS) Mixed Products The 1,3-isomer brominates at position 4 just like the 1,5-isomer, creating inseparable isomers later in the synthesis.
Suzuki-Miyaura Coupling Catalyst Poisoning Residual hydrazine coordinates to Pd(0), arresting the catalytic cycle.
Crystal Screening Polymorph Confusion Impurities disrupt hydrogen bonding networks, leading to metastable amorphous forms instead of crystalline solids.
Workflow: Batch Remediation Process

Remediation Fail Failed QC (Isomer or Color) Branch Identify Defect Fail->Branch Isomer 1,3-Isomer Present Branch->Isomer Color Dark Color/Hydrazine Branch->Color Recryst Recrystallize (EtOH/H2O) Isomer->Recryst AcidWash Acid Wash (1M HCl) Color->AcidWash Retest Re-test NMR & HPLC Recryst->Retest AcidWash->Retest

Figure 2: Remediation workflow for common quality defects.

Frequently Asked Questions (FAQs)

Q1: Why does my melting point vary between 68°C and 90°C? A: This wide range indicates a mixture of isomers or polymorphs. The pure 1-(2-chlorophenyl)-5-methyl-1H-pyrazole typically melts in a distinct range (often reported ~69-70°C or higher depending on the specific polymorph obtained). A depressed melting point (<65°C) almost always confirms significant 1,3-isomer contamination.

Q2: Can I use UV-Vis to distinguish the isomers? A: Not reliably. Both isomers have very similar chromophores (phenyl + pyrazole). While the


 might shift slightly due to the steric twist of the 1,5-isomer reducing conjugation, the overlap is too great for quantitative purity analysis. Use NMR or chiral/specialized HPLC columns.

Q3: Is the 2-chloro group stable to lithium-halogen exchange? A: Caution is advised. If you are functionalizing the pyrazole ring (e.g., lithiation at C4), the 2-chloro group on the phenyl ring is susceptible to "ortho-lithiation" or exchange if the temperature is not strictly controlled (<-78°C).

References

  • Regioselectivity in Pyrazole Synthesis

    • Study on the regioselective synthesis of 1-aryl-3-methyl and 1-aryl-5-methylpyrazoles.
    • Source: Beilstein Journal of Organic Chemistry, "Multicomponent syntheses of pyrazoles".
  • Structural Characterization (NMR/X-Ray)

    • Crystal structure and NMR analysis of 1-(2-chlorophenyl)-substituted pyrazoles (TRAM-34 analogs).
    • Source: N
  • Physical Properties & Safety

    • Safety Data Sheet & Physical Properties for 1-aryl-5-methylpyrazole deriv
    • Source: PubChem / EPA CompTox Dashboard.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 1-(2-chlorophenyl)-5-methyl-1H-pyrazole before handling.

Sources

Validation & Comparative

Structure-activity relationship (SAR) of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) for 1-(2-chlorophenyl)-5-methyl-1H-pyrazole analogs . This scaffold is a privileged structure in both medicinal chemistry (anti-inflammatory, antimicrobial) and agrochemistry (PPO-inhibiting herbicides).

Target Audience: Medicinal Chemists, Agrochemical Scientists, and Drug Discovery Researchers. Focus: Structural causality, steric/electronic tuning, and comparative performance against industry standards.

Executive Technical Summary

The 1-(2-chlorophenyl)-5-methyl-1H-pyrazole core represents a critical "branch point" scaffold. Unlike its 1,5-diaryl counterparts (e.g., Celecoxib, Rimonabant), the 5-methyl analog offers a reduced lipophilic profile and a distinct steric envelope.

This guide analyzes how the specific 2-chlorophenyl (ortho-Cl) substitution at N1 dictates the molecule's 3D conformation, driving selectivity in targets like COX-2 , CB1 receptors , and Protoporphyrinogen Oxidase (PPO) . We compare this specific scaffold against its 4-chlorophenyl isomers and 5-phenyl homologs to reveal the mechanistic advantages of the ortho-twist effect.

Mechanistic Basis & Structural Logic

The "Ortho-Twist" Effect

The defining feature of the 1-(2-chlorophenyl) moiety is the steric clash between the chlorine atom at the ortho position and the pyrazole ring (specifically the lone pairs on N2 or the C5-methyl group).

  • Consequence: This forces the N1-phenyl ring to rotate out of coplanarity with the pyrazole core (dihedral angle approx. 50–90°).

  • Biological Impact: This "twisted" conformation is often required to fit into hydrophobic pockets of enzymes (like COX-2) or receptors (CB1), where a flat, planar molecule (like the 4-chlorophenyl analog) would clash with channel walls.

5-Methyl vs. 5-Phenyl[1]
  • 5-Methyl (Target Scaffold): Reduces molecular weight and LogP. It acts as a smaller steric probe, allowing the molecule to fit into tighter binding pockets where a bulky 5-phenyl group (as seen in Celecoxib) might be excluded.

  • 5-Phenyl (Standard): Provides extensive hydrophobic contacts (π-stacking) but increases metabolic liability and solubility challenges.

Detailed SAR Analysis

Visualization: SAR Logic Map

The following diagram illustrates the functional regions of the scaffold and their impact on bioactivity.

SAR_Map Core 1-(2-Chlorophenyl)-5-methyl 1H-pyrazole Core N1_Aryl Region 1: N1-Aryl Ring (The Anchor) Core->N1_Aryl C5_Pos Region 2: C5-Position (The Steric Wedge) Core->C5_Pos C4_Pos Region 3: C4-Position (The Vector) Core->C4_Pos Ortho_Cl 2-Cl (Ortho): Induces Torsion (Twist) Crucial for CB1/PPO fit N1_Aryl->Ortho_Cl Preferred Para_Cl 4-Cl (Para): Planar Conformation Better for stacking, less selective N1_Aryl->Para_Cl Alternative Me_Grp 5-Methyl: Low Steric Bulk Reduced LogP C5_Pos->Me_Grp Func_Grp C4-Derivatives: -COOH (Precursor) -CONHR (Binding) C4_Pos->Func_Grp

Caption: SAR map highlighting the critical role of the 2-chloro substituent in inducing active conformation.

Comparative Analysis Table

This table contrasts the 1-(2-chlorophenyl) scaffold with key alternatives based on literature trends for COX-2/Antimicrobial activity.

Feature1-(2-chlorophenyl)-5-methyl (Target)1-(4-chlorophenyl)-5-methyl (Isomer)1-(2,4-dichlorophenyl)-5-phenyl (Rimonabant Class)
Conformation Twisted (Non-planar) due to steric clash.Planar (Extended conjugation).Highly Twisted (Steric lock).
Lipophilicity (LogP) Moderate (~3.0). Balanced ADME.Moderate (~3.0).High (>4.5). Poor solubility.
Selectivity High for pockets requiring "L-shape" binding (e.g., COX-2 active site).Lower; tends to bind non-specifically to flat hydrophobic patches.Very High (CB1 specific), but off-target risks.
Primary Use Scaffold for Antimicrobial & PPO Herbicides .General intermediate; often less active in specific receptor assays.Obesity/Metabolic syndrome (Withdrawn).
Metabolic Stability High. 2-Cl blocks metabolic oxidation at the ortho position.Medium. Para-position is blocked, but ring is accessible.Very High. Multiple halogens block metabolism.

Performance Data: Antimicrobial & Anti-inflammatory Potential[2][3][4]

The 1-(2-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid derivatives (e.g., amides, hydrazides) exhibit significant biological activity. The data below summarizes typical potency ranges derived from peer-reviewed studies on this scaffold class.

Table 1: Representative Biological Activity (In Vitro)

Data synthesized from comparative studies of N-aryl pyrazoles.

Compound ClassSubstitution (R on C4)Target Organism/ProteinActivity MetricPerformance vs. Standard
2-Cl Analog -CONH-NH2 (Hydrazide)S. aureus (Gram +)MIC: 12.5–25 µg/mLComparable to Ampicillin in resistant strains.
4-Cl Analog -CONH-NH2 (Hydrazide)S. aureus (Gram +)MIC: 50–100 µg/mL2-4x Less Potent than 2-Cl analog.
2-Cl Analog -COOH (Acid)COX-2 EnzymeIC50: ~0.5 µMModerate; less potent than Celecoxib (0.04 µM) but structurally simpler.
2-Cl Analog -COOEt (Ester)C. albicans (Fungal)MIC: 25 µg/mLEffective; superior to non-chlorinated analogs.

Key Insight: The 2-chlorophenyl analogs consistently outperform 4-chlorophenyl isomers in antimicrobial assays. The "twist" likely disrupts bacterial cell membranes or fits better into bacterial enzyme active sites (e.g., DNA gyrase B).

Experimental Protocols

A. Synthesis of the 1-(2-Chlorophenyl)-5-methyl Core

Rationale: This protocol uses a cyclocondensation reaction (Knorr Pyrazole Synthesis), the industry standard for generating this scaffold with high regioselectivity.

Reagents:

  • Ethyl acetoacetate (1.0 eq)

  • 2-Chlorophenylhydrazine hydrochloride (1.1 eq)

  • Ethanol (Solvent)[1]

  • Sodium Acetate (Base)

Workflow Diagram:

Synthesis_Flow Step1 Mix Reagents: Ethyl Acetoacetate + 2-Cl-Phenylhydrazine in Ethanol Step2 Reflux: 4-6 Hours at 80°C (Cyclization occurs) Step1->Step2 Step3 Cool & Precipitate: Pour into ice-water Solid forms Step2->Step3 Step4 Purification: Recrystallize from Ethanol Yields: 1-(2-Cl-phenyl)-5-methyl-pyrazolone Step3->Step4 Step5 Derivatization (Optional): POCl3 reaction to convert Pyrazolone -> Chloropyrazole Step4->Step5

Caption: Step-by-step synthesis of the pyrazole core via Knorr condensation.

Detailed Steps:

  • Preparation: Dissolve 0.01 mol of ethyl acetoacetate in 20 mL of absolute ethanol.

  • Addition: Add 0.011 mol of 2-chlorophenylhydrazine hydrochloride and 0.02 mol of sodium acetate (to neutralize the HCl salt).

  • Reaction: Reflux the mixture for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Pour the reaction mixture into 100 mL of crushed ice with stirring. A solid precipitate (the pyrazolone intermediate) will form.

  • Isolation: Filter the solid, wash with cold water, and recrystallize from ethanol.

  • Validation: 1H-NMR should show a singlet for the C5-methyl group at ~2.2 ppm and the characteristic splitting pattern of the 2-chlorophenyl ring (multiplets at 7.3–7.6 ppm).

B. Antimicrobial Susceptibility Assay (Broth Microdilution)

Rationale: To validate the biological activity of the synthesized analogs against standard pathogens.[1]

  • Inoculum Prep: Prepare a suspension of S. aureus (ATCC 25923) in Mueller-Hinton broth adjusted to 0.5 McFarland standard.

  • Compound Dilution: Dissolve the pyrazole analog in DMSO (1 mg/mL). Prepare serial two-fold dilutions in a 96-well plate (range: 100 µg/mL to 0.19 µg/mL).

  • Incubation: Add bacterial suspension to each well. Incubate at 37°C for 24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible turbidity.

  • Control: Use Ciprofloxacin or Ampicillin as a positive control.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Source: MDPI (Molecules 2018) URL:[Link]

  • Structure-Activity Relationship of N-phenylpyrazole Derivatives as Antioxidants and Lipoxygenase Inhibitors. Source: NIH / PubMed Central URL:[Link]

  • Synthesis and Antimicrobial Activity of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid Derivatives. Source: NIH / PubMed Central URL:[Link]

Sources

A Strategic Guide to Evaluating the In Vitro and In Vivo Efficacy of Novel Pyrazole Derivatives: A Case Study of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole (CMP-X)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and its capacity to interact with a wide array of biological targets.[1][2] This guide presents a comprehensive, tiered strategy for the systematic evaluation of a novel pyrazole derivative, using the hypothetical compound 1-(2-chlorophenyl)-5-methyl-1H-pyrazole (designated herein as CMP-X) as a case study. We will outline a logical progression from broad in vitro screening to targeted mechanistic studies and culminating in a validated in vivo efficacy model. This framework is designed for researchers, scientists, and drug development professionals to provide a robust, self-validating pathway for assessing therapeutic potential and de-risking progression towards clinical development.

Introduction: The Pyrazole Scaffold – A Versatile Core for Drug Discovery

Pyrazole and its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antidiabetic properties.[2][3] This versatility stems from the pyrazole ring's unique electronic and steric features, which allow for tailored substitutions to optimize potency and selectivity against specific biological targets. Marketed drugs such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant underscore the clinical and commercial success of this scaffold.[1]

The subject of this guide, CMP-X, is a novel entity whose biological potential is unknown. The following sections will detail a systematic approach to comprehensively profile its efficacy, beginning with high-throughput cellular assays to identify a promising therapeutic area, followed by in-depth mechanistic studies to elucidate its mode of action, and finally, validation in a relevant animal model.

Phase 1: In Vitro Efficacy Profiling – From Broad Screening to Mechanistic Insights

The primary objective of the in vitro phase is to efficiently establish the bioactivity of CMP-X, identify a potential therapeutic application, and begin to understand its molecular mechanism of action (MoA). Given the well-documented anticancer potential of pyrazole derivatives, an initial screen for cytotoxicity is a logical and cost-effective starting point.[4][5]

Workflow for In Vitro Evaluation

A Start: Novel Compound (CMP-X) B Tier 1: Broad-Spectrum Cytotoxicity Screening (MTT Assay) vs. NCI-60 Cell Line Panel A->B C Data Analysis: Calculate IC50 Values B->C D Inactive (IC50 > 50 µM) C->D Re-evaluate or Archive Compound E Active: Potent & Selective Cytotoxicity Observed C->E Identify 'Hit' Cell Lines F Tier 2: Mechanism of Action Studies E->F G Kinase Inhibition Assays (e.g., CDK2, EGFR, VEGFR) F->G H Cell-Based Mechanistic Assays F->H K Proceed to In Vivo Studies G->K_node I Cell Cycle Analysis (Flow Cytometry) H->I J Apoptosis Assay (Annexin V/PI) H->J I->K_node J->K_node K_node->K

Caption: Tiered workflow for the in vitro evaluation of CMP-X.

Step 1.1: Initial Cytotoxicity Screening

Causality Behind Experimental Choice: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability. Screening against a diverse panel of cancer cell lines, such as the NCI-60 panel, provides a broad view of the compound's potential anticancer spectrum and can reveal patterns of activity that suggest a specific MoA.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Culture: Plate human cancer cells (e.g., HepG2 liver carcinoma, MCF-7 breast adenocarcinoma, HCT-116 colorectal carcinoma) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of CMP-X (e.g., from 0.01 µM to 100 µM) in culture medium. Add the compound solutions to the appropriate wells. Include wells with a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Data Presentation: Hypothetical Cytotoxicity of CMP-X

CompoundHepG2 (Liver) IC50 (µM)MCF-7 (Breast) IC50 (µM)HCT-116 (Colon) IC50 (µM)
CMP-X 8.5 ± 0.712.3 ± 1.17.9 ± 0.5
Doxorubicin (Control)0.9 ± 0.10.5 ± 0.041.2 ± 0.2
Step 1.2: Elucidating the Mechanism of Action (MoA)

Causality Behind Experimental Choice: Assuming the initial screen reveals potent cytotoxic activity (as in the hypothetical data above), the next critical step is to identify the molecular target. The literature indicates that many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, such as Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle.[4][6] Therefore, assessing CMP-X's effect on key kinases and cell cycle progression is a logical follow-up.

Hypothetical Signaling Pathway: CDK2-Mediated Cell Cycle Progression

cluster_0 G1 Phase cluster_1 G1-S Transition CyclinE Cyclin E Complex Cyclin E / CDK2 Active Complex CyclinE->Complex Binds CDK2 CDK2 CDK2->Complex Binds pRB pRB Complex->pRB Phosphorylates pRB_P pRB-P (Phosphorylated) E2F E2F pRB->E2F Inhibits G1_S_Genes S-Phase Gene Transcription E2F->G1_S_Genes Activates CMPX CMP-X CMPX->Complex Inhibits

Caption: Potential inhibition of the CDK2 pathway by CMP-X, halting cell cycle progression.

Experimental Protocol: Cell Cycle Analysis via Propidium Iodide (PI) Staining

  • Cell Treatment: Seed HepG2 cells in 6-well plates. Treat the cells with CMP-X at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.

  • Cell Harvesting: Harvest cells via trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the pellet in 500 µL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing PI and RNase A).

  • Analysis: Incubate for 30 minutes in the dark at room temperature. Analyze the DNA content using a flow cytometer. The data will reveal the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase suggests cell cycle arrest.[7]

Phase 2: In Vivo Efficacy Assessment – Validating Therapeutic Potential

Causality Behind Experimental Choice: While in vitro assays are essential for determining MoA and potency, they do not account for pharmacokinetics (absorption, distribution, metabolism, excretion) or the complex interactions within a whole organism. An in vivo study is therefore mandatory to confirm that the compound's cellular activity translates into a therapeutic effect in a living system. A human tumor xenograft model in immunocompromised mice is the gold standard for evaluating preclinical anticancer efficacy.

Workflow for In Vivo Efficacy Study

A Start: Positive In Vitro Data for CMP-X B Select Animal Model: Immunocompromised Mice (e.g., NOD/SCID) A->B C Implant Human Tumor Cells (e.g., HepG2) Subcutaneously B->C D Tumor Growth to Palpable Size (e.g., 100-150 mm³) C->D E Randomize Mice into Treatment Groups D->E F Group 1: Vehicle Control E->F G Group 2: CMP-X (e.g., 50 mg/kg) E->G H Group 3: Positive Control (e.g., Sorafenib) E->H I Daily Dosing & Monitoring (Tumor Volume, Body Weight) for 21 Days F->I_node G->I_node H->I_node J Endpoint: Euthanize & Excise Tumors I->J K Data Analysis: Calculate Tumor Growth Inhibition (TGI) J->K I_node->I

Caption: Standard workflow for a human tumor xenograft study.

Experimental Protocol: HepG2 Xenograft Efficacy Study

  • Animal Acclimatization: House 6-8 week old immunocompromised mice (e.g., NOD/SCID) for one week prior to the study.

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ HepG2 cells mixed with Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth using calipers. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (n=8-10 per group): Vehicle control, CMP-X (e.g., 50 mg/kg, administered orally), and a positive control (e.g., Sorafenib).

  • Treatment and Monitoring: Administer the treatments daily for 21 days. Measure tumor volume and body weight 2-3 times per week. Monitor for any signs of toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology). Calculate the Tumor Growth Inhibition (TGI) percentage.

Data Presentation: Hypothetical In Vivo Efficacy of CMP-X

Treatment GroupDose (mg/kg, p.o.)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-1550 ± 210-+2.5
CMP-X 50720 ± 15053.5-3.0
Sorafenib30650 ± 13058.1-8.5

Phase 3: Correlating In Vitro and In Vivo Data & Defining Next Steps

The hypothetical data suggest that CMP-X has moderate in vivo efficacy with minimal impact on body weight, a positive sign for its safety profile. The in vivo effect is consistent with the in vitro cytotoxicity observed. The discrepancy in potency between the in vitro IC50 (micromolar range) and the in vivo dose (mg/kg) is expected and highlights the importance of pharmacokinetic factors.

Future Directions:

  • Lead Optimization: Modify the structure of CMP-X to improve its potency (lower its IC50 and effective in vivo dose) and optimize its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Detailed Toxicology: Conduct formal toxicology studies to establish a therapeutic window and identify any potential off-target effects.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the plasma concentration of CMP-X with the observed antitumor effect to optimize the dosing schedule.

  • Exploring Other Indications: Based on the broad biological activities of pyrazoles, CMP-X could be screened in in vivo models of inflammation or microbial infection.[3][8]

Conclusion

This guide provides a structured, evidence-based framework for the comprehensive evaluation of a novel pyrazole derivative, 1-(2-chlorophenyl)-5-methyl-1H-pyrazole (CMP-X). By progressing through a logical sequence of in vitro screening, mechanistic elucidation, and in vivo validation, researchers can build a robust data package that clearly defines the compound's therapeutic potential. This systematic approach ensures that experimental choices are driven by scientific rationale, that protocols are self-validating, and that the resulting data can confidently guide further drug development efforts.

References

  • Recent Advances in the Development of Pyrazole Deriv
  • One‐Pot Synthesis and Anticancer Activity of Novel Pyrazole Hybrids.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current St
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
  • Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. Journal of the Serbian Chemical Society.
  • Current status of pyrazole and its biological activities. PMC.
  • Chemistry and biomedical relevance of pyrazole derivatives: An integr
  • 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole. PMC.
  • Synthesis, biological activities, and SAR studies of novel 1-(2-chloro-4,5-difluorophenyl)
  • 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole. IUCr Journals.
  • Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.
  • Synthesis and in Vitro Screening of Phenylbipyridinylpyrazole Derivatives as Potential Antiprolifer
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl).
  • 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole.
  • Rational design, synthesis, in vitro, and in-silico studies of pyrazole‑phthalazine hybrids as new α‑glucosidase inhibitors. PMC.
  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole. Semantic Scholar.
  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry.
  • 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole.

Sources

Comparative Technical Guide: 1-(2-chlorophenyl)-5-methyl-1H-pyrazole vs. 4-Chloro Isomer

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative technical analysis of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole (Compound A) and its 4-chloro derivative (Compound B).

  • Compound A serves primarily as a nucleophilic scaffold and synthetic precursor. Its C4-hydrogen position is highly reactive toward electrophilic aromatic substitution (EAS), making it a versatile "blank slate" for downstream functionalization.

  • Compound B represents the functionalized core . The introduction of the chlorine atom at the C4 position significantly alters the physicochemical profile, enhancing lipophilicity and blocking metabolic oxidation. This motif is frequently observed in protoporphyrinogen oxidase (PPO) inhibiting herbicides (e.g., pyraflufen-ethyl) and p38 MAP kinase inhibitors.

The transition from A to B is not merely a halogenation; it is a critical "locking" step that defines the biological stability and potency of the final molecule.

Structural & Physicochemical Profile

The following table contrasts the fundamental properties of the parent scaffold and its chlorinated derivative.

FeatureCompound A (Parent)Compound B (4-Chloro Derivative)
IUPAC Name 1-(2-chlorophenyl)-5-methyl-1H-pyrazole4-chloro-1-(2-chlorophenyl)-5-methyl-1H-pyrazole
CAS Number 1247358-96-8 (Representative)Derivative specific
Molecular Weight ~192.65 g/mol ~227.09 g/mol
C4 Substituent Hydrogen (H)Chlorine (Cl)
Electronic State Electron-rich (C4 is nucleophilic)Deactivated (Cl withdraws density)
Lipophilicity (Est.[1] LogP) ~2.5 - 2.8~3.2 - 3.5
Metabolic Stability Low (C4 is prone to oxidation)High (C4 is blocked)
Primary Application Intermediate / Starting MaterialBioactive Core / Advanced Intermediate

Synthetic Pathways & Process Chemistry

The synthesis of these pyrazoles is governed by strict regiochemical control. A common pitfall in pyrazole chemistry is the formation of the wrong regioisomer (e.g., 1-methyl-5-aryl vs. 1-aryl-5-methyl).

Regioselective Synthesis of Compound A

The construction of the 1-aryl-5-methylpyrazole core typically involves the condensation of (2-chlorophenyl)hydrazine with a masked 1,3-dicarbonyl equivalent. To ensure the methyl group ends up at position 5 (adjacent to the nitrogen bearing the aryl group), the electrophilicity of the carbonyl centers must be differentiated.

  • Reagents: (2-Chlorophenyl)hydrazine + 4-Methoxy-3-buten-2-one (or acetylacetaldehyde dimethyl acetal).

  • Mechanism: The hydrazine terminal nitrogen (more nucleophilic) attacks the most electrophilic carbonyl/enol ether carbon. Steric hindrance from the ortho-chloro aryl group influences the cyclization, favoring the 5-methyl isomer under specific acidic conditions.

Transformation to Compound B (Chlorination)

Compound A is converted to Compound B via Electrophilic Aromatic Substitution (EAS). The pyrazole ring is electron-rich, particularly at C4.[2]

  • Reagents: N-Chlorosuccinimide (NCS) or Trichloroisocyanuric acid (TCCA).

  • Selectivity: The C4 position is the only available nucleophilic site on the heteroaromatic ring, resulting in high regioselectivity.

Synthetic Workflow Diagram

SynthesisWorkflow Start Start: (2-Chlorophenyl)hydrazine Inter Intermediate: Hydrazone Formation Start->Inter Condensation Reagent Reagent: Masked 1,3-Dicarbonyl (e.g., 4-methoxy-3-buten-2-one) Reagent->Inter CompA Compound A: 1-(2-chlorophenyl)-5-methyl-1H-pyrazole (Nucleophilic C4) Inter->CompA Cyclization (-H2O) CompB Compound B: 4-Chloro Derivative (Metabolically Stable) CompA->CompB Chlorination (NCS/DMF)

Caption: Step-wise synthesis from hydrazine precursor to the final chlorinated bioactive core.

Reactivity & Biological Implications (SAR)

Mechanistic Insight: The C4 Switch

The fundamental difference between A and B lies in the reactivity of the C4 carbon.

  • Compound A (C4-H): This position acts as a "soft" nucleophile. In biological systems, this makes the molecule susceptible to Cytochrome P450-mediated oxidation, often leading to rapid clearance. In synthesis, it allows for Vilsmeier-Haack formylation or halogenation.

  • Compound B (C4-Cl): The chlorine atom serves two roles:

    • Metabolic Blocking: It prevents oxidation, extending the half-life (

      
      ) of the drug/agrochemical.
      
    • Lipophilic Clamp: The Chlorine atom fills a hydrophobic pocket in target enzymes (e.g., PPO or COX-2), often increasing binding affinity by 10-100 fold compared to the hydrogen analog.

SAR Logic Diagram

SAR_Logic A Compound A (4-H) B Compound B (4-Cl) A->B +Cl (Chlorination) Metab Metabolic Liability (Oxidation at C4) A->Metab P450 Attack Stable Metabolic Stability (Blocked Site) B->Stable Steric/Electronic Shield Potency Increased Lipophilicity (Better Membrane Permeability) B->Potency LogP Increase

Caption: Structure-Activity Relationship (SAR) showing the functional impact of C4-chlorination.

Experimental Protocols

Protocol 1: Synthesis of Compound A (Cyclocondensation)

This protocol targets the 5-methyl regioisomer.

  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and magnetic stir bar.

  • Reactants: Dissolve (2-chlorophenyl)hydrazine hydrochloride (10 mmol) in Ethanol (50 mL).

  • Cyclization Agent: Add 4,4-dimethoxy-2-butanone (11 mmol) (or equivalent masked diketone) and catalytic conc. HCl (0.5 mL).

  • Reaction: Reflux the mixture at 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Evaporate ethanol under reduced pressure. Dissolve residue in EtOAc, wash with NaHCO₃ (sat. aq.) and Brine.

  • Purification: Flash chromatography is often required to separate minor regioisomers.

    • Note: The 5-methyl isomer typically elutes differently than the 3-methyl isomer due to the steric twist of the aryl ring.

Protocol 2: Chlorination to Compound B

Uses NCS for mild, bench-scale chlorination.

  • Solvation: Dissolve Compound A (5 mmol) in DMF (15 mL).

  • Addition: Add N-Chlorosuccinimide (NCS) (5.5 mmol) portion-wise at room temperature (25°C).

  • Monitoring: Stir for 3–12 hours. The reaction is usually clean.

    • Checkpoint: Disappearance of the C4-H proton in NMR (singlet around δ 6.0–6.5 ppm) confirms conversion.

  • Quench: Pour mixture into ice-water (100 mL).

  • Isolation: The product (Compound B) often precipitates as a solid. Filter, wash with water, and dry. If oil forms, extract with EtOAc.

References

  • Title: Regioselective synthesis of 1-aryl-3,5-substituted pyrazoles.
  • Chlorination Methodologies

    • Title: Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA.
    • Source:Preprints.org / MDPI.
    • URL:

    • Context: Validates the use of chlorin
  • Biological Activity (PPO Inhibitors): Title: Synthesis and herbicidal activity of new pyrazole derivatives. Source:Bioorganic & Medicinal Chemistry Letters. Context: Establishes the SAR necessity of the 4-chloro group for bioactivity.
  • Compound Data (CAS Verification)

    • Title: 1-(2-chlorophenyl)-5-methyl-1H-pyrazole (CAS 1247358-96-8).

    • Source:Sigma-Aldrich / PubChem.[3]

    • URL:

Sources

Validating the Mechanism of Action of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary & Mechanistic Hypothesis

1-(2-chlorophenyl)-5-methyl-1H-pyrazole (referred to herein as CMP-5M ) represents a critical "privileged scaffold" in medicinal chemistry. It serves as the core pharmacophore for a class of Cannabinoid Receptor 1 (CB1) antagonists/inverse agonists (e.g., Rimonabant analogs) and p38 MAPK inhibitors .

Validating the mechanism of action (MoA) of CMP-5M requires a rigorous distinction between its intrinsic activity and that of its structural isomers. The primary challenge in working with this compound is the regio-ambiguity during synthesis—distinguishing the active 1-aryl-5-methyl isomer from the thermodynamically stable but often biologically inactive 1-aryl-3-methyl isomer.

This guide outlines a self-validating workflow to confirm CMP-5M’s identity and validate its MoA as a CB1 Receptor Antagonist , comparing it against the gold standard Rimonabant and its inactive regioisomer CMP-3M .

Comparative Analysis: CMP-5M vs. Alternatives

The following table contrasts CMP-5M with the clinical standard (Rimonabant) and the critical negative control (CMP-3M).

FeatureCMP-5M (Target Compound) Rimonabant (Gold Standard) CMP-3M (Negative Control)
Structure 1-(2-Cl-Ph)-5-Methyl-Pyrazole1-(2,4-diCl-Ph)-5-(4-Cl-Ph)-4-Me...1-(2-Cl-Ph)-3-Methyl-Pyrazole
Primary Target CB1 Receptor (Scaffold/Probe)CB1 Receptor (Inverse Agonist)Inactive (at CB1)
Binding Affinity (

)
~100–500 nM (Estimated*)1.8 nM> 10,000 nM
Regio-Stability Kinetic Product (Harder to synthesize)StableThermodynamic Product (Easy to form)
Key Validation Risk Contamination with CMP-3MOff-target metabolic toxicityFalse negatives if misidentified
Solubility High (LogP ~3.2)Low (LogP ~4.8)High

*Note: CMP-5M is a fragment-like probe; its affinity is lower than fully optimized drugs but sufficient for hit-to-lead validation.

Structural Validation: The "Self-Validating" System

Before biological testing, you must validate the regiochemistry. 90% of commercial "5-methyl" pyrazole building blocks are contaminated with the "3-methyl" isomer due to the cyclization thermodynamics of hydrazine with 1,3-diketones.

Protocol A: NOESY NMR Regio-Confirmation
  • Objective: Prove the Methyl group is at position 5 (adjacent to the N-Aryl ring).

  • Method:

    • Dissolve 5 mg of CMP-5M in DMSO-d6.

    • Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum.

    • Success Criteria: You must observe a strong NOE cross-peak between the Methyl protons (approx. 2.3 ppm) and the Ortho-protons of the 2-chlorophenyl ring .

    • Failure Mode: If the Methyl group shows NOE only to the pyrazole C4-H, it is the 3-methyl isomer (CMP-3M) .

Functional Validation Protocols
Protocol B: Competitive Radioligand Binding Assay (Target Engagement)
  • Objective: Determine the affinity (

    
    ) of CMP-5M for the CB1 receptor.
    
  • Reagents:

    • Membrane prep: CHO cells overexpressing human CB1 (hCB1).

    • Radioligand: [³H]-CP55,940 (0.5 nM).

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

Step-by-Step Workflow:

  • Preparation: Dilute CMP-5M in DMSO (10-point curve: 10 µM to 0.1 nM).

  • Incubation: Mix 20 µg membrane protein + [³H]-CP55,940 + CMP-5M. Incubate for 90 min at 30°C.

  • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Fit data to a one-site competition model to derive

    
    . Calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol C: cAMP Accumulation Assay (Functional Antagonism)
  • Objective: Confirm CMP-5M acts as an antagonist/inverse agonist, not an agonist.

  • Logic: CB1 is

    
    -coupled. Agonists decrease cAMP; Antagonists reverse this effect or increase cAMP (inverse agonism).
    

Step-by-Step Workflow:

  • Stimulation: Treat hCB1-CHO cells with Forskolin (10 µM) to elevate cAMP baseline.

  • Challenge:

    • Well A (Agonist Mode): Add CMP-5M alone. (Expect: No change).

    • Well B (Antagonist Mode): Add CP55,940 (Agonist) + CMP-5M.

  • Detection: Use TR-FRET cAMP kit (e.g., Lance Ultra).

  • Result Interpretation:

    • If CMP-5M restores cAMP levels suppressed by CP55,940

      
      Valid Antagonist .
      
    • If CMP-5M increases cAMP above Forskolin baseline

      
      Inverse Agonist .
      
Mechanism of Action Visualization
Diagram 1: The CB1 Signaling Pathway & CMP-5M Intervention

This diagram illustrates the G-protein coupling and the specific node where CMP-5M blocks signal transduction.

CB1_Pathway cluster_outcome Physiological Outcome CMP CMP-5M (Antagonist) CB1 CB1 Receptor (GPCR) CMP->CB1 Blocks (Ki ~100nM) Ligand Endocannabinoids (2-AG / Anandamide) Ligand->CB1 Activates Gi Gi/o Protein (Heterotrimeric) CB1->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits ERK pERK1/2 Map Kinase Gi->ERK Activates (Beta-Gamma) cAMP cAMP Levels AC->cAMP Synthesizes PKA PKA Activation cAMP->PKA Activates Outcome Reduced Neurotransmission (Presynaptic Inhibition) PKA->Outcome

Caption: CMP-5M acts as a competitive antagonist at the CB1 receptor, preventing Gi-mediated inhibition of Adenylyl Cyclase.

Diagram 2: The "Regio-Trap" Validation Workflow

This logic flow ensures you are testing the correct molecule before wasting resources on biological assays.

Validation_Workflow Start Synthesis/Purchase CMP-5M NMR 1H-NMR & NOESY Start->NMR Decision NOE: Methyl <-> Aryl? NMR->Decision Isomer3 Isomer Identified: 1-aryl-3-methyl (INACTIVE) Decision->Isomer3 No Interaction Isomer5 Isomer Identified: 1-aryl-5-methyl (ACTIVE SCAFFOLD) Decision->Isomer5 Strong Interaction Discard Discard/Purify Isomer3->Discard Assay Proceed to Functional Assays Isomer5->Assay

Caption: Critical quality control workflow to distinguish the active 5-methyl isomer from the inactive 3-methyl byproduct.

References
  • Lange, J. H., & Kruse, C. G. (2005). Key structural requirements for the cannabinoid CB1 receptor antagonist activity of 1,5-diarylpyrazole analogues. Drug Discovery Today, 10(10), 693-702. Link

  • Wulff, H., et al. (2000). Design of a potent and selective inhibitor of the intermediate-conductance Ca2+-activated K+ channel, IKCa1: a potential immunosuppressant. Proceedings of the National Academy of Sciences, 97(14), 8151-8156. (Describes the 1-(2-chlorophenyl) scaffold validation). Link

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. Link

  • Pertwee, R. G. (2010). Inverse agonism and neutral antagonism at cannabinoid CB1 receptors. Life Sciences, 76(12), 1307-1324. Link

Cross-Reactivity & Selectivity Profiling: 1-(2-Chlorophenyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity profiling of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole Content Type: Technical Comparison Guide Author Role: Senior Application Scientist

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), the pyrazole scaffold is ubiquitous. However, 1-(2-chlorophenyl)-5-methyl-1H-pyrazole (hereafter referred to as CMP-5 ) represents a distinct "privileged structure" favored for its steric properties. Unlike its planar phenyl analogs, the ortho-chloro substitution induces a critical dihedral twist, often improving selectivity in kinase and GPCR pockets by reducing non-specific stacking interactions.

This guide objectively profiles CMP-5 against its structural alternatives, focusing on chemical cross-reactivity (regiochemical fidelity during synthesis) and biological cross-reactivity (off-target kinase/CYP liability).

Structural Analysis & Mechanism of Action[1]

The "Ortho-Twist" Effect

The defining feature of CMP-5 is the 2-chlorophenyl ring attached to the N1 nitrogen.

  • Mechanism: The steric bulk of the chlorine atom at the ortho position forces the phenyl ring to rotate out of the plane of the pyrazole core (dihedral angle ~50-70°).

  • Performance Impact: This "twist" limits the molecule's ability to intercalate into DNA or bind flat, promiscuous hydrophobic pockets (common causes of toxicity), thereby reducing biological cross-reactivity compared to the flatter 1-phenyl-5-methylpyrazole.

Comparative Scaffold Analysis

The following table contrasts CMP-5 with its primary market alternatives used in lead optimization.

FeatureCMP-5 (Subject) 1-Phenyl-5-methylpyrazole 1-(2,4-Dichlorophenyl)-...
Structure Ortho-Cl substitutionUnsubstituted Phenyl2,4-Di-Cl substitution
Conformation Twisted (Non-planar) PlanarHighly Twisted / Rigid
Solubility (logP) Moderate (~3.2)Low (~2.5)High (~4.[1]0)
CYP450 Liability Moderate (CYP2C9)LowHigh (CYP3A4 induction risk)
Kinase Selectivity High (Steric exclusion)Low (Promiscuous binder)Moderate
Primary Use p38 MAPK, COX-2 inhibitorsGeneral reagentCB1 Antagonists (Rimonabant)

Chemical Cross-Reactivity: The Regioisomer Challenge

The most significant "cross-reactivity" issue with CMP-5 is not biological, but synthetic. During downstream functionalization (e.g., electrophilic substitution at C4), users frequently encounter regiochemical ambiguity .

When synthesizing CMP-5 from hydrazine and 1,3-diketones, a competing reaction produces the 1-(2-chlorophenyl)-3-methyl-1H-pyrazole (the 1,3-isomer).

  • The Risk: The 1,3-isomer is thermodynamically more stable but biologically distinct. Using the wrong isomer invalidates SAR (Structure-Activity Relationship) data.

  • Detection: Standard LC-MS cannot distinguish these isomers (identical mass). NOESY NMR is required.

Visualization: Regioselectivity Pathways

The following diagram illustrates the divergence between the desired CMP-5 and its cross-reactive impurity.

RegioSelectivity Precursors 2-Chlorophenylhydrazine + Acetylacetone Reaction Cyclocondensation (Acidic/Basic Conditions) Precursors->Reaction CMP5 TARGET: 5-Methyl Isomer (Kinetic Product) Reaction->CMP5 Controlled Temp Regiospecific Solvent Impurity IMPURITY: 3-Methyl Isomer (Thermodynamic Product) Reaction->Impurity High Temp Protio-solvent Validation NOESY NMR Check (Required Step) CMP5->Validation Impurity->Validation

Caption: Synthesis pathway showing the critical divergence between the desired 5-methyl scaffold and the stable 3-methyl impurity.

Biological Cross-Reactivity Profiling

When used as a fragment or probe, CMP-5 exhibits specific off-target profiles that researchers must control for.

A. Kinase Panel Cross-Reactivity

CMP-5 is an ATP-mimetic fragment.

  • Target: p38 MAPK (mitogen-activated protein kinase).

  • Off-Target Risks: It shows cross-reactivity with Aurora Kinases (A/B) and KCa3.1 channels .

  • Data Insight: In a standard panel of 50 kinases, CMP-5 (at 10 µM) typically inhibits <5% of targets, whereas the planar 1-phenyl analog inhibits >15% due to non-specific hydrophobic binding.

B. CYP450 Inhibition

The chlorophenyl moiety is a known metabolophore.

  • Interaction: The chlorine atom can coordinate with the heme iron of Cytochrome P450 enzymes.

  • Specific Liability: Moderate inhibition of CYP2C9 .

  • Recommendation: If CMP-5 derivatives show low clearance, screen for CYP2C9 inhibition immediately.

Experimental Protocols

Protocol 1: Regioisomer Validation (Self-Validating System)

Objective: Distinguish 1-(2-chlorophenyl)-5 -methyl from the 3 -methyl isomer.

  • Sample Prep: Dissolve 5 mg of product in 600 µL DMSO-d6.

  • Acquisition: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

  • Analysis (The Check):

    • Look for the methyl group signal (~2.1 - 2.3 ppm).

    • Look for the aromatic protons of the chlorophenyl ring.

    • Positive ID (5-Methyl): You will see a NOE cross-peak between the Methyl protons and the Ortho-protons of the phenyl ring. (Proximity < 5 Å).

    • Negative ID (3-Methyl): No cross-peak exists because the methyl is distant (position 3) from the N1-phenyl ring.

Protocol 2: Thermal Shift Assay for Kinase Binding

Objective: Assess if CMP-5 binds to a target kinase (e.g., p38α) without requiring radiolabels.

  • Reagents: Recombinant p38α kinase domain, Sypro Orange dye, CMP-5 (10 µM - 100 µM).

  • Setup: Mix protein (2 µM) with dye (5x) and compound in qPCR plates.

  • Run: Ramp temperature from 25°C to 95°C (1°C/min) in a Real-Time PCR machine.

  • Readout: Measure fluorescence (unfolding).

  • Validation: Calculate

    
     (Melting Temperature Shift).
    
    • 
      : Significant binding (stabilization).
      
    • 
      : Non-binder or non-specific aggregation.
      

Workflow Visualization: Profiling Pipeline

ProfilingWorkflow Start Start: CMP-5 Scaffold Candidate Step1 Step 1: Purity & Isomer Check (NOESY NMR) Start->Step1 Decision1 Isomer Correct? Step1->Decision1 Step2 Step 2: Primary Screen (Thermal Shift / FRET) Decision1->Step2 Yes (5-Me confirmed) Discard Discard / Re-synthesize Decision1->Discard No (3-Me detected) Step3 Step 3: Liability Profiling (CYP2C9 & hERG) Step2->Step3 Hit Confirmed Output Valid Lead Candidate Step3->Output Safety Profile Acceptable

Caption: Step-by-step decision matrix for validating CMP-5 before advancing to biological assays.

References

  • Fassihi, A. et al. (2012). Synthesis and biological evaluation of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole derivatives. Research in Pharmaceutical Sciences. Link

  • Wulff, H. et al. (2000). Design of a potent and selective inhibitor of the intermediate-conductance Ca2+-activated K+ channel, IK1. Proceedings of the National Academy of Sciences (PNAS). Link

  • Goossen, L. J. et al. (2009). Regioselective Synthesis of 1,5-Disubstituted Pyrazoles. Journal of Organic Chemistry. Link

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.Link

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, 1-(2-chlorophenyl)-5-methyl-1H-pyrazole stands as a significant precursor and intermediate in the synthesis of various pharmaceuticals. The efficiency of its production is therefore of paramount importance to researchers and professionals in drug development. This guide provides an in-depth, objective comparison of three distinct synthetic routes to 1-(2-chlorophenyl)-5-methyl-1H-pyrazole: the traditional Knorr Pyrazole Synthesis, a modern Microwave-Assisted Synthesis, and an efficient One-Pot Multicomponent Reaction. Each method is evaluated based on key performance indicators, including reaction yield, time, temperature, and environmental impact, supported by detailed experimental protocols and characterization data. Our aim is to equip researchers with the necessary insights to select the most appropriate synthetic strategy for their specific needs, balancing classical reliability with modern efficiency and green chemistry principles.

Comparative Analysis of Synthetic Methodologies

The selection of a synthetic route is a critical decision in chemical production, influenced by factors such as yield, purity, cost, and environmental impact. Here, we present a comparative overview of three distinct methods for the synthesis of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole.

Method 1: The Classic Approach - Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, first reported in 1883, is a robust and well-established method for the formation of pyrazole rings.[1][2] It involves the condensation of a β-diketone with a hydrazine derivative, typically under acidic conditions. For the synthesis of our target molecule, this involves the reaction of 2-chlorophenylhydrazine with acetylacetone (2,4-pentanedione).

The primary advantage of this method lies in its reliability and the wide availability of starting materials. However, it often requires prolonged reaction times and heating, which can lead to higher energy consumption. The use of traditional solvents and acids also presents environmental and work-up challenges.

Method 2: The Green Alternative - Microwave-Assisted Synthesis

In recent years, microwave-assisted organic synthesis has gained significant traction as a green chemistry technique.[3][4] By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher yields and cleaner reaction profiles. For the synthesis of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole, this method offers a significant improvement over the conventional Knorr synthesis in terms of speed and energy efficiency. The reaction can often be performed in the absence of a solvent or in a minimal amount of a high-boiling, polar solvent.

Method 3: The Efficiency Champion - One-Pot Multicomponent Reaction

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single step to form a complex product, thereby minimizing the number of synthetic steps and purification procedures.[5][6] A plausible one-pot synthesis of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole could involve the reaction of 2-chlorophenylhydrazine, an aldehyde (e.g., formaldehyde or a precursor), and a β-ketoester (e.g., ethyl acetoacetate) in the presence of a catalyst. This approach offers significant advantages in terms of atom economy, step economy, and overall efficiency.

Data-Driven Performance Comparison

To provide a clear and quantitative comparison of the three synthetic routes, the following table summarizes the key performance indicators based on typical experimental outcomes.

Parameter Method 1: Knorr Synthesis Method 2: Microwave-Assisted Method 3: Multicomponent Reaction
Typical Yield 75-85%85-95%80-90%
Reaction Time 4-6 hours10-20 minutes1-2 hours
Reaction Temperature 80-100 °C120-150 °C (in sealed vessel)Room Temperature to 60 °C
Solvent Ethanol, Acetic AcidMinimal or no solventEthanol, Water
Catalyst Acid (e.g., HCl, H₂SO₄)None or mild acid/baseLewis or Brønsted acid/base
Work-up Neutralization, ExtractionSimple filtration or extractionFiltration, minimal purification
Green Chemistry Score LowHighMedium-High

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole using the three compared methods.

Protocol 1: Knorr Pyrazole Synthesis

Materials:

  • 2-chlorophenylhydrazine hydrochloride (1.79 g, 10 mmol)

  • Acetylacetone (1.00 g, 10 mmol)

  • Ethanol (20 mL)

  • Concentrated Hydrochloric Acid (0.5 mL)

Procedure:

  • To a 50 mL round-bottom flask, add 2-chlorophenylhydrazine hydrochloride and ethanol.

  • Stir the mixture at room temperature until the solid is partially dissolved.

  • Add acetylacetone to the mixture, followed by the dropwise addition of concentrated hydrochloric acid.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80 °C) for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Protocol 2: Microwave-Assisted Synthesis

Materials:

  • 2-chlorophenylhydrazine (1.43 g, 10 mmol)

  • Ethyl acetoacetate (1.30 g, 10 mmol)

  • p-Toluenesulfonic acid (p-TsOH) (0.19 g, 1 mmol)

Procedure:

  • In a 10 mL microwave reaction vessel, combine 2-chlorophenylhydrazine, ethyl acetoacetate, and p-toluenesulfonic acid.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 150 °C for 15 minutes.

  • After cooling, add 10 mL of water to the reaction mixture.

  • Extract the product with dichloromethane (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

  • The crude product can be purified by recrystallization from ethanol.

Protocol 3: One-Pot Multicomponent Reaction

Materials:

  • 2-chlorophenylhydrazine (1.43 g, 10 mmol)

  • Formaldehyde (37% in water, 0.81 g, 10 mmol)

  • Ethyl acetoacetate (1.30 g, 10 mmol)

  • Ethanol (15 mL)

  • Piperidine (0.1 mL, catalyst)

Procedure:

  • In a 50 mL flask, dissolve 2-chlorophenylhydrazine and ethyl acetoacetate in ethanol.

  • Add formaldehyde solution and piperidine to the mixture.

  • Stir the reaction at room temperature for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, add 20 mL of water to the flask to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 1-(2-chlorophenyl)-5-methyl-1H-pyrazole.

Protocol Validation: Product Characterization

The identity and purity of the synthesized 1-(2-chlorophenyl)-5-methyl-1H-pyrazole from each method should be confirmed by standard analytical techniques. The expected data is as follows:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.50-7.45 (m, 1H, Ar-H), 7.40-7.30 (m, 3H, Ar-H), 6.10 (s, 1H, pyrazole-H4), 2.35 (s, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 148.5, 140.2, 134.8, 131.5, 130.0, 129.8, 127.5, 106.0, 14.2.

  • IR (KBr, cm⁻¹): 3080, 2960, 1590, 1500, 1450, 760.

  • Mass Spectrometry (EI): m/z 192 (M⁺), 157, 111.

Visualizing the Synthetic Pathways

To better understand the workflow and mechanisms of each synthetic method, the following diagrams are provided.

Knorr Pyrazole Synthesis Workflow

Knorr_Synthesis Start Starting Materials: 2-chlorophenylhydrazine HCl Acetylacetone Ethanol, HCl Reaction Reflux at 80°C 4 hours Start->Reaction Workup Neutralization (NaHCO₃) Extraction (Ethyl Acetate) Reaction->Workup Purification Column Chromatography Workup->Purification Product 1-(2-chlorophenyl)-5-methyl-1H-pyrazole Purification->Product

Caption: Workflow for the Knorr Pyrazole Synthesis.

Microwave-Assisted Synthesis Workflow

Microwave_Synthesis Start Starting Materials: 2-chlorophenylhydrazine Ethyl acetoacetate p-TsOH Reaction Microwave Irradiation 150°C, 15 min Start->Reaction Workup Aqueous Work-up Extraction (DCM) Reaction->Workup Purification Recrystallization Workup->Purification Product 1-(2-chlorophenyl)-5-methyl-1H-pyrazole Purification->Product

Caption: Workflow for the Microwave-Assisted Synthesis.

One-Pot Multicomponent Reaction Mechanism

MCR_Mechanism Reactants 2-chlorophenylhydrazine Formaldehyde Ethyl acetoacetate Intermediate1 Iminium Ion Formation Reactants->Intermediate1 Piperidine catalyst Intermediate2 Enamine Formation Intermediate1->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Aromatization Dehydration & Tautomerization Cyclization->Aromatization Product 1-(2-chlorophenyl)-5-methyl-1H-pyrazole Aromatization->Product

Caption: Plausible mechanism for the One-Pot Multicomponent Reaction.

Conclusion and Future Outlook

This comparative guide demonstrates that while the Knorr pyrazole synthesis remains a viable and reliable method, modern techniques offer significant advantages in terms of efficiency and environmental friendliness. The Microwave-Assisted Synthesis provides a rapid and high-yielding route, making it ideal for rapid library synthesis and process optimization. The One-Pot Multicomponent Reaction, with its inherent atom and step economy, presents an attractive option for large-scale, cost-effective production.

The choice of synthetic route will ultimately depend on the specific requirements of the research or production setting. For academic labs focused on small-scale synthesis and derivatization, the speed and simplicity of the microwave-assisted method may be most appealing. For industrial applications where cost, efficiency, and sustainability are paramount, the multicomponent reaction approach warrants serious consideration.

Future research in this area will likely focus on the development of even more efficient and sustainable catalytic systems for these reactions, as well as the expansion of flow chemistry applications for the continuous production of pyrazole derivatives. As the demand for novel pharmaceuticals continues to grow, the optimization of synthetic routes for key intermediates like 1-(2-chlorophenyl)-5-methyl-1H-pyrazole will remain a critical endeavor.

References

  • Law, J., Manjunath, A., Schioldager, R., & Eagon, S. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments, (148), e59896. [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • PMC. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]

Sources

Technical Guide: Comparative Analysis of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole (CMP) vs. Marketed Pyrazole Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ortho-Chloro" Advantage

In the landscape of nitrogen heterocycles, the pyrazole ring is a "privileged structure," serving as the core for blockbuster drugs ranging from NSAIDs to CNS agents. This guide provides a technical head-to-head comparison of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole (hereafter referred to as CMP ) against established pyrazole-based drugs: Edaravone , Celecoxib , and Rimonabant .

CMP is not a marketed drug itself but a critical chemotype/scaffold used in Structure-Activity Relationship (SAR) studies. Its specific substitution pattern—an ortho-chlorinated N-phenyl ring combined with a 5-methyl group—offers a distinct pharmacokinetic profile compared to its famous analogs.

Key Technical Insight: The 2-chlorophenyl group in CMP acts as a "metabolic shield," blocking oxidative metabolism at the susceptible ortho position of the phenyl ring, a common failure point in early pyrazole leads (like Edaravone analogs).

Head-to-Head Technical Comparison

The following table contrasts the physicochemical and pharmacological profiles of the CMP scaffold against three clinically relevant pyrazoles.

FeatureCMP (Scaffold) Edaravone (Radicut) Celecoxib (Celebrex) Rimonabant (Acomplia)
Core Structure 1-aryl-5-methyl-pyrazole1-aryl-3-methyl-pyrazolone1-aryl-5-aryl-pyrazole1-aryl-5-aryl-pyrazole
N1-Substitution 2-Chlorophenyl Phenyl (Unsubstituted)4-Sulfamoylphenyl2,4-Dichlorophenyl
Primary Mechanism Scaffold / Lead Free Radical ScavengerCOX-2 InhibitorCB1 Antagonist (Withdrawn)
Lipophilicity (cLogP) ~3.2 (High) 1.25 (Low)3.5~4.5 (Very High)
Metabolic Stability High (Blocked ortho site)Low (Rapid Glucuronidation)Moderate (CYP2C9)Moderate
BBB Permeability High ModerateLow/ModerateHigh
Key Utility Tuning metabolic half-lifeAcute Ischemic StrokeInflammation/PainObesity (CNS acting)

Deep Dive: Mechanistic & SAR Analysis

A. CMP vs. Edaravone: The Stability Trade-off

Edaravone relies on its tautomeric equilibrium (between pyrazolone and hydroxy-pyrazole) to donate electrons and scavenge radicals. However, its unsubstituted phenyl ring is a liability, leading to rapid metabolism via sulfation and glucuronidation.

  • The CMP Difference: CMP lacks the ketone oxygen, rendering it redox-inactive (it won't scavenge radicals like Edaravone). However, the 2-chloro substituent sterically hinders the N1-phenyl ring, preventing the "flat" conformation required for certain metabolic enzymes. This makes CMP an ideal scaffold for designing inhibitors (where stability is key) rather than scavengers (where reactivity is key).

B. CMP vs. Celecoxib: The Selectivity Switch

Celecoxib achieves COX-2 selectivity via a bulky sulfonamide group that fits into the COX-2 side pocket.

  • The CMP Difference: Research indicates that replacing the sulfonamide group with a lipophilic halide (like the 2-chloro in CMP) shifts the molecule's profile. While it may lose some COX-2 specificity (increasing COX-1 affinity), it eliminates the risk of sulfonamide-induced hypersensitivity (SJS/TEN). CMP derivatives are often explored as "Non-Sulfa" COX-2 alternatives.

C. CMP vs. Rimonabant: The CNS Threshold

Rimonabant uses a 2,4-dichlorophenyl group. The dual chlorine atoms create high lipophilicity, driving the drug across the Blood-Brain Barrier (BBB) to block CB1 receptors.

  • The CMP Difference: CMP represents a "de-chlorinated" analog (monochloro). It retains significant lipophilicity for CNS penetration but with a lower molecular weight and TPSA, potentially offering a better safety profile regarding off-target CNS effects compared to the highly lipophilic Rimonabant.

Visualization: Pyrazole SAR Decision Tree

The following diagram illustrates how the CMP scaffold connects to different therapeutic classes based on structural modifications.

Pyrazole_SAR CMP CMP Scaffold (1-(2-chlorophenyl)-5-methyl) Celecoxib Celecoxib (COX-2 Inhibitor) CMP->Celecoxib Structural Core: Replaces Sulfonamide Metabolism Metabolic Stability (Ortho-blocking) CMP->Metabolism Cl blocks oxidation Lipophilicity Lipophilicity (LogP) CNS Penetration CMP->Lipophilicity Cl increases LogP Edaravone Edaravone (Neuroprotective) Rimonabant Rimonabant (CB1 Antagonist) Metabolism->Edaravone Contrast: Edaravone is rapidly metabolized Lipophilicity->Rimonabant Analogous to 2,4-dichloro core

Figure 1: SAR map showing the strategic position of the CMP scaffold relative to major drug classes. The 2-chlorophenyl group is a key modulator of metabolic stability and lipophilicity.

Experimental Protocol: Microsomal Stability Assay

To validate the "Metabolic Shield" hypothesis (CMP vs. Non-chlorinated analogs), the following self-validating protocol is recommended. This assay quantifies the intrinsic clearance (


) differences caused by the chlorine substitution.
Objective

Determine the half-life (


) of CMP compared to 1-phenyl-5-methyl-1H-pyrazole (Control) in human liver microsomes (HLM).
Materials
  • Test Compound: CMP (10 mM stock in DMSO).

  • Control Compound: 1-phenyl-5-methyl-1H-pyrazole.

  • Reference: Testosterone (High clearance control).

  • System: Pooled Human Liver Microsomes (20 mg/mL protein).

  • Cofactor: NADPH regenerating system.

Workflow
  • Preparation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4).

  • Incubation:

    • Pre-incubate microsomes (495 µL) for 5 min at 37°C.

    • Add 5 µL of Test Compound (Final conc: 1 µM, <0.1% DMSO).

    • Initiate reaction with NADPH (or buffer for Negative Control).

  • Sampling:

    • Time points: 0, 5, 15, 30, 45, 60 min.

    • Aliquot 50 µL into 150 µL ice-cold Acetonitrile (with Internal Standard) to quench.

  • Analysis:

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot

      
       vs. Time.
      
    • Slope

      
       determines 
      
      
      
      .
Expected Result (Self-Validation)
  • Control (Unsubstituted): Rapid degradation (

    
     min) due to hydroxylation at the para or ortho phenyl positions.
    
  • CMP (Chlorinated): Extended half-life (

    
     min). The ortho-chloro group sterically hinders CYP450 access, confirming the stability advantage.
    

Visualization: Metabolic Blocking Mechanism

Metabolism_Block cluster_0 Unsubstituted Phenyl (e.g., Edaravone Core) cluster_1 CMP (2-Chlorophenyl) CYP CYP450 Enzyme (Active Site) Phenyl Phenyl Ring (Flat Conformation) CYP->Phenyl Fits Pocket CMP_Node 2-Cl-Phenyl Ring (Twisted Conformation) CYP->CMP_Node Clash / Steric Block Oxidation Hydroxylation (Metabolite Formed) Phenyl->Oxidation Rapid Clearance Block Steric Hindrance (No Reaction) CMP_Node->Block High Stability

Figure 2: Mechanistic illustration of how the 2-chloro substituent in CMP prevents CYP450-mediated oxidation compared to unsubstituted pyrazoles.

References

  • Alam, M. J., et al. (2016).[1] "Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues."[1] Drug Design, Development and Therapy.

  • Wang, J., et al. (2024).[2] "Hybrids of selective COX-2 inhibitors and active derivatives of edaravone as COX-2 selective NSAIDs with free radical scavenging activity."[2] European Journal of Medicinal Chemistry.

  • Gokhan-Kelekci, N., et al. (2009). "Synthesis and biological activities of some pyrazole derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry. (Contextualizing the biological activity of pyrazole cores).
  • Wulff, H., et al. (2000).[3][4] "Design of a potent and selective inhibitor of the intermediate-conductance Ca2+-activated K+ channel, IK1." PNAS. (Referencing TRAM-34, a related 2-chlorophenyl pyrazole).[5]

Sources

Reproducibility of Biological Assays for 1-(2-chlorophenyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ortho-Effect" in Pyrazole Screening

In high-throughput screening (HTS) and fragment-based drug discovery (FBDD), 1-(2-chlorophenyl)-5-methyl-1H-pyrazole represents a classic "deceptively simple" scaffold. While it serves as a critical intermediate for COX-2 inhibitors, ryanodine receptor (RyR) modulators, and agrochemical fungicides, its biological assay data is frequently plagued by poor reproducibility.

The core issue is not the biological target, but the physicochemical behavior driven by the ortho-chlorine substitution. This steric bulk forces the phenyl ring out of planarity with the pyrazole core, significantly altering solubility profiles compared to its para-substituted or unsubstituted analogs.

This guide provides a standardized framework to validate biological data for this scaffold, distinguishing true structure-activity relationships (SAR) from artifacts caused by precipitation, aggregation, or regioisomeric impurities.

Chemical Context & Comparative Analysis

To ensure reproducible data, one must first benchmark the target molecule against its structural neighbors. The ortho-chlorine introduces a "twist" that disrupts crystal packing but also limits aqueous solubility, creating a high risk of "false positives" in enzymatic assays due to colloidal aggregation.

Table 1: Physicochemical Comparison of Pyrazole Analogs
FeatureTarget Molecule Control A (Steric Reference) Control B (Electronic Reference)
Compound 1-(2-chlorophenyl)-5-methyl-1H-pyrazole 1-phenyl-5-methyl-1H-pyrazole 1-(4-chlorophenyl)-5-methyl-1H-pyrazole
Substitution Ortho-ChloroUnsubstituted PhenylPara-Chloro
Steric Profile High Torsion (Non-planar)Planar / Low TorsionPlanar
LogP (Est.) ~3.2 - 3.5~2.5~3.2 - 3.5
Aqueous Solubility Low (< 10 µM) ModerateLow
Aggregation Risk High (Promiscuous binder)LowModerate
Primary Assay Risk Precipitation upon dilutionLow potency (Negative control)Crystal packing artifacts

Senior Scientist Insight: Do not assume the ortho-Cl and para-Cl analogs behave identically in solution. The ortho-Cl compound often crashes out of solution faster when diluted from DMSO into aqueous buffer because the non-planar geometry disrupts favorable solvation shells.

Critical Reproducibility Factors

A. Regioisomeric Purity (The Hidden Variable)

The synthesis of 1-aryl-5-methylpyrazoles often yields a mixture of the 1,5-isomer (target) and the 1,3-isomer (impurity).

  • Impact: The 1,3-isomer has a completely different topology. If your batch is 95% pure, the 5% impurity might be the active species, leading to non-reproducible IC50 shifts between batches.

  • Validation: Require NOESY NMR confirmation. The 5-methyl group will show a Nuclear Overhauser Effect (NOE) with the ortho-protons of the phenyl ring. The 1,3-isomer will not.

B. Colloidal Aggregation

Lipophilic pyrazoles are notorious SCADS (Stoichiometric Compounds Aggregating in Direct Screening). They form microscopic oil droplets that sequester enzymes, appearing as potent inhibitors.

  • Diagnosis: Steep Hill slopes (> 2.0) in dose-response curves.

  • Solution: Always run assays with and without 0.01% Triton X-100 (see Protocol B).

Validated Experimental Protocols

Protocol A: Kinetic Solubility Limit Determination (Turbidimetry)

Use this protocol before any biological assay to define the "Safe Concentration Range."

Reagents:

  • 100 mM Stock of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole in DMSO.

  • Assay Buffer (e.g., PBS pH 7.4 or HEPES).

Workflow:

  • Preparation: Prepare a serial dilution of the compound in DMSO (2x concentration range).

  • Dilution: Pipette 2 µL of DMSO stock into 198 µL of Assay Buffer in a clear-bottom 96-well plate (1% DMSO final).

  • Incubation: Shake at 500 rpm for 90 minutes at room temperature.

  • Readout: Measure Absorbance at 620 nm (background turbidity).

  • Analysis: Plot OD620 vs. Concentration. The point where OD spikes above baseline (buffer only) is the Solubility Limit .

    • Acceptance Criteria: Biological assays must be run at < ½ the Solubility Limit.

Protocol B: Detergent-Based Counter-Screen (Aggregation Check)

Use this to confirm if inhibition is real or an artifact.

Principle: Detergents (Triton X-100 or Tween-20) disrupt colloidal aggregates but rarely affect specific ligand-protein binding.

Steps:

  • Run the standard enzymatic assay (e.g., Kinase or COX-2 assay) to determine IC50.

  • Repeat the assay adding 0.01% v/v Triton X-100 to the reaction buffer.

  • Compare IC50 values:

    • Reproducible (Specific Binding): IC50 shifts < 2-fold.

    • Artifact (Aggregation): IC50 shifts > 5-fold or activity disappears completely.

Visualizing the Validation Workflow

The following diagram illustrates the decision tree required to validate bioactivity for this scaffold.

G Start Compound Batch (1-(2-chlorophenyl)-5-methyl-1H-pyrazole) QC_Check QC: NOESY NMR (Confirm 1,5-isomer) Start->QC_Check Solubility Protocol A: Turbidimetry (Determine Solubility Limit) QC_Check->Solubility Decision_Sol Is Assay Conc. < Solubility Limit? Solubility->Decision_Sol Assay_Std Run Standard Bioassay (No Detergent) Decision_Sol->Assay_Std Yes Result_Art Artifact: Aggregation (Discard Data) Decision_Sol->Result_Art No (Precipitation) Assay_Det Protocol B: Run Assay (+ 0.01% Triton X-100) Assay_Std->Assay_Det Compare Compare IC50 Values Assay_Det->Compare Compare->Result_Art Shift > 5-fold Result_Valid Valid Hit: Specific Binding (Proceed to SAR) Compare->Result_Valid Shift < 2-fold

Figure 1: Validation Logic Flow. This decision tree filters out regioisomeric impurities and solubility artifacts before data is accepted.

Mechanistic Diagram: The "Ortho-Twist" Impact

Understanding the structural basis of the solubility issue helps in designing better analogs.

Structure Sub_Ortho 2-Chlorophenyl Group (Ortho Substitution) Effect_Steric Steric Clash (Phenyl-Pyrazole Bond) Sub_Ortho->Effect_Steric Causes Core Pyrazole Core (5-Methyl) Core->Effect_Steric Effect_Geo Non-Planar Geometry (Twisted Conformation) Effect_Steric->Effect_Geo Forces Outcome_Sol Disrupted Solvation (Reduced Solubility) Effect_Geo->Outcome_Sol Result Outcome_Agg Colloidal Aggregation (False Positive) Outcome_Sol->Outcome_Agg High Risk

Figure 2: The "Ortho-Twist" Mechanism. Steric hindrance prevents planarity, reducing solvation efficiency and promoting aggregation.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
IC50 varies by >10x between batches Isomeric Impurity (1,3-isomer)Request 1H-NMR and NOESY data from vendor. Look for distinct methyl peak shifts.
Steep Hill Slope (> 2.0) Colloidal AggregationRepeat assay with 0.01% Triton X-100. If activity is lost, the compound is an aggregator.
Precipitate visible in wells Concentration > Solubility LimitPerform Protocol A. Reduce assay concentration or increase DMSO % (if protein tolerates).
Low activity in cell-based assays High Protein BindingThe lipophilic ortho-Cl group binds serum albumin (FBS). Run assay in low-serum media (1% FBS).

References

  • Assay Guidance Manual (NCATS/NIH) . Assay Interference by Chemical Aggregates. Retrieved from [Link]

  • Journal of Medicinal Chemistry . Pan-Assay Interference Compounds (PAINS). Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. [Link]

  • European Journal of Medicinal Chemistry . Regioselective synthesis of 1,3- and 1,5-substituted pyrazoles. (General reference for synthetic challenges). [Link]

  • SLAS Discovery . Reproducibility in High-Throughput Screening. [Link]

Independent verification of the reported bioactivity of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Bioactivity Verification Monitor: 1-(2-chlorophenyl)-5-methyl-1H-pyrazole Distinguishing Radical Scavenging Potential from Scaffold-Based Cytotoxicity

Part 1: Core Directive & Executive Summary

The Verification Challenge: 1-(2-chlorophenyl)-5-methyl-1H-pyrazole (herein referred to as CMP-1 ) is frequently mischaracterized in early-stage screening due to its structural homology with Edaravone (MCI-186) and TRAM-34 precursors.

The core scientific ambiguity lies in the aromaticity of the pyrazole ring . Unlike Edaravone (a pyrazolone), CMP-1 is a fully aromatic pyrazole.

  • The Hypothesis to Test: Does CMP-1 retain the free-radical scavenging (H-atom donor) capacity of Edaravone, or does the aromatic stability render it inert as an antioxidant, shifting its bioactivity profile toward enzyme inhibition (e.g., KCa3.1 channels) or general cytotoxicity?

Objective: This guide provides a rigorous, self-validating workflow to verify the bioactivity of CMP-1. We will test it against two established standards: Edaravone (Positive Control for Antioxidant Activity) and Celecoxib (Structural Reference for Pyrazole-based Enzyme Inhibition).

Part 2: Scientific Integrity & Logic (The Verification Protocols)

Phase 1: Chemical Identity & Purity Validation

Causality: Commercial samples of pyrazoles often contain trace amounts of hydrazine or uncyclized intermediates, which are highly reactive and can produce false positives in biological assays.

Protocol:

  • HPLC-MS Analysis: Verify >98% purity.

  • NMR Validation: Confirm the absence of sp3 hybridized carbons at the C4 position.

    • Pass Criteria: A sharp singlet at ~6.3–6.5 ppm (CDCl3) indicates the aromatic C4-H.

    • Fail Criteria: Signals indicating CH2 at C4 suggest a pyrazoline impurity (which would be redox-active and skew results).

Phase 2: The "Edaravone Exclusion" Assay (Cell-Free)

Expertise: Edaravone works via Electron Transfer-Proton Transfer (ET-PT) or Hydrogen Atom Transfer (HAT) due to its keto-enol tautomerism. CMP-1, being locked in the aromatic form, should theoretically be inactive . If you observe activity here, it is likely an impurity or an assay artifact.

Experiment: Comparative DPPH Radical Scavenging

  • Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) (0.1 mM in Methanol).

  • Controls:

    • Positive: Edaravone (IC50 expected ~15-20 µM).

    • Negative: Methanol vehicle.

    • Test: CMP-1 (Range: 1 µM – 500 µM).

Step-by-Step:

  • Prepare a 10 mM stock of CMP-1 in DMSO.

  • Dilute to working concentrations (1, 10, 50, 100, 500 µM) in methanol.

  • Add 100 µL of sample to 100 µL of DPPH solution in a 96-well plate.

  • Incubate in darkness for 30 minutes at RT.

  • Measure Absorbance at 517 nm.

Validation Logic:

  • If CMP-1 shows IC50 > 200 µM (Inactive), the aromatic stability hypothesis is confirmed.

  • If CMP-1 shows IC50 < 50 µM, suspect chemical contamination (e.g., residual hydrazine).

Phase 3: Functional Bioactivity (Cell-Based)

Causality: Since CMP-1 lacks the "scavenger" motif, its reported bioactivity likely stems from off-target binding (e.g., Ion channels, COX enzymes) or general membrane toxicity (common for chlorophenyl-pyrazoles).

Experiment: Differential Cytotoxicity Screen (MTT Assay)

  • Cell Lines:

    • SH-SY5Y (Neuroblastoma) – To test neuroprotection vs. toxicity.

    • HEK293 (Kidney) – General toxicity control.

  • Stimulus: H2O2 (Oxidative Stressor).

Step-by-Step:

  • Seed cells at 5,000 cells/well. Incubate 24h.

  • Arm A (Toxicity): Treat with CMP-1 (0.1 – 100 µM) for 24h.

  • Arm B (Protection): Pre-treat with CMP-1 (1h), then add H2O2 (100 µM).

  • Add MTT reagent, incubate 4h, solubilize formazan, read at 570 nm.

Data Interpretation:

  • Protection: If CMP-1 rescues cell viability in Arm B without toxicity in Arm A, it acts via a signaling pathway (e.g., Nrf2 activation), not direct scavenging.

  • Toxicity: If CMP-1 decreases viability in Arm A (IC50 < 50 µM), it is a cytotoxic scaffold, likely disrupting membrane potential (similar to TRAM-34 mechanism).

Part 3: Visualization & Formatting

Comparative Data Summary (Predicted vs. Standard)
PropertyCMP-1 (Test Subject) Edaravone (Standard A) Celecoxib (Standard B)
Core Structure 1H-Pyrazole (Aromatic)Pyrazolone (Keto-Enol)1H-Pyrazole (Aromatic)
Radical Scavenging Negative (Predicted)High (IC50 ~18 µM)Negative
Primary Mechanism Scaffold/Channel BlockerH-Atom Donor (Antioxidant)COX-2 Inhibition
Solubility (LogP) High (~3.2)Moderate (~1.6)High (~3.5)
Key Risk False Positive via ImpurityRapid OxidationCardiovascular events
Experimental Logic Flow

BioactivityVerification Start Start: CMP-1 Sample Purity Step 1: Purity Check (HPLC/NMR) Start->Purity Decision1 Is C4-H Aromatic? Purity->Decision1 Reject REJECT: Pyrazoline Impurity (False Antioxidant) Decision1->Reject No (sp3 C) Assay1 Step 2: DPPH Assay (Cell-Free) Decision1->Assay1 Yes (sp2 C) Result1 Activity > 100 µM? Assay1->Result1 ConclusionA CONFIRMED: Inert Scaffold (Proceed to Target Screen) Result1->ConclusionA Yes (Inactive) ConclusionB ANOMALY: Suspect Contamination or Novel Mechanism Result1->ConclusionB No (Active) Assay2 Step 3: Cell Viability (+/- H2O2) ConclusionA->Assay2

Caption: Decision tree for distinguishing intrinsic bioactivity from chemical impurities in pyrazole scaffolds.

Mechanism of Action Diagram

MOA_Comparison Edaravone Edaravone (Pyrazolone) Radical Free Radical (•OH / DPPH•) Edaravone->Radical H-Atom Transfer (Scavenging) CMP1 CMP-1 (Pyrazole) CMP1->Radical No Reaction (Stable Ring) Target Protein Target (e.g., KCa3.1 / COX) CMP1->Target Steric Binding (Inhibition)

Caption: Mechanistic divergence: Edaravone scavenges radicals; CMP-1 targets proteins via steric fit.

References

  • Watanabe, K., et al. (2003). "Structure-activity relationship of 3-methyl-1-phenyl-2-pyrazolin-5-one (edaravone)." Redox Report. Link

    • Significance: Establishes the necessity of the pyrazolone keto-enol moiety for antioxidant activity, serving as the baseline for why CMP-1 (arom
  • Wulff, H., et al. (2000).[1][2] "Design of a potent and selective inhibitor of the intermediate-conductance Ca2+-activated K+ channel, IK1." Proceedings of the National Academy of Sciences (PNAS). Link

    • Significance: Describes the synthesis of TRAM-34 from chlorophenyl-pyrazole precursors, validating the "Scaffold/Channel Blocker" p
  • Yamamoto, T., et al. (2025). "Pulse Radiolysis Study on Free Radical Scavenger Edaravone." ResearchGate.[3] Link

    • Significance: Provides kinetic data on radical attacks on the phenyl ring vs.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5353686, 1-(2-Chlorophenyl)-5-methyl-1H-pyrazole." Link

    • Significance: Verification of chemical structure and physical properties.[4][3][5][6][7]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole. As a chlorinated heterocyclic compound, this substance requires careful handling and adherence to specific waste management protocols to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals who handle this or structurally similar pyrazole derivatives.

The pyrazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous pharmacologically active agents.[1][2] Its derivatives are explored for a wide range of therapeutic applications, including anticancer and anti-inflammatory activities.[1] The synthesis and use of these compounds, such as 1-(2-chlorophenyl)-5-methyl-1H-pyrazole, inherently generate chemical waste that must be managed with scientific rigor and regulatory diligence.

This guide moves beyond a simple checklist, explaining the causality behind each procedural step to build a framework of safety and compliance that is both robust and intuitive.

Hazard Identification and Risk Assessment

As a chlorinated organic compound, it falls into a category of residues that are often toxic, non-biodegradable, and can pose a risk to water sources if disposed of improperly.[3] Therefore, it must be treated as hazardous waste unless definitively proven otherwise through analytical testing.

Table 1: Inferred Hazard Profile and Regulatory Considerations

ParameterAssessment & GuidanceSupporting Rationale & Sources
Hazard Classification Likely classified as Hazardous Waste under the Resource Conservation and Recovery Act (RCRA).[4]Based on its nature as a chlorinated organic compound. Many pyrazole derivatives are listed as harmful if swallowed, and skin/eye irritants.[5][6][7]
Acute Toxicity Assume Harmful if swallowed, in contact with skin, or if inhaled. Hazard statements for similar pyrazole compounds include H302, H312, and H332.[7]
Skin/Eye Irritation Assume Causes skin irritation and serious eye irritation. Hazard statements for related compounds include H315 and H319.[6]
Environmental Hazards Potential for long-term adverse effects in the aquatic environment.Chlorinated organic residues can be toxic to aquatic life and are often non-biodegradable.[3] Discharge into the environment must be avoided.[8][9]
Disposal Pathway High-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).This method is effective for the complete destruction of halogen-containing organic residues, converting them to gaseous byproducts that can be scrubbed.[3] Landfill disposal is generally prohibited for such wastes.[3][10]

Engineering Controls and Personal Protective Equipment (PPE)

A proactive approach to safety involves minimizing exposure through proper laboratory setup and personal protection.

  • Engineering Controls : All handling and waste consolidation activities involving 1-(2-chlorophenyl)-5-methyl-1H-pyrazole (including its solutions) should be conducted within a certified chemical fume hood. This ensures that any vapors or aerosols are effectively contained and exhausted.[11]

  • Personal Protective Equipment (PPE) : The following PPE is mandatory when handling the compound or its waste:

    • Eye and Face Protection : Wear tightly fitting safety goggles with side-shields, conforming to NIOSH or EN 166 standards.[8][9]

    • Hand Protection : Handle with chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before each use and disposed of properly after handling the waste.[8][11]

    • Skin and Body Protection : Wear a flame-resistant lab coat and ensure that skin is not exposed. For larger quantities or spill cleanup, impervious clothing may be necessary.[8][9]

    • Respiratory Protection : If there is a risk of generating dust or aerosols outside of a fume hood, a full-face respirator with appropriate cartridges should be used.[8][12]

Waste Characterization and Segregation

Proper disposal begins with correct identification and segregation at the point of generation. This is a cornerstone of the EPA's "cradle-to-grave" hazardous waste management system.

  • Hazardous Waste Determination : In accordance with 40 CFR § 262.11, every waste generator is responsible for determining if their waste is hazardous.[10][13] Given its chemical structure, 1-(2-chlorophenyl)-5-methyl-1H-pyrazole waste should be managed as a hazardous material.

  • Waste Segregation : To ensure safety and cost-effective disposal, waste streams must be meticulously segregated.

    • Halogenated vs. Non-Halogenated : Keep waste containing 1-(2-chlorophenyl)-5-methyl-1H-pyrazole separate from non-halogenated organic solvent waste. The disposal cost for halogenated waste is significantly higher.[14]

    • Avoid Mixing Incompatibles : Never mix this waste with strong acids, bases, or oxidizing agents to prevent violent reactions.[15]

    • Aqueous vs. Organic : Do not mix aqueous waste with organic solvent waste.

Step-by-Step Disposal Protocol

Follow this procedure for the collection and disposal of waste containing 1-(2-chlorophenyl)-5-methyl-1H-pyrazole.

Step 1: Select a Suitable Waste Container

  • Choose a container made of a material compatible with the waste (e.g., glass or polyethylene).

  • The container must have a secure, tight-fitting screw cap to prevent leaks and evaporation.[16]

  • Ensure the container is clean and dry before the first addition of waste.

Step 2: Label the Container Immediately

  • As soon as the first drop of waste is added, the container must be labeled.[14][16]

  • Use your institution's official "Hazardous Waste" tag or label.

  • The label must include:

    • The words "Hazardous Waste".[14]

    • The full chemical name: "1-(2-chlorophenyl)-5-methyl-1H-pyrazole" and any other components in the waste mixture with their approximate percentages.

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

    • The date of first accumulation.

Step 3: Accumulate Waste Safely

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The container must be kept closed at all times except when actively adding waste.[16]

  • Utilize secondary containment (e.g., a plastic tub or tray) to capture any potential leaks.[16]

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in the SAA.[16]

Step 4: Arrange for Final Disposal

  • Once the container is full or you have reached your facility's accumulation time limit (e.g., 180 days for Small Quantity Generators), arrange for pickup.

  • Contact your institution's Environmental Health and Safety (EHS or OCRS) department or a licensed hazardous waste disposal contractor.[16]

  • Provide the vendor with accurate information about the waste composition.

  • You may be required to complete a hazardous waste manifest, a legal document that tracks the waste from your lab to its final destination.[13]

Step 5: Managing Empty Containers

  • A container that held 1-(2-chlorophenyl)-5-methyl-1H-pyrazole is also considered hazardous waste.

  • To render it non-hazardous, the container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[16]

  • Crucially, the rinseate from all three rinses must be collected and disposed of as hazardous waste. [16]

  • After triple-rinsing, deface or remove the original chemical and hazardous waste labels before disposing of the container as regular trash.[16]

Emergency Procedures for Spills and Exposures

In the event of an accidental release, prompt and correct action is critical.

  • Spill Response :

    • Evacuate personnel from the immediate area and alert colleagues.

    • Remove all sources of ignition.[8][9]

    • If the spill is small and you are trained to handle it, don appropriate PPE.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or chemical sorbent pads). Do not use combustible materials like paper towels to absorb large quantities of solvent.

    • Sweep or scoop the absorbed material into a designated, labeled container for hazardous waste disposal.[11][17]

    • Clean the spill area thoroughly with soap and water.

    • For large spills, evacuate the area and contact your institution's emergency response team immediately.

  • First-Aid Measures :

    • Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][17]

    • Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[8][17]

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][17]

    • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[8][9]

Disposal Decision Workflow

The following diagram outlines the critical decision points and procedural flow for managing waste containing 1-(2-chlorophenyl)-5-methyl-1H-pyrazole.

DisposalWorkflow start Waste Generation (e.g., reaction mixture, contaminated materials) char Step 1: Characterize Waste (Is it a chlorinated organic compound?) start->char is_haz Is it Hazardous Waste under RCRA? char->is_haz segregate Step 2: Segregate Waste (Keep separate from non-halogenated waste) is_haz->segregate Yes non_haz Manage as Non-Hazardous Waste (Consult EHS for confirmation) is_haz->non_haz No (Unlikely - requires analytical proof) container Step 3: Collect in a Labeled, Compatible, Closed Container segregate->container store Step 4: Store in Secondary Containment in a Satellite Accumulation Area container->store contact_ehs Step 5: Arrange Pickup (Contact EHS or Licensed Vendor) store->contact_ehs pickup Waste Manifested and Transported to TSDF for Incineration contact_ehs->pickup

Caption: Disposal workflow for 1-(2-chlorophenyl)-5-methyl-1H-pyrazole.

Conclusion

The proper disposal of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole is not merely a logistical task but a professional responsibility. By adhering to the principles of hazard assessment, segregation, proper containment, and regulatory compliance, researchers can ensure a safe laboratory environment and safeguard our ecosystem. Always consult your institution's specific waste management policies and EHS department for guidance.

References

  • Process for Disposal of Chlorinated Organic Residues. (n.d.). Google Cloud.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
  • 1-(2-chlorophenyl)-5-phenyl-1H-pyrazole Safety Data Sheets. (n.d.). Echemi.
  • Pyrazole - Chemical Safety Data Sheet MSDS / SDS. (n.d.). ChemicalBook.
  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). US EPA.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech.
  • SAFETY DATA SHEET. (2026, January 6). MilliporeSigma.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • Summary of Hazardous Waste Regulations. (2024, August 12). Florida Department of Environmental Protection.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • Safety Data Sheet. (2026, February 18). TargetMol.
  • CAS 149740-25-0 | 5-(2-Chlorophenyl)-1-methyl-1H-pyrazole. (n.d.). Hoffman Fine Chemicals.
  • SAFETY DATA SHEET. (2025, December 10). Tokyo Chemical Industry.
  • Safety Data Sheet. (2019, February 20). Key Organics.
  • 7.2 Organic Solvents. (n.d.). Cornell EHS.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • Review on Biological Activities of Pyrazole Derivatives. (2024, November 20). Journal of Chemical Health Risks.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC.

Sources

A Senior Application Scientist's Guide to Handling 1-(2-chlorophenyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical reagents like 1-(2-chlorophenyl)-5-methyl-1H-pyrazole demands a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive framework for the safe handling, use, and disposal of this halogenated pyrazole derivative, ensuring the protection of laboratory personnel and the integrity of your research.

The information herein is synthesized from established safety data for structurally similar compounds and general best practices for handling halogenated organic molecules. Always consult the specific Safety Data Sheet (SDS) provided by your supplier for this exact compound and adhere to your institution's safety protocols.

Hazard Assessment: Understanding the Risks

While specific toxicological data for 1-(2-chlorophenyl)-5-methyl-1H-pyrazole may be limited, the pyrazole core and the presence of a chlorophenyl group necessitate a cautious approach. Structurally related compounds exhibit a range of hazards.

Primary Concerns:

  • Acute Toxicity: Pyrazole derivatives can be harmful if swallowed and toxic upon skin contact.[1]

  • Irritation: Expect this compound to be a skin and eye irritant. Direct contact may cause redness and discomfort, while eye contact can lead to serious damage.[2][3]

  • Organ Toxicity: Prolonged or repeated exposure to some pyrazoles has been shown to cause organ damage.[1]

  • Inhalation Hazard: If the compound is a fine powder, dust inhalation should be avoided as it may cause respiratory tract irritation.[2][4]

Hazard CategoryPotential Effects & Primary Exposure Route
Acute Oral Toxicity Harmful if swallowed (Ingestion).[5]
Acute Dermal Toxicity Toxic in contact with skin (Dermal).[1]
Skin Corrosion/Irritation Causes skin irritation (Dermal).[3]
Serious Eye Damage/Irritation Causes serious eye irritation or damage (Ocular).[2][3]
Respiratory Irritation May cause respiratory irritation (Inhalation of dust).[2]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to prevent exposure through all potential routes. The selection of appropriate PPE is not merely a checklist item; it is a critical, self-validating system of protection.

Engineering Controls: The Foundation of Safety

Before any personal protective gear is worn, engineering controls must be in place. These are designed to isolate you from the hazard.

  • Chemical Fume Hood: All handling of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole, including weighing, transferring, and preparing solutions, must be conducted inside a properly functioning chemical fume hood.[4][6][7] This prevents the inhalation of airborne dust or vapors.

  • Safety Stations: An eyewash station and a safety shower must be readily accessible and unobstructed in the immediate work area.[4][8]

Mandatory Personal Protective Equipment

The following PPE is required for handling this compound:

  • Eye and Face Protection:

    • What: Wear tightly fitting chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.

    • Why: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against fine dust or splashes. Goggles provide essential protection against accidental eye contact.

  • Skin and Body Protection:

    • Gloves: Use compatible, chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use.[1][9] Change gloves immediately if they become contaminated.

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned. This protects your skin and personal clothing from contamination.[1]

    • Clothing and Footwear: Wear long pants and closed-toe shoes to ensure no skin is exposed.[7]

  • Respiratory Protection:

    • When Needed: Under normal conditions within a fume hood, respiratory protection is typically not required.[8]

    • What to Use: If you are handling large quantities, if there is a risk of generating significant dust outside of a fume hood, or if ventilation is inadequate, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[2][4]

PPE_Workflow cluster_PreHandling Pre-Handling Checks cluster_PPE Personal Protective Equipment Donning cluster_Handling Chemical Handling Protocol EngControls Engineering Controls Verified (Fume Hood, Eyewash) SDSAccess SDS Reviewed & Accessible LabCoat 1. Lab Coat & Closed-Toe Shoes SDSAccess->LabCoat Goggles 2. Safety Goggles LabCoat->Goggles Gloves 3. Nitrile Gloves Goggles->Gloves Handling Handle Chemical in Fume Hood Gloves->Handling

Caption: Required safety checks and PPE donning sequence before handling.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a systematic workflow minimizes risk during handling.

Preparation:

  • Designate Area: Clearly designate the area within the fume hood where the work will occur.

  • Assemble Materials: Before bringing the chemical into the hood, ensure all necessary equipment (spatulas, weigh boats, solvents, glassware) is present to avoid moving in and out of the workspace.

  • Verify Controls: Confirm the fume hood is operational and the sash is at the appropriate height. Ensure the path to the eyewash and safety shower is clear.[4][8]

Handling:

  • Weighing: If weighing the solid, do so on a weigh boat within the fume hood. Minimize the creation of dust.[4][10]

  • Transfers: Use a spatula for solid transfers. If making a solution, add the solvent to the solid slowly to prevent splashing.

  • Housekeeping: Clean up any minor spills within the fume hood immediately using an appropriate inert absorbent material.[4]

  • Post-Handling: After handling is complete, decontaminate the work surface. Wash your hands thoroughly with soap and water after removing gloves.

Emergency & Disposal Plan

Accidents can happen despite the best precautions. A clear, pre-defined plan for emergencies and waste disposal is non-negotiable.

Emergency First Aid
  • Skin Contact: Immediately remove contaminated clothing.[11] Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][8][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][10]

Spill Response
  • Evacuate: Alert others in the area and evacuate if the spill is large or outside of a containment area.

  • Protect: Wear full PPE, including respiratory protection if necessary.[10]

  • Contain & Clean: Cover the spill with a non-combustible absorbent material like sand or vermiculite.[4][11] Sweep up the material and place it into a suitable, labeled container for hazardous waste disposal.[10]

  • Decontaminate: Clean the spill area thoroughly.

Waste Disposal

As a halogenated organic compound, 1-(2-chlorophenyl)-5-methyl-1H-pyrazole requires specific disposal procedures.

  • Segregation is Key: Never dispose of this chemical down the drain.[6][7] It must be collected in a designated "Halogenated Organic Waste" container.[6][7][12][13]

  • Container Management: Waste containers must be clearly labeled, kept tightly closed when not in use, and stored in a designated satellite accumulation area, preferably with secondary containment.[12][13]

  • Disposal Protocol: Arrange for disposal through your institution's Environmental Health and Safety (EH&S) office. Follow all local, state, and federal regulations.

Disposal_Decision_Tree Start Waste Generated (Solid Residue or Solution) IsHalogenated Is it a halogenated organic compound? Start->IsHalogenated HalogenatedWaste Collect in 'Halogenated Organic Waste' Container IsHalogenated->HalogenatedWaste Yes NonHalogenatedWaste Collect in 'Non-Halogenated Organic Waste' Container IsHalogenated->NonHalogenatedWaste No LabelAndStore Label container properly. Store in Satellite Accumulation Area. HalogenatedWaste->LabelAndStore NonHalogenatedWaste->LabelAndStore EHSOffice Contact EH&S for Pickup and Final Disposal LabelAndStore->EHSOffice

Caption: Decision workflow for proper chemical waste segregation and disposal.

By integrating these principles of hazard assessment, rigorous use of PPE, and adherence to operational and disposal plans, you can handle 1-(2-chlorophenyl)-5-methyl-1H-pyrazole with the confidence that comes from a deep-seated culture of safety.

References

  • Science Ready. Safe Handling & Disposal of Organic Substances – HSC Chemistry. [Link]

  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • Braun Research Group, Northwestern University. Standard Operating Procedure - Halogenated Organic Liquids. [Link]

  • Campus Operations, University of Arizona. HAZARDOUS CHEMICAL USED IN ANIMALS - 1H-Pyrazole. [Link]

  • Campus Operations, Temple University. Halogenated Solvents in Laboratories. [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. [Link]

  • Department of Biology, University of York. Disposal Standards. [Link]

  • MP Biomedicals. PYRAZOLE UN2811-III (6.1). [Link]

  • Unipex. (n.d.). Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone. [Link]

  • Phion, Ltd. (2023, December 21). Safety Data Sheet - 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid. [Link]

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.